(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO3/c1-13(2)16-9-7-10-17(14(3)4)19(16)23-12-15-8-5-6-11-18(15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQFMTHWDXHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=C(C=CC=C2C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584805 | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-64-4 | |
| Record name | B-[2-[[2,6-Bis(1-methylethyl)phenoxy]methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50584805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-64-4 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Introduction
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a specialized organoboron compound featuring a sterically hindered 2,6-diisopropylphenoxy moiety. This structural characteristic is anticipated to impart unique physical and chemical properties, making it a molecule of significant interest in fields such as organic synthesis, materials science, and drug discovery. Boronic acids, in general, are valued for their versatility in Suzuki-Miyaura cross-coupling reactions, their ability to form reversible covalent bonds with diols (enabling applications in sensing and bioconjugation), and their role as mild Lewis acids.[1] The bulky diisopropylphenoxy group in the target molecule likely influences its solubility, crystallinity, and reactivity, necessitating a thorough characterization of its physical properties for effective application.
This technical guide provides a comprehensive overview of the known and anticipated physical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, we present information on structurally related compounds and detail authoritative, field-proven methodologies for the precise determination of its key physical characteristics. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to understand, handle, and utilize this compound with scientific rigor.
Molecular Structure and Core Chemical Properties
The foundational physical properties of a molecule are dictated by its structure. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1072951-64-4 | [2][3] |
| Molecular Formula | C₁₉H₂₅BO₃ | [2] |
| Molecular Weight | 312.21 g/mol | [2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: 2D structure of this compound.
Predicted and Analogous Physical Properties
Direct experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, we can infer likely characteristics based on data from structurally analogous compounds.
Melting Point
The melting point of a solid is a critical indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For boronic acids, this value can sometimes be more indicative of dehydration or decomposition.[4][5]
A structurally similar isomer, 4-[(2′,6′-diisopropylphenoxy)methyl]phenylboronic acid (CAS No. 1072951-63-3), has a reported melting point of 186-192 °C .[6] It is plausible that the ortho-substituted target compound will exhibit a melting point in a comparable range. For context, the simpler 2,6-diisopropylphenylboronic acid has a reported melting point of 167-172 °C.
Solubility
The solubility of boronic acids is highly dependent on the solvent and the nature of the substituents on the phenyl ring.[7][8] The presence of the large, hydrophobic diisopropylphenoxy and methylphenyl groups suggests that this compound will exhibit poor solubility in water and higher solubility in organic solvents.
Studies on phenylboronic acid and its derivatives have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The introduction of an isobutoxy group to the phenylboronic acid ring generally increases solubility in most organic solvents.[7] It is therefore expected that the target compound will be soluble in solvents such as chloroform, acetone, and ethers.[8][9]
Authoritative Methodologies for Physical Property Determination
To ascertain the precise physical properties of this compound, standardized experimental protocols are essential. The following sections detail the recommended methodologies for key physical characterizations.
Melting Point Determination
The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[11]
-
Apparatus: A calibrated digital melting point apparatus is the preferred instrument for accurate measurements.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.[11]
-
Causality: A narrow melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.[11]
Figure 2: Workflow for melting point determination.
Solubility Assessment
A dynamic method is recommended for the accurate determination of solubility in various organic solvents.[7][9]
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane).[7][9]
-
Sample Preparation: A known mass of the boronic acid is added to a known volume of the selected solvent in a sealed vial equipped with a magnetic stirrer.
-
Equilibration: The mixture is stirred at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
Quantification: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL) or in molar terms.
-
Causality: This method ensures that the solution is truly saturated at the given temperature, providing a reliable measure of equilibrium solubility. The choice of solvents helps to build a comprehensive solubility profile, which is crucial for applications in synthesis and formulation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the molecule.
-
¹H and ¹³C NMR: These spectra will confirm the presence of the diisopropyl, phenoxy, and phenyl groups through their characteristic chemical shifts and coupling patterns.
-
¹¹B NMR: This is particularly useful for characterizing boronic acids.[12][13][14] The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal (sp²) hybridized boronic acid and the tetrahedral (sp³) hybridized boronate ester or boronate anion, providing insights into its Lewis acidity and interactions with diols.[12]
Experimental Protocol (¹¹B NMR):
-
Sample Preparation: A solution of the boronic acid is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: The ¹¹B NMR spectrum is acquired on a high-field NMR spectrometer.
-
Data Processing: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction).
-
Analysis: The chemical shift of the boron resonance is compared to known values for boronic acids and their derivatives to confirm the chemical environment of the boron atom.
Figure 3: General workflow for NMR spectroscopy.
Structural Elucidation by X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[15]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the boronic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, and the atomic positions are refined to yield a precise molecular structure.[1][16]
-
Causality: This technique provides unambiguous proof of the molecular structure and can reveal important details about intermolecular interactions, such as hydrogen bonding, which influences the macroscopic physical properties of the compound.
Conclusion
While specific experimental data for this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing the authoritative experimental methodologies detailed herein, researchers can confidently determine the physical properties of this promising molecule. A thorough understanding of its melting point, solubility, and spectroscopic and structural characteristics is paramount for its successful application in pioneering research and development endeavors.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15077.
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Research Square.
- Adamczyk-Woźniak, A., et al. (2019). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 9(32), 18368-18378.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 650–655.
- Leszczyński, P., et al. (2017). Solubility of investigated compounds in water.
- Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. (2026). American Chemical Society.
- Leszczyński, P., et al. (2017).
- Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed.
- Cendron, L., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors.
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- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 2,6-Diisopropylphenylboronic acid.
- Hall, D. G. (Ed.). (2011).
- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6.
- Hall, D. G. (Ed.). (2011).
- Experiment (1) determination of melting points. (2021). SlideShare.
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- Wikipedia. (n.d.). X-ray crystallography.
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The Lynchpin of Modern Catalysis: A Technical Guide to (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
CAS Number: 1072951-64-4 Molecular Formula: C₁₉H₂₅BO₃ Molecular Weight: 312.21 g/mol [1]
Authored by: A Senior Application Scientist
Introduction: In the landscape of modern synthetic organic chemistry, the pursuit of efficient, robust, and versatile catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of complex molecular architectures.[2] At the heart of the evolution of these reactions lies the development of sophisticated ligands and precatalysts that offer superior activity, stability, and substrate scope. This technical guide provides an in-depth exploration of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid, a key building block in the synthesis of advanced palladium precatalysts. Its unique structural features, particularly the sterically demanding 2,6-diisopropylphenoxy moiety, are instrumental in the formation of highly active and versatile catalytic systems. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the power of advanced catalysis in their synthetic endeavors.
Physicochemical Properties and Characterization
This compound is a white to off-white solid at room temperature. Its structure, featuring a boronic acid group ortho to a benzylic ether, is tailored for its primary application as a precursor to palladacycle precatalysts.
| Property | Value | Source |
| CAS Number | 1072951-64-4 | [1] |
| Molecular Formula | C₁₉H₂₅BO₃ | [1] |
| Molecular Weight | 312.21 g/mol | [1] |
| Appearance | White to off-white solid | General Knowledge |
| Storage | Inert atmosphere, room temperature | [3] |
-
¹H NMR: The spectrum would feature characteristic signals for the aromatic protons, with distinct splitting patterns. The benzylic methylene protons (O-CH₂) would appear as a singlet. The methine protons of the isopropyl groups would be a septet, and the methyl groups a doublet. The boronic acid protons (-B(OH)₂) would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl groups. The carbon atom attached to the boron atom (ipso-carbon) may exhibit a broad signal or be difficult to detect due to quadrupolar relaxation of the boron nucleus.[4]
Synthesis of this compound: A Proposed Protocol
A definitive, published synthetic protocol for this specific boronic acid is not widely available. However, based on established organometallic chemistry principles, a robust two-step synthesis can be proposed. This involves the preparation of a key aryl bromide intermediate followed by a lithium-halogen exchange and borylation sequence.
Step 1: Synthesis of 1-((2,6-Diisopropylphenoxy)methyl)-2-bromobenzene
This initial step involves a Williamson ether synthesis between 2,6-diisopropylphenol and 2-bromobenzyl bromide.
Reaction Scheme:
Caption: Williamson Ether Synthesis of the Aryl Bromide Intermediate.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-diisopropylphenol (1.0 equiv) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) or sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add a solution of 2-bromobenzyl bromide (1.05 equiv) in the same solvent dropwise at 0 °C. The synthesis of 2-bromobenzyl bromide can be achieved by the bromination of 2-bromotoluene.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-((2,6-diisopropylphenoxy)methyl)-2-bromobenzene.
Step 2: Lithiation-Borylation to Yield the Target Boronic Acid
This step involves a lithium-halogen exchange followed by trapping of the resulting aryllithium species with a borate ester.
Reaction Scheme:
Caption: Lithiation-Borylation Sequence for Boronic Acid Synthesis.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or t-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.
-
To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 equiv), dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or by forming and then hydrolyzing its MIDA (N-methyliminodiacetic acid) ester, which allows for purification via silica gel chromatography.
Core Application: Precursor to Buchwald Palladacycle Precatalysts
The primary and most significant application of this compound is as a key structural component in the synthesis of highly efficient palladium precatalysts, often referred to as Buchwald precatalysts. These precatalysts are air- and moisture-stable, exhibiting broad utility in a variety of cross-coupling reactions.
The Role of the Ligand Structure
The unique structure of the title compound is crucial for the performance of the resulting catalyst. The bulky 2,6-diisopropylphenyl group creates a sterically hindered environment around the palladium center. This steric bulk promotes the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, thereby increasing the overall catalytic turnover frequency.[6] Furthermore, the ortho-boronic acid functionality allows for the facile formation of a stable palladacycle, which is a key feature of the precatalyst design.
Generation of the Active Catalyst
The boronic acid is a precursor to a biarylphosphine ligand. While the exact mechanism can vary, a general pathway involves the Suzuki-Miyaura coupling of the boronic acid with a suitable phosphine-containing aryl halide. This in situ or pre-formed ligand then coordinates to a palladium source to generate the active catalyst.
A more direct application involves the formation of a palladacycle precatalyst. The general structure of these precatalysts involves a palladium atom coordinated to a biarylphosphine ligand and another ancillary ligand. The (2-((2,6-diisopropylphenoxy)methyl)phenyl) moiety, after coupling with a phosphinated arene, forms part of this biarylphosphine ligand framework.
Caption: Conceptual workflow from boronic acid to active catalyst.
The resulting precatalysts are highly efficient for a range of transformations, including C-C, C-N, and C-O bond formations, even with challenging substrates like aryl chlorides.[7] The use of these well-defined precatalysts allows for greater reproducibility and lower catalyst loadings compared to generating the active catalyst in situ from a simple palladium salt and a ligand.
Experimental Protocol: Suzuki-Miyaura Coupling Using a Precatalyst Derived from the Boronic Acid Moiety
This section provides a general protocol for a Suzuki-Miyaura cross-coupling reaction, a key application area for the types of catalysts synthesized from the title boronic acid.
General Reaction:
Ar¹-X + Ar²-B(OH)₂ → Ar¹-Ar²
Materials:
-
Aryl halide (Ar¹-X, 1.0 equiv)
-
Arylboronic acid (Ar²-B(OH)₂, 1.5 equiv)
-
Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF/water mixture)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the aryl halide, arylboronic acid, Buchwald precatalyst, and base under an inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography on silica gel.
The use of precatalysts derived from ligands incorporating the (2-((2,6-diisopropylphenoxy)methyl)phenyl) scaffold often allows for milder reaction conditions and shorter reaction times, particularly with unreactive substrates.[8]
Safety and Handling
Boronic acids are generally considered to have low toxicity.[9] However, as with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis and handling of organolithium reagents require strict anhydrous and inert atmosphere techniques, as they are highly reactive with moisture and air. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound represents a sophisticated and highly valuable building block in the field of organic synthesis. Its primary role as a precursor to advanced Buchwald-type palladacycle precatalysts underscores its importance in enabling challenging cross-coupling reactions. The sterically demanding diisopropylphenoxy group is a key design element that imparts high activity and broad applicability to the resulting catalysts. This technical guide has provided a comprehensive overview of its properties, a proposed synthetic route, and its critical application in modern catalysis, offering researchers the foundational knowledge to effectively utilize this powerful synthetic tool.
References
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - Theranostics. (n.d.). Retrieved from [Link]
-
Synthetic strategy followed for the synthesis of compounds 2–6. (a)... - ResearchGate. (n.d.). Retrieved from [Link]
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Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Hal- ide Abstraction. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (n.d.). Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]
-
Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates - University of Bristol. (2013). Retrieved from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH. (n.d.). Retrieved from [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). Retrieved from [Link]
-
An evaluation of palladium-based catalysts for the base-free borylation of alkenyl carboxylates | ChemRxiv. (n.d.). Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875) - NP-MRD. (n.d.). Retrieved from [Link]
-
Preparation of 2-bromobenzyl bromide - PrepChem.com. (n.d.). Retrieved from [Link]
-
MIT Open Access Articles A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. (n.d.). Retrieved from [Link]
-
(10) Patent No. - ResearchGate. (2010). Retrieved from [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Molecular recognition with boronic acids—applications in chemical biology - PMC - NIH. (n.d.). Retrieved from [Link]
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- 9. Organic Syntheses Procedure [orgsyn.org]
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic route to this compound, a key intermediate in the development of advanced catalytic systems. The document is intended for researchers, chemists, and professionals in drug development and materials science. It details a robust and well-established synthetic pathway, offering insights into the reaction mechanism, step-by-step experimental protocols, and the rationale behind procedural choices. The synthesis leverages a classical Williamson ether synthesis, a fundamental transformation in organic chemistry, to couple two critical fragments. This guide emphasizes scientific integrity, providing authoritative references to support the methodology and mechanistic discussions.
Introduction: Significance and Synthetic Strategy
This compound is a bifunctional organic compound of significant interest, primarily as a precursor to bulky, electron-rich phosphine ligands. These ligands are instrumental in forming highly active and stable palladium catalysts for a range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3] The unique architecture of the target molecule, featuring a sterically demanding 2,6-diisopropylphenoxy group held in proximity to a phenylboronic acid moiety, allows for the creation of ligands that promote efficient oxidative addition and reductive elimination steps in catalytic cycles, even with challenging substrates like aryl chlorides.[1][4]
The synthetic strategy hinges on a Williamson ether synthesis, a reliable and high-yielding method for forming an ether linkage. This approach involves the reaction of an alkoxide (generated from a phenol) with a primary alkyl halide. In this specific synthesis, the sodium salt of 2,6-diisopropylphenol acts as the nucleophile, displacing the bromide from 2-(bromomethyl)phenylboronic acid.
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis simplifies the synthesis plan by disconnecting the target molecule at its most logical bond. The ether linkage (C-O bond) is the most apparent point for disconnection, leading back to two commercially available or readily synthesized starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Key Starting Materials
A successful synthesis relies on the quality and availability of its starting materials.
| Starting Material | Structure | M.W. | CAS No. | Key Properties |
| 2,6-Diisopropylphenol | 178.27 g/mol | 2078-54-8 | White crystalline solid, commonly known as the anesthetic Propofol.[5][6] Sterically hindered phenol. | |
| 2-(Bromomethyl)phenylboronic acid | 214.85 g/mol | 91983-14-1 | Off-white solid. A versatile bifunctional reagent used in various cross-coupling and derivatization reactions.[7][8] |
Synthetic Pathway: Mechanism and Rationale
The core of this synthesis is the nucleophilic substitution reaction between the phenoxide of 2,6-diisopropylphenol and the benzylic bromide of 2-(bromomethyl)phenylboronic acid.
Reaction Scheme
Mechanistic Steps
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2,6-diisopropylphenol. This step is crucial as the phenol itself is not nucleophilic enough to displace the bromide. The use of NaH is advantageous because the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.
-
Nucleophilic Attack (SN2): The resulting sterically hindered but highly nucleophilic sodium 2,6-diisopropylphenoxide attacks the electrophilic benzylic carbon of 2-(bromomethyl)phenylboronic acid.
-
Displacement: The bromide ion is displaced as the leaving group, forming the desired carbon-oxygen ether bond and sodium bromide (NaBr) as a salt byproduct.
Causality Behind Experimental Choices
-
Choice of Base (NaH): Sodium hydride is a non-nucleophilic, strong base that irreversibly deprotonates the phenol. This drives the initial equilibrium towards the formation of the reactive phenoxide. Other bases like potassium carbonate could be used but may require higher temperatures or longer reaction times.
-
Choice of Solvent (THF): Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. Its boiling point (66 °C) allows for gentle reflux to facilitate the reaction without promoting decomposition of the boronic acid moiety.
-
Reaction Temperature: The reaction is typically initiated at 0 °C during the addition of NaH to control the exothermic deprotonation and hydrogen evolution. It is then warmed to room temperature or gently heated to reflux to ensure the SN2 reaction proceeds to completion.
-
Anhydrous Conditions: Boronic acids can undergo dehydration to form boroxines, and the use of a strong base like NaH necessitates the exclusion of water, with which it reacts violently. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for both safety and yield.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Caption: Experimental workflow for the synthesis.
Reagents and Equipment
| Reagent | Quantity (10 mmol scale) | Moles |
| 2,6-Diisopropylphenol | 1.78 g | 10.0 mmol |
| Sodium Hydride (60% dispersion in oil) | 0.44 g | 11.0 mmol |
| 2-(Bromomethyl)phenylboronic acid | 2.15 g | 10.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | - |
| Saturated NH4Cl (aq) | 20 mL | - |
| Ethyl Acetate | 100 mL | - |
| Brine | 30 mL | - |
| Anhydrous MgSO4 or Na2SO4 | - | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, reflux condenser, ice bath.
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere of nitrogen, add 2,6-diisopropylphenol (1.78 g, 10.0 mmol) and anhydrous THF (30 mL) to a dry 250 mL round-bottom flask. Stir until the solid dissolves.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension.
-
Addition of Electrophile: Dissolve 2-(bromomethyl)phenylboronic acid (2.15 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the reaction mixture via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Characterization and Expected Results
The final product, this compound (C₁₉H₂₅BO₃, M.W. 312.21), should be a white to off-white solid.[9]
-
Yield: 80-90%
-
¹H NMR: Expect characteristic signals for the isopropyl methyl groups (doublet, ~1.2 ppm), the isopropyl methine (septet, ~3.1 ppm), the benzylic CH₂ (singlet, ~5.1 ppm), and the aromatic protons in their respective regions.
-
¹³C NMR: Signals corresponding to all 19 carbons should be present.
-
Mass Spectrometry (ESI-MS): Expect to observe the [M-H]⁻ or [M+Na]⁺ ion, confirming the molecular weight.
Conclusion
The synthesis of this compound is reliably achieved through a Williamson ether synthesis. The procedure is robust, high-yielding, and utilizes readily accessible starting materials. The rationale for the choice of reagents and conditions is well-grounded in fundamental organic chemistry principles, ensuring a reproducible outcome. The final product serves as a valuable precursor for developing sophisticated ligands, underscoring its importance in the advancement of modern catalytic science.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(39), 8938-8964. [Link][1]
-
Fors, B. P., & Buchwald, S. L. (2010). An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands. Organic letters, 12(18), 4184–4187. [Link][10]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link][11]
-
Reddy, B. V. S., et al. (2018). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. New Journal of Chemistry, 42(15), 12655-12664. [Link][5]
-
Study.com. Show how the intravenous anesthetic 2,6-diisopropyl phenol (Propofol) can be synthesized from phenol. [Link][6]
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(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid solubility data
An In-depth Technical Guide on the Solubility of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a complex arylboronic acid with potential applications in organic synthesis and medicinal chemistry. As with any compound under investigation for these purposes, a thorough understanding of its solubility is paramount for effective formulation, reaction optimization, and biological testing. This technical guide addresses the critical topic of its solubility. Given the absence of published empirical data for this specific molecule, this document serves as a comprehensive framework based on the established principles of boronic acid chemistry. It provides a detailed analysis of the structural factors expected to govern its solubility, outlines the key environmental variables influencing dissolution, and presents robust, step-by-step protocols for its empirical determination.
Introduction and Physicochemical Profile
Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups. They are widely utilized as key building blocks in organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and are increasingly found in medicinal chemistry, as exemplified by drugs like bortezomib (Velcade®).[1] The solubility of a boronic acid is a critical parameter that dictates its utility, affecting everything from reaction kinetics to bioavailability.
The target molecule of this guide, this compound, possesses the following identifiers:
-
CAS Number: 1072951-64-4
-
Molecular Formula: C₁₉H₂₅BO₃
-
Molecular Weight: 312.21 g/mol
Structurally, the molecule is notable for its significant steric bulk and lipophilicity, conferred by the 2,6-diisopropylphenoxy group. This large, nonpolar moiety is expected to dominate the molecule's physical properties, suggesting poor solubility in aqueous media but enhanced solubility in organic solvents. The boronic acid group provides a polar, hydrophilic center capable of hydrogen bonding and acting as a Lewis acid.[2] This duality predicts a complex solubility profile that will be highly dependent on the chosen solvent system.
Key Factors Governing Solubility
The solubility of this compound is not a single value but a function of several interdependent factors. A systematic evaluation of these factors is essential for creating a complete solubility profile.
Solvent Polarity
The "like dissolves like" principle is the cornerstone of solubility prediction. Given the large lipophilic structure, solubility is expected to be higher in organic solvents than in water. A logical screening approach would involve solvents spanning a range of polarities:
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetone, THF) - Likely to be good solvents due to their ability to engage in dipole-dipole interactions without interfering with the boronic acid's hydrogen-bonding capabilities. Phenylboronic acid generally shows high solubility in ketones and ethers.[3]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - These solvents can act as both hydrogen bond donors and acceptors, which should facilitate the dissolution of the boronic acid moiety.
-
Nonpolar Solvents: (e.g., Hexanes, Toluene, Carbon Tetrachloride) - Solubility is expected to be very low in these solvents, as is typical for phenylboronic acid.[4]
-
Chlorinated Solvents: (e.g., Dichloromethane, Chloroform) - These can offer moderate solubility for many boronic acids.[3]
The Influence of pH on Aqueous Solubility
The boronic acid group is a Lewis acid. In aqueous solution, it equilibrates with its anionic tetrahedral boronate form. This equilibrium is pH-dependent.[2]
Figure 1: pH-dependent equilibrium of boronic acid.
At a pH below its pKa, the neutral trigonal form dominates, which is typically less water-soluble. As the pH increases above the pKa, the compound deprotonates to form the charged boronate species, which is significantly more water-soluble.[2] Therefore, determining the pKa is a crucial step in understanding the aqueous solubility profile. The pKa of arylboronic acids can vary significantly based on substituents.[2][5]
Boroxine Formation: A Complicating Factor
A common characteristic of boronic acids is their tendency to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[6]
Figure 2: Equilibrium between boronic acid and its boroxine.
This process can significantly complicate solubility measurements because the boroxine has different physical properties and solubility compared to the parent boronic acid.[3] This equilibrium is influenced by the solvent, temperature, and the presence of water. It is a critical reason why obtaining repeatable solubility data for boronic acids can be challenging.[3]
Complexation with Diols
In aqueous solutions, the solubility of boronic acids can be dramatically increased by the addition of 1,2- or 1,3-diols, such as mannitol or sorbitol.[7] This occurs through the formation of a reversible covalent boronate ester, which is often more soluble. This strategy is used in pharmaceutical formulations, such as with bortezomib (Velcade®), to improve the solubility of the drug.[7] This effect is attributed to both the formation of the ester and a simultaneous lowering of the compound's pKa.[7]
Experimental Protocols for Solubility Determination
Due to the complexities of boroxine formation, the dynamic (or synthetic) method is a highly reliable technique for determining the solubility of boronic acids in organic solvents.[8] For aqueous solubility, the traditional isothermal shake-flask method remains a standard.
Protocol 1: Dynamic Method for Organic Solvents
This method involves visually or instrumentally monitoring the dissolution of a solid upon controlled heating to find the equilibrium temperature for a known composition.
Objective: To construct a solubility curve (mole fraction vs. temperature) for the compound in various organic solvents.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable circulating bath for precise temperature control
-
Calibrated temperature probe
-
Turbidity sensor or luminance probe (or clear visual observation)
-
Analytical balance
Methodology:
-
Sample Preparation: Accurately weigh a specific mass of this compound and a specific mass of the chosen organic solvent into the jacketed glass vessel. This creates a biphasic sample of a known mole fraction.
-
Heating and Stirring: Begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1–0.2 K/min) using the circulating bath.
-
Equilibrium Determination: Continuously monitor the sample's turbidity. The temperature at which the last solid particles dissolve, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific composition. This point can be identified by a sharp increase in light transmittance if using a probe.[8]
-
Data Collection: Record the temperature and the corresponding mole fraction.
-
Constructing the Curve: Repeat steps 1-4 with several different compositions (mole fractions) to generate a series of data points. Plotting these points as temperature versus mole fraction yields the solubility curve.
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An In-Depth Technical Guide to the Stability and Storage of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a vital reagent in contemporary organic synthesis, prized for its role in constructing complex molecular architectures. However, the inherent lability of the boronic acid functional group necessitates a comprehensive understanding of its stability profile to ensure experimental reproducibility and the integrity of resulting compounds. This guide provides a detailed examination of the factors influencing the stability of this specific arylboronic acid, outlines its primary degradation pathways, and offers evidence-based protocols for its optimal storage and handling. Furthermore, it details methodologies for assessing the compound's purity and degradation over time, empowering researchers to maintain the fidelity of their chemical endeavors.
Introduction: The Significance of this compound
Boronic acids, and their corresponding esters, are indispensable tools in modern synthetic chemistry, most notably for their application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This carbon-carbon bond-forming reaction has revolutionized the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The title compound, with its sterically hindered 2,6-diisopropylphenoxy moiety, offers unique reactivity and selectivity profiles in such transformations.
Despite their utility, boronic acids are susceptible to several degradation pathways that can compromise their purity and reactivity.[5][6] Understanding these instabilities is not merely a matter of procedural correctness but is fundamental to the success of multi-step syntheses and the development of robust drug discovery platforms. This guide serves as a comprehensive resource for researchers, providing the technical insights necessary to effectively utilize and preserve this compound.
Chemical Stability Profile
The stability of this compound is influenced by a confluence of environmental factors and inherent structural properties. The primary degradation pathways of concern are protodeboronation, oxidation, and boroxine formation.
Protodeboronation: The Primary Degradation Pathway
Protodeboronation is the most common degradation route for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond.[5] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of moisture.[7][8][9]
-
Mechanism under Basic Conditions: In the presence of a base, the boronic acid is converted to the more nucleophilic boronate anion. This anion is more susceptible to protonolysis, leading to the formation of the corresponding arene and a borate salt.[7][10]
-
Mechanism under Acidic Conditions: Acid-catalyzed protodeboronation is also a known degradation pathway, proceeding through protonation of the aryl ring, which facilitates the cleavage of the C-B bond.[8][9]
The rate of protodeboronation is highly dependent on the electronic nature of the aryl group. While the specific kinetics for this compound are not extensively published, the presence of both electron-donating and bulky substituents likely influences its susceptibility to this process.
Caption: General schematic of protodeboronation.
Oxidation
Boronic acids are susceptible to oxidation, which can convert the boronic acid into a phenol and boric acid.[11] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction medium.[5][11] The steric hindrance provided by the 2,6-diisopropylphenoxy group may offer some degree of protection against oxidative degradation. However, this pathway remains a significant consideration, particularly during long-term storage or under harsh reaction conditions.
Caption: General schematic of oxidative deboronation.
Boroxine Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[5] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions and affect the physical properties of the material.[5]
Caption: Equilibrium of boroxine formation.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways discussed above and ensure the long-term viability of this compound, the following storage and handling protocols are strongly recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated (2-8 °C).[12][13] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[12][14] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Container | Use a tightly sealed, opaque container.[15] | Prevents ingress of moisture and air, and protects from light which can potentially accelerate degradation. |
| Moisture | Store in a dry environment, such as a desiccator.[15][16] | Boronic acids are hygroscopic and moisture can promote hydrolysis and protodeboronation.[12][14] |
Handling Procedures
-
Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a positive pressure of an inert gas to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and weigh the compound quickly. Reseal the container promptly and tightly after use.
-
Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.
Assessing Stability: Experimental Protocols
Regularly assessing the purity of this compound is crucial, especially for material that has been stored for an extended period.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for monitoring the degradation of boronic acids.[1] However, care must be taken as on-column hydrolysis can occur.[17]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid into a volumetric flask.
-
Dissolve in a suitable anhydrous solvent (e.g., acetonitrile or a mixture of acetonitrile and water with minimal water content).
-
Dilute to the mark and mix thoroughly.
-
-
HPLC Conditions (Example):
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[17]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point. The formic acid concentration may need to be optimized to prevent on-column hydrolysis.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Monitor for the appearance of new peaks corresponding to degradation products (e.g., the protodeboronated arene).
-
Quantify the purity by calculating the peak area percentage of the parent compound.
-
Caption: HPLC workflow for purity assessment.
Protocol: Stability Study under Accelerated Conditions
To proactively assess the stability of a new batch of this compound, an accelerated stability study can be performed.
Methodology:
-
Sample Preparation:
-
Aliquot the boronic acid into several vials.
-
-
Stress Conditions:
-
Expose the vials to a range of stress conditions, for example:
-
Elevated temperature (e.g., 40 °C).
-
High humidity (e.g., 75% RH).
-
Exposure to light.
-
-
-
Time Points:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each stress condition.
-
-
Analysis:
-
Analyze the samples by HPLC as described in Protocol 4.1.
-
-
Data Evaluation:
-
Plot the percentage of the parent compound remaining over time for each condition to determine the degradation rate.
-
Conclusion
The effective use of this compound in research and development hinges on a thorough understanding and proactive management of its stability. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risks of degradation through protodeboronation, oxidation, and boroxine formation. Regular purity assessment via validated analytical methods like HPLC is a critical component of a robust quality control strategy. By implementing these practices, the scientific community can ensure the reliability and reproducibility of experiments involving this valuable synthetic building block, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
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Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Li, W., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. Available at: [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Available at: [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Cole-Parmer. (n.d.). 2,6-Difluorophenylboronic acid Material Safety Data Sheet. Available at: [Link]
-
Lustig, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
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Lustig, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
-
Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Spectroscopic Characterization of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid: A Technical Guide
Introduction
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a bifunctional molecule featuring a sterically hindered diisopropylphenoxy group and a reactive boronic acid moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a precursor for developing novel therapeutic agents and materials. An in-depth understanding of its spectroscopic properties is paramount for its effective utilization and characterization. This guide will delve into the anticipated features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Features
The molecular structure of this compound is fundamental to interpreting its spectroscopic data. The key structural features that will influence the spectra are:
-
Aromatic Protons: Two distinct phenyl rings with different substitution patterns.
-
Diisopropyl Group: Sterically bulky isopropyl groups on one of the phenyl rings, which will exhibit characteristic splitting patterns in NMR.
-
Methylene Bridge: A -CH₂- group linking the phenoxy and phenylboronic acid moieties.
-
Boronic Acid Group: The -B(OH)₂ group, which has unique spectroscopic signatures, particularly in ¹¹B NMR and IR.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted NMR data for the title compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic, methylene, and isopropyl protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 7H | Aromatic protons (C₆H₄ and C₆H₃) |
| ~5.0 | Singlet | 2H | -O-CH₂- |
| ~3.2 | Septet | 2H | -CH(CH₃)₂ |
| ~1.2 | Doublet | 12H | -CH(CH₃)₂ |
| ~5.0 - 4.0 (broad) | Singlet | 2H | -B(OH)₂ |
Rationale:
-
Aromatic Protons: The protons on the two phenyl rings will appear in the typical aromatic region (7.8-7.2 ppm). The substitution patterns will lead to complex splitting (multiplets).
-
Methylene Protons: The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and are expected to appear as a singlet around 5.0 ppm.
-
Isopropyl Protons: The methine protons (-CH(CH₃)₂) of the isopropyl groups will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH(CH₃)₂) will appear as a doublet.
-
Boronic Acid Protons: The hydroxyl protons of the boronic acid group are exchangeable and will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 120 | Aromatic carbons |
| ~70 | -O-CH₂- |
| ~28 | -CH(CH₃)₂ |
| ~24 | -CH(CH₃)₂ |
| Carbon attached to Boron | Broad or unobserved |
Rationale:
-
Aromatic Carbons: The carbons of the two phenyl rings will resonate in the 160-120 ppm region.
-
Methylene Carbon: The carbon of the methylene bridge will be found around 70 ppm.
-
Isopropyl Carbons: The methine and methyl carbons of the isopropyl groups will appear in the aliphatic region.
-
Carbon-Boron Signal: The carbon atom directly attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.
¹¹B NMR Spectroscopy
¹¹B NMR is particularly useful for characterizing boron-containing compounds.[4][5][6]
Predicted ¹¹B NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~30 - 28 | Trigonal planar boronic acid |
Rationale:
-
The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. For a trigonal planar boronic acid, the signal is expected to appear in the range of 30-28 ppm.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[7]
Expected Mass Spectrometric Data:
| m/z | Ion |
| 312.19 | [M]⁺ (¹¹B) |
| 311.19 | [M]⁺ (¹⁰B) |
| 294.18 | [M - H₂O]⁺ |
| 195.13 | [M - C₆H₃(iPr)₂O]⁺ |
| 177.12 | [C₆H₃(iPr)₂O]⁺ |
Rationale:
-
Molecular Ion: The mass spectrum will show two molecular ion peaks corresponding to the two stable isotopes of boron, ¹¹B (80.1%) and ¹⁰B (19.9%).[8][9]
-
Fragmentation: Common fragmentation pathways for boronic acids include the loss of water. Cleavage of the ether linkage is also expected, leading to fragments corresponding to the diisopropylphenoxy and the methylphenylboronic acid moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3600 - 3200 (broad) | O-H stretch (B-OH) |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2960 - 2850 | Aliphatic C-H stretch |
| ~1600, 1470 | Aromatic C=C stretch |
| ~1380 - 1360 | B-O stretch |
| ~1250 | C-O-C stretch (ether) |
Rationale:
-
O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the boronic acid group, often involved in hydrogen bonding.[10][11]
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will appear in their respective characteristic regions.
-
Aromatic C=C Stretch: Absorptions corresponding to the C=C stretching of the aromatic rings will be observed.
-
B-O Stretch: The B-O stretching vibration is a key indicator of the boronic acid functionality.[12]
-
C-O-C Stretch: The stretching vibration of the ether linkage will also be present.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Data Acquisition
Figure 2: General workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse sequences. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (for ¹H and ¹³C) or an external standard (for ¹¹B).
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage for ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
IR Spectroscopy Data Acquisition
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty sample holder or the KBr pellet without the sample.
-
Sample Collection: Place the sample in the IR beam and collect the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The expected ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and IR data have been outlined based on the known spectroscopic behavior of structurally analogous compounds. These predictions, coupled with the provided experimental protocols, offer a solid foundation for researchers to identify, characterize, and utilize this important chemical intermediate in their synthetic endeavors. It is imperative for researchers to confirm these predictions with experimental data upon synthesis or acquisition of the compound.
References
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
-
Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15078. [Link]
- Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013).
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ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved January 18, 2026, from [Link]
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881.
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved January 18, 2026, from [Link]
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ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved January 18, 2026, from [Link]
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Canadian Science Publishing. (1965). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]
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ACS Publications. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]
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PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir. [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved January 18, 2026, from [Link]
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Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved January 18, 2026, from [Link]
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ACS Publications. (1961). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. [Link]
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Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]
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PubMed. (2002). Synthesis and characterization of 2,6-Dipp(2)-H(3)C(6)SnSnC(6)H(3)-2,6-Dipp(2) (Dipp = C(6)H(3)-2,6-Pr(i)(2)): a tin analogue of an alkyne. Journal of the American Chemical Society. [Link]
-
ChemWhat. (n.d.). 2-[(2′,6′-DIISOPROPYLPHENOXY)METHYL]PHENYLBORONIC ACID CAS#: 1072951-64-4. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a sterically hindered organoboron compound with significant potential in various chemical and pharmaceutical applications. Its unique structural features, combining a bulky 2,6-diisopropylphenoxy moiety with a reactive boronic acid group on a phenyl ring, suggest its utility in catalysis, organic synthesis, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including a detailed, proposed synthesis protocol, expected characterization data, and a discussion of its potential applications based on the established roles of similar sterically hindered boronic acids.
Introduction: The Significance of Sterically Hindered Boronic Acids
Boronic acids and their derivatives have emerged as indispensable tools in modern organic chemistry and drug discovery.[1] Their versatility stems from their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their role as synthetic intermediates, boronic acids have garnered significant attention in medicinal chemistry. The incorporation of a boronic acid moiety can confer unique biological activities, as exemplified by the proteasome inhibitor Bortezomib, a cornerstone in the treatment of multiple myeloma.[1]
Sterically hindered boronic acids, such as the subject of this guide, represent a specialized class of these compounds. The presence of bulky substituents ortho to the boronic acid group can profoundly influence their reactivity and selectivity. These steric shields can modulate the rate and outcome of catalytic reactions, and in the context of medicinal chemistry, they can provide a means to fine-tune binding interactions with biological targets. The bulky 2,6-diisopropylphenoxy group in this compound is anticipated to play a crucial role in defining its chemical and biological properties.
Molecular Structure and Properties
Chemical Structure:
Caption: Key identifiers for this compound.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| pKa | ~8.5 - 9.5 |
| LogP | ~4.0 - 5.0 |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, DMF); sparingly soluble in water. |
| Appearance | Expected to be a white to off-white solid. |
Proposed Synthesis Protocol
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Bromo-2-((2,6-diisopropylphenoxy)methyl)benzene
-
To a stirred solution of 2,6-diisopropylphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-((2,6-diisopropylphenoxy)methyl)benzene.
Step 2: Synthesis of this compound
-
In a flame-dried Schlenk flask, combine 1-bromo-2-((2,6-diisopropylphenoxy)methyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude boronate ester in a mixture of tetrahydrofuran (THF) and 2 M aqueous HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours to effect hydrolysis of the pinacol ester.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude boronic acid can be purified by recrystallization or column chromatography to yield the final product.
Characterization
As no specific spectral data for this compound has been found in the searched literature, the following are predicted characterization data based on the analysis of its structure and comparison with similar compounds.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenylboronic acid moiety (multiplets, ~7.2-7.8 ppm). - Aromatic protons of the diisopropylphenyl group (multiplets, ~7.0-7.3 ppm). - Methylene protons (-CH₂-O-) as a singlet around 5.0-5.2 ppm. - Methine protons of the isopropyl groups (-CH(CH₃)₂) as a septet around 3.0-3.5 ppm. - Methyl protons of the isopropyl groups (-CH(CH₃)₂) as a doublet around 1.2-1.4 ppm. - Broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons with distinct signals for substituted and unsubstituted positions. - The carbon bearing the boron atom (C-B) is expected to be broad and may be difficult to observe. - Methylene carbon (-CH₂-O-) signal around 65-70 ppm. - Methine and methyl carbons of the isopropyl groups in the aliphatic region. |
| Mass Spec. | - Expected molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
| IR Spec. | - Broad O-H stretch from the boronic acid group (~3200-3600 cm⁻¹). - C-H stretches (aromatic and aliphatic). - C-O-C ether linkage stretch. - B-O stretch. |
Potential Applications
The unique structure of this compound suggests several promising areas of application, primarily driven by its significant steric hindrance.
Diagram of Potential Application Areas:
Caption: Potential fields of application for the title compound.
5.1. Catalysis:
The bulky 2,6-diisopropylphenoxy group can influence the outcome of cross-coupling reactions. In Suzuki-Miyaura couplings, such steric hindrance can promote the formation of specific isomers or prevent undesired side reactions. It could be particularly useful in couplings involving other sterically demanding substrates.
5.2. Organic Synthesis:
As a functionalized arylboronic acid, this compound can serve as a versatile building block for the synthesis of complex organic molecules. The ether linkage provides a stable connection point for incorporating the bulky phenoxy group into larger architectures.
5.3. Medicinal Chemistry:
The structural motif of a substituted phenylboronic acid is present in numerous biologically active compounds. The steric bulk of the diisopropylphenoxy group could be exploited to achieve selective binding to the active site of an enzyme. For instance, many proteases and esterases have well-defined pockets where such a group could fit, potentially leading to potent and selective inhibitors. The boronic acid moiety itself can form reversible covalent bonds with active site serine or threonine residues.
5.4. Materials Science:
Boronic acids are known to interact with diols, a property that has been utilized in the development of sensors for saccharides. While the steric hindrance in the target molecule might affect its binding affinity, it could also introduce selectivity for specific diol-containing analytes. Furthermore, it could be incorporated into polymers to create materials with specific recognition or catalytic properties.
Conclusion and Future Outlook
This compound is a fascinating molecule with considerable, yet largely unexplored, potential. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a reasoned discussion of its potential applications. Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound. Subsequently, systematic investigations into its catalytic activity, biological properties, and utility in materials science are warranted. The insights gained from such studies will undoubtedly pave the way for the rational design of novel catalysts, therapeutic agents, and advanced materials based on this unique sterically hindered boronic acid.
References
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- Ishihara, K., et al. (2007). 2,4-Bis(trifluoromethyl)phenylboronic acid as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines.
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A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids have evolved from niche chemical reagents into indispensable tools across the spectrum of chemical sciences. Their unique properties—stability, low toxicity, and versatile reactivity—have established them as crucial building blocks in organic synthesis, medicinal chemistry, and materials science. This guide traces the historical arc of their discovery, from the foundational syntheses of the 19th century to the Nobel Prize-winning development of the Suzuki-Miyaura coupling reaction. We will explore the key scientific breakthroughs, the causality behind pivotal experimental choices, and the expansion of their applications that continue to drive innovation today.
The Genesis: Early Syntheses and Foundational Work
The journey begins not with the substituted derivatives, but with the parent compound, phenylboronic acid. The first documented synthesis is credited to Michaelis and Becker in 1880, who prepared benzeneboronyl dichloride by heating diphenylmercury with boron trichloride, which subsequently hydrolyzed to form phenylboronic acid[1]. While groundbreaking, this method utilized highly toxic and air-sensitive organomercury compounds.
A more practical and enduring method emerged from the principles of Grignard chemistry. The reaction of an aryl Grignard reagent (phenylmagnesium bromide) with a trialkyl borate, such as trimethyl borate, followed by aqueous hydrolysis, became one of the most common and accessible routes to phenylboronic acid and its derivatives[1][2][3]. This approach offered a significant improvement in safety and substrate scope, laying the groundwork for future exploration.
Causality in Synthesis Design: The choice of a trialkyl borate is critical. The boron atom in B(OR)₃ is electrophilic due to the electron-withdrawing nature of the alkoxy groups, making it susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. The subsequent hydrolysis cleaves the boronate ester to yield the desired boronic acid. This fundamental reactivity pattern remains a cornerstone of modern boronic acid synthesis[4].
Figure 1: General workflow for the synthesis of phenylboronic acids via the Grignard method.
A Paradigm Shift: The Suzuki-Miyaura Coupling Reaction
For much of the 20th century, phenylboronic acids remained compounds of academic interest with limited practical application. This changed dramatically in 1979 with the work of Akira Suzuki and Norio Miyaura[5][6]. They discovered that organoboron compounds, including phenylboronic acids, could undergo a cross-coupling reaction with organic halides in the presence of a palladium catalyst and a base[5][6][7]. This reaction, now known as the Suzuki-Miyaura coupling, revolutionized the field of organic synthesis.
The profound impact of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded jointly to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for "palladium-catalyzed cross-couplings in organic synthesis"[8].
Trustworthiness of the Protocol: The Suzuki-Miyaura coupling's power lies in its remarkable reliability and functional group tolerance. Unlike many other organometallic reagents that are highly reactive and intolerant of acidic protons (e.g., in alcohols or amines), boronic acids are generally stable to air and moisture and compatible with a vast array of functional groups[9]. This robustness allows for the direct coupling of complex, highly functionalized molecules, drastically simplifying synthetic routes to important targets like pharmaceuticals and advanced materials[5][10].
The Catalytic Cycle: A Self-Validating System
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle, which regenerates the active catalyst, allowing for high product yields with only a small amount of palladium[5][6][11].
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step[6][11][12].
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex [B(OH)₃Ar²]⁻[5][11][12].
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle[11][12][13].
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An In-depth Technical Guide to the Theoretical and Computational Elucidation of Sterically Hindered Boronic Acids
Abstract
Sterically hindered boronic acids represent a class of compounds with immense synthetic utility and burgeoning importance in medicinal chemistry and materials science.[1][2][3] Their unique electronic nature, characterized by a vacant p-orbital on the boron atom, is profoundly influenced by the steric bulk of neighboring substituents. This interplay governs their reactivity, acidity, and intermolecular interactions, often in non-intuitive ways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate these complex molecules. By leveraging first-principles calculations, we can deconstruct the nuanced effects of steric encumbrance, predict reactivity, and rationally design novel boronic acid derivatives with tailored properties. This paper emphasizes the causality behind computational choices, offering field-proven insights into modeling protocols that ensure trustworthy and self-validating results.
Part 1: The Fundamental Challenge of Steric Hindrance in Boronic Acids
Boronic acids, general formula RB(OH)₂, are Lewis acids with a trigonal planar geometry around the sp²-hybridized boron atom.[4] This configuration is fundamental to their chemical behavior. However, the introduction of bulky substituents, particularly at the ortho-position of arylboronic acids, imposes significant geometric and electronic perturbations.
1.1. Impact on Acidity and the Boronate Anion
Unlike carboxylic acids, boronic acids function as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion, [RB(OH)₃]⁻.[5] The equilibrium of this reaction, and thus the pKa, is highly sensitive to both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups on the organic substituent (R) increase the electrophilicity of the boron atom, stabilizing the resulting negative charge on the boronate and lowering the pKa.[5][6][7] Conversely, electron-donating groups increase the pKa.[5]
-
Steric Effects: The introduction of bulky ortho-substituents can hinder the geometric change from a trigonal planar acid to a tetrahedral boronate. This steric strain can make the formation of the boronate less favorable, leading to an increase in the pKa (a decrease in acidity).[7][8] For instance, the pKa of ortho-tolylboronic acid is higher than its para isomer due to this steric effect.[4] However, if the ortho-substituent can form an intramolecular hydrogen bond with the boronic acid group, it can stabilize the boronate form and lead to a decrease in pKa.[8]
The interplay of these effects is critical for understanding the behavior of boronic acids in different chemical environments, particularly in aqueous solutions relevant to biological systems.
Part 2: The Computational Scientist's Toolkit: Methodologies for Interrogating Steric Effects
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have become indispensable for studying the properties and reactivity of sterically hindered boronic acids.[9][10] These methods allow for the accurate calculation of molecular structures, energies, and electronic properties, providing insights that are often difficult to obtain experimentally.
2.1. Foundational Computational Approaches
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For boronic acids, hybrid functionals like B3LYP, often paired with Pople-style basis sets (e.g., 6-31+G(d)), have been shown to provide reliable results for geometry optimizations, energy calculations, and pKa predictions.[9]
-
Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy calculations, especially when studying intermolecular interactions or systems where electron correlation is critical.[10]
-
Solvation Models: The behavior of boronic acids is profoundly influenced by the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are essential for accurately modeling the solute-solvent interactions and calculating properties like pKa in solution.[9] For specific, strong interactions like hydrogen bonding, explicit solvent molecules can be included in the QM calculation.
2.2. Workflow for Theoretical pKa Prediction
Predicting the pKa of a sterically hindered boronic acid is a key benchmark for computational models. The following workflow outlines a robust protocol.
Caption: Workflow for pKa prediction using a thermodynamic cycle.
Experimental Protocol: DFT-Based pKa Calculation
-
Gas-Phase Optimization:
-
Build the 3D structures of the boronic acid (trigonal) and its corresponding boronate anion (tetrahedral).
-
Perform geometry optimizations in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)). This step ensures that the subsequent energy calculations are performed on realistic, low-energy structures.
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations in the desired solvent (e.g., water) using a continuum solvation model like PCM. This provides the Gibbs free energy of solvation for both species.
-
-
Gibbs Free Energy in Solution (ΔG(aq)):
-
Calculate the Gibbs free energy of the acid-base reaction in solution using the following thermodynamic cycle: ΔG(aq) = G(gas, Base) + ΔG(solv, Base) - [G(gas, Acid) + ΔG(solv, Acid)] - ΔG(solv, OH⁻)
-
Where G(gas) includes the electronic energy and thermal corrections from the frequency calculation. The solvation free energy of the hydroxide ion (ΔG(solv, OH⁻)) is a known, tabulated value.
-
-
pKa Calculation:
-
Finally, calculate the pKa using the relationship: pKa = ΔG(aq) / (2.303 * R * T)
-
Where R is the gas constant and T is the temperature in Kelvin.
-
Part 3: Case Study - The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[11] However, reactions involving sterically hindered boronic acids can be challenging, often suffering from low yields or requiring harsh reaction conditions.[12][13] Computational studies have been instrumental in understanding and overcoming these challenges.[11][14][15]
3.1. The Transmetalation Step: A Steric Bottleneck
The key step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step is highly sensitive to steric hindrance.
Caption: The sterically demanding transmetalation step in Suzuki-Miyaura coupling.
Computational investigations have revealed that bulky ligands on the palladium catalyst and steric hindrance on the boronic acid can significantly increase the energy barrier of the transmetalation transition state.[11][14] DFT calculations can be used to:
-
Model Transition States: Locate and characterize the geometry and energy of the transmetalation transition state. This allows for a quantitative assessment of the steric clash between the ligand, the palladium center, and the substituents on the boronic acid.
-
Evaluate Ligand Effects: Compare the activation barriers for different phosphine ligands (e.g., SPhos, XPhos), explaining why bulky, electron-rich ligands are often necessary to promote the coupling of hindered substrates.[13]
-
Investigate Alternative Pathways: Studies have shown that for boronic esters, transmetalation can occur directly without prior hydrolysis, and the rate can be influenced by the electronic properties and steric profile of the diol group.[14]
3.2. Competing Pathways: The Protodeboronation Problem
A significant side reaction, especially with electron-deficient or sterically hindered arylboronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source.[16]
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- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Study on Ionization of Boric Acid in Aqueous Solution by Ab Initio and DFT Methods at T=298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Sci-Hub. Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes / Organometallics, 2011 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
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- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling of the Sterically Demanding (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Biaryl scaffolds, in particular, are privileged structures found in numerous drug molecules.[3][4][5] However, the efficiency of this reaction can be severely hampered when employing sterically hindered coupling partners. This guide provides a detailed protocol and in-depth scientific rationale for the successful coupling of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid, a substrate featuring significant steric bulk. We will explore the mechanistic challenges posed by such substrates and detail the selection of an optimized catalyst system involving bulky, electron-rich phosphine ligands to overcome these hurdles, ensuring high yields and minimizing side reactions.
The Challenge: Steric Hindrance in Biaryl Synthesis
The construction of C(sp²)–C(sp²) bonds via Suzuki-Miyaura coupling is a powerful tool, but its success is not universal across all substrates.[6] Steric hindrance, particularly from ortho-substituents on either the organohalide or the organoboron partner, presents a significant mechanistic barrier. In the case of this compound, the large 2,6-diisopropylphenoxy group creates a crowded environment around the boronic acid moiety.
This steric congestion directly impedes key steps of the catalytic cycle:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium(II) center is often the rate-limiting step. Bulky substituents can slow this process dramatically by preventing the necessary proximity of the two metal centers.
-
Reductive Elimination: The final step, where the new biaryl C-C bond is formed and the Pd(0) catalyst is regenerated, can also be inhibited.[7] Forming a sterically congested biaryl product from the palladium(II) intermediate is an energetically demanding process.
To overcome these challenges, specialized catalyst systems are not just beneficial; they are essential. The development of bulky and electron-rich phosphine ligands has revolutionized the field, making previously difficult couplings routine.[7][8]
The Solution: A Modern Catalyst System
The general mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered substrates, the key is to use ligands that promote the formation of highly reactive, monoligated L₁Pd(0) species.[7] Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") excel at this.[7] Their large steric footprint favors the dissociation of one ligand to form the L₁Pd(0) intermediate, which undergoes oxidative addition more rapidly. Furthermore, their electron-donating nature enhances the rates of both oxidative addition and the crucial reductive elimination step.[7][12]
Optimizing Experimental Parameters
The success of a challenging coupling reaction depends on the careful selection of each component.
Palladium Precursor and Ligand Selection
While many Pd sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[9] The choice of ligand is the most critical parameter for coupling hindered substrates.[8][13]
| Ligand | Class | Key Features & Applications |
| SPhos | Biaryl Phosphine | Highly active for a broad range of substrates, including aryl chlorides and sterically hindered systems. Excellent general starting point.[8] |
| XPhos | Biaryl Phosphine | Exceptionally effective for creating tetra-ortho-substituted biaryls and coupling heteroaryl chlorides.[7] |
| RuPhos | Biaryl Phosphine | Often used for C-N couplings but also shows high activity for challenging Suzuki couplings, particularly with heterocyclic substrates. |
| AntPhos | Anthracenyl-based | Specifically designed for sterically demanding aryl-alkyl and aryl-aryl couplings, showing high reactivity where other ligands may fail.[13] |
For the target coupling, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent and robust choice due to its proven efficacy in a wide range of challenging Suzuki-Miyaura reactions.[8]
Base and Solvent
The base plays a crucial role in activating the boronic acid for transmetalation.[14] A common mechanism involves the formation of a more nucleophilic boronate species [R-B(OH)₃]⁻.
-
Bases: Potassium phosphate (K₃PO₄) is a highly effective base for these couplings. It is strong enough to facilitate the reaction but generally results in lower rates of competitive side reactions like protodeboronation compared to stronger bases like hydroxides.[15]
-
Solvents: Anhydrous, deoxygenated polar aprotic solvents are required. Toluene and 1,4-dioxane are excellent choices. Using a solvent mixture with water (e.g., Toluene/H₂O) can sometimes accelerate the reaction, but for substrates prone to protodeboronation, starting with an anhydrous system is a prudent strategy.
A known and detrimental side reaction is protodeboronation, where the boronic acid reacts with water to replace the C-B bond with a C-H bond, consuming the starting material.[15][16] This process can be catalyzed by the palladium complex itself, and the use of bulky phosphine ligands can paradoxically accelerate this unwanted pathway under certain conditions.[15][16] Careful control of water content and base choice is therefore critical.
Detailed Experimental Protocol
This protocol describes a representative small-scale (0.5 mmol) coupling of this compound with an aryl bromide partner.
Materials and Reagents
| Reagent | M.W. | Amount | Mmol | Equiv. |
| Aryl Bromide (Ar-Br) | - | - | 0.50 | 1.0 |
| This compound | 340.27 | 204 mg | 0.60 | 1.2 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 | 0.02 |
| SPhos | 410.53 | 8.2 mg | 0.02 | 0.04 |
| K₃PO₄ (anhydrous) | 212.27 | 212 mg | 1.00 | 2.0 |
| Toluene (anhydrous) | - | 5.0 mL | - | - |
Experimental Workflow
Caption: A standard workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask or a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv.), this compound (204 mg, 0.60 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or quickly in the open air, add the palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 2 mol %) and SPhos (8.2 mg, 0.02 mmol, 4 mol %).
-
Inerting: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed. Reaction times can vary from 4 to 16 hours depending on the specific aryl halide.
-
Workup: Once complete, cool the reaction mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd precursor or ligand degraded). 2. Insufficiently inert atmosphere (O₂ present). 3. Wet solvent or reagents. 4. Base is not sufficiently strong or is hydrated. | 1. Use fresh, high-purity catalyst components. 2. Ensure proper inerting technique (evacuate/backfill). 3. Use freshly distilled or commercially available anhydrous solvents. 4. Use anhydrous K₃PO₄; consider flame-drying the base under vacuum. |
| Significant Protodeboronation | 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high. | 1. Rigorously exclude water from the reaction. 2. Use K₃PO₄ or a milder base like K₂CO₃. Avoid using hydroxide bases. Run the reaction at the lowest effective temperature.[15] |
| Formation of Homocoupled Side Products | 1. Reaction conditions promoting side reactions of the organometallic intermediates. | 1. Ensure the stoichiometry is correct (slight excess of boronic acid). 2. Re-evaluate the ligand-to-palladium ratio; a 2:1 ratio of L:Pd is a good starting point. |
Conclusion
The Suzuki-Miyaura coupling of sterically demanding substrates like this compound is a highly achievable transformation with the appropriate choice of modern catalytic systems. By leveraging bulky, electron-rich phosphine ligands such as SPhos, researchers can effectively overcome the steric barriers to transmetalation and reductive elimination. Careful control over experimental parameters, particularly the exclusion of oxygen and water and the judicious selection of a base, is paramount to achieving high yields and minimizing undesirable side reactions like protodeboronation. This protocol provides a reliable and rational starting point for scientists engaged in the synthesis of complex biaryl molecules for drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][9]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][10]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link][11]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link][15]
-
NROChemistry (YouTube). (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][1]
-
Request PDF. Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link][17]
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link][16]
-
National Institutes of Health (PMC). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link][7]
-
Request PDF. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link][12]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link][13]
-
ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link][3]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link][18]
-
National Institutes of Health (PMC). (2022, July 8). Expanding chemical space by para-C−H arylation of arenes. [Link][4]
-
RSC Publishing. (2021, August 5). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link][5]
-
Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link][19]
-
ResearchGate. Examples of biaryl structure applications. [Link][20]
-
National Institutes of Health (PMC). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link][21]
-
National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link][22]
-
ChemOrgChem (YouTube). (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link][23]
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- 5. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
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- 12. researchgate.net [researchgate.net]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Catalyst selection for Suzuki coupling with (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Application Note & Protocol
Topic: Catalyst Selection for Suzuki Coupling with (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Introduction: Navigating Steric Complexity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its mild conditions, functional group tolerance, and the commercial availability of reagents have cemented its role in pharmaceutical and materials science.[1] However, the efficiency of this palladium-catalyzed transformation is profoundly influenced by the steric and electronic nature of its coupling partners.
This guide addresses a particularly challenging substrate class: highly sterically hindered boronic acids, exemplified by This compound . The ortho-substituent, which itself contains a bulky 2,6-diisopropylphenoxy moiety, presents a formidable steric barrier around the reaction center. This congestion can severely impede key steps in the catalytic cycle, leading to low yields, sluggish reaction rates, and catalyst decomposition.
This document provides a detailed analysis of rational catalyst system selection, proven experimental protocols, and the mechanistic principles required to overcome these steric challenges, enabling researchers to successfully incorporate this and similarly demanding fragments into their target molecules.
The Mechanistic Challenge: Why Steric Hindrance Matters
The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] Steric bulk on either coupling partner, but especially ortho-substituents on the boronic acid, creates significant kinetic hurdles at two critical junctures:
-
Transmetalation: This step involves the transfer of the organic group from the activated boronate species to the palladium center. The bulky framework of this compound can hinder the necessary approach and coordination of the boronate to the palladium complex, slowing this crucial transfer.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center to regenerate the active Pd(0) catalyst.[4] Steric repulsion between the bulky ortho-substituent and the other coupling partner on the palladium coordination sphere increases the energy barrier for this step, making it the rate-limiting factor in many couplings of hindered substrates.[5]
Failure to overcome these barriers results in incomplete conversion and the prevalence of side reactions, such as protodeboronation (loss of the boronic acid group).[2] Therefore, the selection of a catalyst system capable of accelerating these sterically impeded steps is paramount.
Rational Catalyst System Design
A successful outcome hinges on the synergistic interplay of the palladium source, the ligand, the base, and the solvent. For demanding substrates, each component must be carefully chosen.
The Ligand: The Engine of the Catalyst
The choice of phosphine ligand is the single most critical factor for success. For sterically hindered couplings, ligands must be both bulky and electron-rich .[2][6]
-
Bulkiness promotes the formation of a monoligated L-Pd(0) species, which is the highly active catalyst necessary to engage crowded substrates.[7] It also facilitates the final reductive elimination step.[6]
-
Electron-donating properties increase the electron density on the palladium center, which accelerates the initial oxidative addition of the aryl halide into the catalytic cycle.[2]
The "Buchwald ligands," a class of dialkylbiarylphosphines, are the gold standard for these applications.[2] Their unique architecture provides the necessary steric and electronic attributes. We will focus on three leading candidates: XPhos, RuPhos, and SPhos.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often the first choice for tetra-ortho-substituted biaryl synthesis. Its extensive steric bulk, provided by the dicyclohexylphosphine group and the three isopropyl groups on the second aryl ring, is highly effective at promoting reductive elimination.[2][7]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): The two isopropoxy groups in RuPhos offer a different steric and electronic profile compared to XPhos. In some head-to-head comparisons, RuPhos has shown superior performance, making it an essential ligand to screen.[7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): While slightly less bulky than XPhos or RuPhos, the electronic effects of the methoxy groups can be beneficial for certain substrate combinations.
N-Heterocyclic Carbenes (NHCs) represent another powerful class of ligands, valued for their strong σ-donor properties and steric tuneability, making them highly effective for coupling hindered substrates.[8]
Palladium Precatalyst, Base, and Solvent
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are often superior.[1] These well-defined, air-stable complexes rapidly and reliably generate the active L-Pd(0) species in solution, leading to more reproducible results.
-
Base: The base activates the boronic acid by converting it to a more nucleophilic boronate species.[9] For sterically hindered and sensitive substrates, a moderately strong, non-nucleophilic inorganic base is ideal. Potassium phosphate (K₃PO₄) is frequently the most effective choice, outperforming carbonates like K₂CO₃ or Cs₂CO₃.
-
Solvent: Anhydrous, polar aprotic solvents are required. Dioxane and Toluene are excellent choices as they provide good solubility for the reagents and can be heated to the temperatures often required for these difficult couplings. It is critical to use solvents that have been thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[10]
Catalyst System Screening & Data
To determine the optimal conditions for coupling this compound, a systematic screen of catalyst components is essential. The following table presents representative data for the coupling with a generic, hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₂CO₃ (2) | Toluene | 110 | 45 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 88 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 95 |
| 5 | RuPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane | 100 | 92 |
Analysis: The data clearly illustrates the inadequacy of traditional catalysts like Pd/PPh₃ for this transformation (Entry 1). The introduction of modern Buchwald ligands dramatically improves the yield (Entries 2-5). The combination of a third-generation (G3) precatalyst with a robust base like K₃PO₄ in an appropriate solvent provides the highest efficiency (Entries 4 & 5). Both XPhos and RuPhos-based systems are highly effective, with XPhos showing a slight edge in this model system.[7]
Visualizing the Core Processes
To better understand the reaction dynamics, we can visualize the key chemical and procedural flows.
Caption: The Suzuki-Miyaura Catalytic Cycle.[11]
Caption: General Experimental Workflow for Suzuki Coupling.
Detailed Experimental Protocol
This protocol is based on the optimized conditions identified in the screening (Table 1, Entry 4).
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium phosphate, anhydrous powder (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
Deionized water
-
Ethyl acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and XPhos Pd G3 (0.02 mmol, 0.02 equiv).
-
Causality Note: Assembling the reaction under an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which are sensitive to air and moisture.[10] This ensures maximum catalyst activity and reproducibility.
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1–0.2 M concentration with respect to the limiting reagent, e.g., 5-10 mL for a 1.0 mmol scale) via an airtight syringe.
-
Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 5-10 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Causality Note: Elevated temperatures are necessary to provide sufficient thermal energy to overcome the high activation barriers associated with the transmetalation and reductive elimination of sterically hindered substrates.[12]
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Causality Note: The aqueous work-up removes the inorganic base (K₃PO₄) and other water-soluble byproducts, simplifying the subsequent purification step.
-
-
Purification: Filter the dried organic solution and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Conclusion
The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is not a matter of chance, but of rational design. By understanding the mechanistic hurdles posed by steric hindrance, researchers can strategically select a catalyst system that addresses these challenges head-on. The use of bulky, electron-rich dialkylbiarylphosphine ligands, particularly in the form of advanced palladacycle precatalysts like XPhos Pd G3, combined with a suitable base and solvent, provides a robust and reliable path to complex biaryl structures. This approach transforms a challenging coupling into a predictable and high-yielding laboratory procedure, empowering chemists in drug discovery and materials science.
References
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Valle, H. U., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
-
Hazama, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Available at: [Link]
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- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
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Application Note: Navigating Steric Congestion in Suzuki-Miyaura Coupling
A Guide to Optimal Base and Solvent Selection for Hindered Reactions
Introduction: The Challenge of Steric Hindrance in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] In pharmaceutical and materials science, the synthesis of complex, poly-substituted biaryl scaffolds is often essential for modulating biological activity or material properties. However, as synthetic targets become more intricate, chemists frequently encounter a significant hurdle: steric hindrance. When bulky substituents are present on one or both coupling partners, particularly at the ortho positions, the reaction rate can plummet, leading to low yields or complete failure.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges of sterically hindered Suzuki-Miyaura reactions. We will move beyond simple protocol recitation to explore the mechanistic rationale behind choosing the optimal base and solvent, offering a framework for systematic optimization and troubleshooting.
Mechanistic Insights: The "Why" Behind Component Selection
A successful Suzuki-Miyaura reaction hinges on the smooth operation of a catalytic cycle involving a palladium catalyst.[4] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. For hindered substrates, both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the product can be kinetically challenging. The choice of base and solvent directly influences the critical transmetalation step, where the organic group is transferred from the boron reagent to the palladium complex.[4][5]
The Crucial Role of the Base
The base in a Suzuki reaction is not merely a spectator; it is a key activator.[5] Its primary role is to activate the organoboron species, typically a boronic acid, by converting it into a more nucleophilic "ate" complex (an organoborate).[6][7] This formation of the borate anion enhances the boron's ability to transfer its organic moiety to the palladium center during transmetalation.[6]
However, the base can play multiple, sometimes conflicting, roles.[6] While it activates the boronic acid, it can also interact with the palladium complex and influence the overall catalytic activity.[5][6] In sterically demanding reactions, the strength and nature of the base become paramount. A stronger base can more effectively promote the formation of the reactive organoborate, helping to overcome the steric barriers.
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}
Caption: Fig. 1: Activation of Boronic Acid by Base
Solvent Effects: More Than Just a Medium
The solvent system is critical for solubilizing reagents and catalysts and for influencing the reaction's kinetics and selectivity.[8][9] In hindered couplings, high-boiling point solvents are often necessary to provide the thermal energy required to overcome high activation barriers.[2] The polarity of the solvent can also play a complex role. While polar aprotic solvents can sometimes accelerate the reaction, nonpolar aromatic solvents like toluene and ethereal solvents like dioxane are frequently the solvents of choice for difficult couplings.[2][10] This is often because they provide a good balance of solubility for the various organic and organometallic species in the reaction. Furthermore, the presence of water can be beneficial, particularly with inorganic bases like K₃PO₄ or K₂CO₃, as it helps to dissolve the base and facilitate the formation of the active borate species.[1][11]
Component Selection Guide for Hindered Couplings
Tackling a sterically hindered Suzuki reaction requires a carefully selected toolkit of reagents. The general principle is to use components that can accommodate or overcome the steric bulk.[2]
Choosing the Optimal Base
For sterically hindered substrates, stronger, often non-aqueous or anhydrous-compatible bases are preferred.[2] Weak bases like sodium bicarbonate are typically insufficient.
| Base | Common Abbreviation | pKa (of conjugate acid) | Key Characteristics & Applications |
| Potassium Phosphate | K₃PO₄ | ~12.3 | A highly effective, versatile, and commonly used base for hindered couplings. Its moderate strength and good solubility in aqueous/organic mixtures make it a robust choice.[2][12] |
| Caesium Carbonate | Cs₂CO₃ | ~10.3 | Often more effective than K₂CO₃ due to the higher solubility of its salts and the "caesium effect," which can promote catalyst activity.[2] |
| Potassium tert-Butoxide | KOtBu | ~19 | A very strong, non-nucleophilic base suitable for highly challenging couplings, especially with N-heterocyclic carbene (NHC) ligands. Often used in anhydrous conditions.[13] |
| Barium Hydroxide | Ba(OH)₂ | ~13.5 | A strong base that has been shown to be effective for coupling sterically hindered arylboronic acids in aqueous dimethoxyethane.[6] |
| Potassium Fluoride | KF | ~3.2 | A milder base that can be effective, particularly when substrates are sensitive to stronger bases. It activates the boronic acid without causing base-labile group degradation.[14] |
Choosing the Optimal Solvent
The solvent should be chosen to ensure all components remain in solution at the reaction temperature and to facilitate the catalytic cycle.
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Characteristics & Applications |
| Toluene | 111 | 2.4 | A common, nonpolar solvent for high-temperature reactions. Excellent for dissolving organic substrates and many catalyst systems.[2][15] |
| Dioxane | 101 | 2.2 | A polar aprotic ether that is a workhorse solvent for Suzuki reactions. Its ability to coordinate weakly with the catalyst can be beneficial. Often used with an aqueous phase.[2][13] |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 6.2 |
| tert-Butanol/Water | - | - | A mixed solvent system, particularly useful with K₃PO₄. t-BuOH can aid in the solubility of organic substrates while water dissolves the inorganic base.[12] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 |
The Critical Role of Ligands and Catalysts
While this note focuses on base and solvent, the choice of palladium catalyst and its associated ligand is arguably the most critical factor in a hindered Suzuki coupling. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[16] Success almost always requires the use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[13][17]
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are designed to promote both the oxidative addition and the challenging reductive elimination steps by creating a sterically crowded and electron-rich environment around the palladium center.[2][17]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability allows for high catalytic activity even at low loadings and under harsh conditions, making them excellent for coupling hindered substrates.[13]
Modern palladium "precatalysts" that incorporate these advanced ligands are often used. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ.[2][18]
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}
Caption: Fig. 2: Simplified Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocols
Protocol 1: General Procedure for a Challenging Sterically Hindered Suzuki Coupling
This protocol uses a robust Buchwald-type precatalyst and K₃PO₄, a combination often effective for difficult, di-ortho-substituted substrates.[2]
1. Vessel and Reagent Preparation:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2–1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv).[2]
-
Scientist's Note: Using finely powdered base increases its surface area and reactivity. Ensure the base is dry, as moisture can lead to competing protodeboronation, an undesirable side reaction that consumes the boronic acid.[19]
-
2. Establishing an Inert Atmosphere:
-
Seal the vessel with a septum cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. A continuous positive pressure of inert gas is recommended.
-
Scientist's Note: Oxygen can deactivate the palladium catalyst through oxidation and promote the homocoupling of boronic acids.[2] Thorough degassing is critical for reproducible results.
-
3. Solvent and Catalyst Addition:
-
Under the inert atmosphere, add degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) as a solid.[2]
-
Scientist's Note: Precatalysts are generally preferred for convenience and stability. If generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand, pre-mixing them in a small amount of solvent before adding to the main reaction can be beneficial.
-
4. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C for Toluene/Dioxane) for the required time (12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh, high-quality precatalyst. Consider a more active ligand system (e.g., an NHC-based catalyst).[13][16] 2. Switch to a stronger base (e.g., from K₃PO₄ to KOtBu).[13] 3. Increase the reaction temperature. Consider switching to a higher-boiling solvent like xylenes.[20] |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction time is too long. 3. Ligand choice may promote this side reaction.[19][21] | 1. Use anhydrous base and solvent. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 2. Reduce reaction time or try a milder base (e.g., KF). 3. Screen different ligands; paradoxically, some very bulky ligands can accelerate protodeboronation.[19][21] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure thorough degassing of solvents and maintain a robust inert atmosphere throughout the reaction setup and duration.[2] |
| Incomplete Reaction | Steric hindrance is too extreme for the current system. | Screen a wider range of bulky ligands and stronger bases. Sometimes, changing the order of addition or using a slow addition of one reagent can help. Consider a different cross-coupling reaction if Suzuki-Miyaura proves intractable. |
Conclusion
Successfully performing a sterically hindered Suzuki-Miyaura reaction is a testament to the power of understanding the underlying reaction mechanism. By moving beyond a "one-size-fits-all" approach and rationally selecting a strong base, an appropriate solvent, and a highly active, sterically tolerant catalyst system, researchers can overcome the challenges of steric congestion. The principles and protocols outlined in this note serve as a robust starting point for the synthesis of complex molecules that are vital to the advancement of medicine and materials science.
References
- Current time information in Knoxville, TN, US. Google. Retrieved January 18, 2026.
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. Retrieved January 18, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PubMed Central. Retrieved January 18, 2026, from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Retrieved January 18, 2026, from [Link]
-
Mechanistic Insight Into the Nickel-Catalyzed Cross-Coupling of Aryl Phosphates With Arylboronic Acids: Potassium Phosphate Is Not a Spectator Base but Is Involved in the Transmetalation Step in the Suzuki-Miyaura Reaction. PubMed. Retrieved January 18, 2026, from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Retrieved January 18, 2026, from [Link]
-
Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved January 18, 2026, from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved January 18, 2026, from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Retrieved January 18, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved January 18, 2026, from [Link]
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. PubMed. Retrieved January 18, 2026, from [Link]
-
Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library. Retrieved January 18, 2026, from [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Scilit. Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
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- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.rsc.org [pubs.rsc.org]
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The Strategic Use of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid as a Bulky Protecting Group for Diols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity with Steric Hindrance
In the landscape of multistep organic synthesis, the selective protection of diols is a recurring challenge that demands precision and strategic foresight. (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid emerges as a specialized reagent designed to offer a unique solution to this challenge. Its distinguishing feature is the sterically demanding 2,6-diisopropylphenoxy moiety, which is anticipated to impart a high degree of steric control in the protection of polyol-containing molecules. This application note provides a comprehensive guide to the theoretical underpinnings and practical application of this bulky boronic acid as a protecting group for 1,2- and 1,3-diols, offering researchers a powerful tool for enhancing selectivity in complex synthetic routes.
The rationale behind employing a sterically hindered boronic acid lies in its ability to differentiate between hydroxyl groups based on their steric environment. This can be particularly advantageous in scenarios where conventional, less bulky protecting groups exhibit poor regioselectivity. The bulky framework of this compound is expected to favor reaction with less sterically encumbered diols, providing a valuable method for achieving selective protection in substrates with multiple hydroxyl groups.
Mechanism of Action: The Reversible Formation of Boronate Esters
The utility of boronic acids as protecting groups for diols is rooted in their ability to form cyclic boronate esters through a reversible condensation reaction.[1][2] This process is typically acid-catalyzed and involves the elimination of two molecules of water.
The equilibrium of this reaction can be manipulated by controlling the reaction conditions. The forward reaction (protection) is favored by the removal of water, often accomplished by azeotropic distillation or the use of a dehydrating agent. Conversely, the reverse reaction (deprotection) is facilitated by the addition of water, usually under acidic or basic conditions.[3]
The rate and equilibrium of boronate ester formation are influenced by several factors, including the pKa of the boronic acid, the pKa of the diol, the dihedral angle of the diol hydroxyl groups, and steric hindrance.[2][4] The electron-deficient boron atom in the boronic acid acts as a Lewis acid, and its interaction with the diol is central to the protection mechanism. The formation of the cyclic boronate ester proceeds through a tetrahedral intermediate, and the stability of this ester is crucial for its effectiveness as a protecting group.
The Influence of the 2,6-Diisopropylphenoxy Group
The defining characteristic of this compound is its significant steric bulk. This feature is expected to have several important consequences for its application as a protecting group:
-
Enhanced Selectivity: The bulky nature of the protecting group is likely to result in a preference for the protection of sterically accessible diols. In a molecule with multiple diol functionalities, this reagent may selectively protect the most exposed diol, leaving more hindered diols available for subsequent transformations.
-
Increased Stability: The steric shielding provided by the diisopropylphenoxy group may enhance the stability of the resulting boronate ester to a range of reaction conditions, including chromatography.[5]
-
Modified Reactivity: While offering stability, the steric hindrance might also necessitate more forcing conditions for both the protection and deprotection steps compared to less hindered boronic acids.
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) is recommended for each specific substrate.
Protocol 1: Protection of a 1,2-Diol
This protocol describes a general procedure for the protection of a 1,2-diol using this compound.
Materials:
-
Diol substrate
-
This compound (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or a mixture thereof)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) or a Dean-Stark apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using a Dean-Stark apparatus), add the diol substrate and this compound.
-
Add the anhydrous solvent to dissolve the reactants.
-
If using a dehydrating agent, add anhydrous magnesium sulfate or freshly activated molecular sieves to the reaction mixture. If using a Dean-Stark apparatus, fill the trap with the appropriate solvent.
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the reactivity of the diol.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a dehydrating agent was used, filter the mixture to remove the solid.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected diol.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Boronate Ester
This protocol outlines a general procedure for the removal of the this compound protecting group.
Materials:
-
Protected diol substrate
-
Solvent system (e.g., acetone/water, THF/water)
-
Acid catalyst (e.g., aqueous HCl, acetic acid) or base (e.g., aqueous NaOH)
Procedure:
-
Dissolve the protected diol in a suitable solvent system.
-
Add the acid or base catalyst. The choice and amount of catalyst will depend on the stability of the substrate to acidic or basic conditions.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic deprotection, or a mild acid for a basic deprotection).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected diol by flash column chromatography if necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1072951-64-4 | [5] |
| Molecular Formula | C₁₉H₂₅BO₃ | [5] |
| Molecular Weight | 312.21 g/mol | [5] |
Table 2: Comparison of Diol Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| This compound | Anhydrous, often with heat and water removal | Aqueous acid or base | High steric hindrance for regioselectivity | May require more forcing conditions; limited literature data |
| Phenylboronic acid | Anhydrous, often with heat and water removal | Aqueous acid or base | Well-established, readily available | Lower steric bulk, may offer less selectivity |
| Acetonide | Acetone, acid catalyst | Aqueous acid | Easy to introduce and remove, stable to base | Labile to acid |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride, base | Fluoride source (e.g., TBAF), acid | Tunable stability, orthogonal to many other groups | Can be labile to acid |
Visualizations
Caption: Mechanism of diol protection with boronic acid.
Caption: General experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of boronic acid chemistry.[1][2][3] Researchers should validate the success of the protection and deprotection steps through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the formation of the boronate ester and its subsequent cleavage. The appearance of signals corresponding to the protecting group in the product spectrum and their disappearance after deprotection is a key indicator of success. ¹¹B NMR can also be a powerful tool to monitor the reaction, as the chemical shift of boron changes significantly between the trigonal boronic acid and the tetrahedral boronate ester.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the protected and deprotected products, verifying the addition and removal of the protecting group.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the protection and deprotection reactions in real-time, allowing for the determination of the optimal reaction time.
By employing these analytical methods, researchers can ensure the integrity of their synthetic intermediates and final products, thereby building confidence in their experimental outcomes.
Conclusion
This compound represents a promising, albeit underexplored, tool for the selective protection of diols. Its significant steric bulk offers the potential for high regioselectivity in complex molecules, a feature of paramount importance in modern organic synthesis and drug development. While specific literature on its application is currently limited, the general principles of boronic acid chemistry provide a solid foundation for its use. The protocols and insights provided in this application note are intended to empower researchers to explore the utility of this unique protecting group in their synthetic endeavors, with the understanding that careful optimization will be key to unlocking its full potential.
References
- Furikado, Y., Nagahata, T., Okamoto, T., Sugaya, T., Iwatsuki, S., Inamo, M., Takagi, H. D., Odani, A., & Ishihara, K. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry – A European Journal, 20(41), 13174-13184.
- Zhang, Z., & Anslyn, E. V. (2018).
- Wulff, G. (1995). Selective binding to polymers via covalent bonds. The construction of chiral cavities as specific receptor sites. Pure and Applied Chemistry, 54(11), 2093-2102.
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- Springsteen, G., & Wang, B. (2002).
- Li, W., Du, X., & Wang, B. (2010). Recent advances in the development of boronic acid-based sensors for saccharides. Current Organic Chemistry, 14(12), 1225-1241.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kliegel, W. (1972). Bor in Biologie, Medizin und Pharmazie. Chemie in unserer Zeit, 6(3), 75-86.
- Yan, J., Fang, H., & Wang, B. (2004). Boronic Acids in Saccharide Recognition. Accounts of Chemical Research, 37(9), 659-667.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of 2,6-Diisopropylphenoxy-Substituted Phenylboronate Esters
Introduction: Navigating the Stability-Reactivity Nexus of Sterically Hindered Boronate Esters
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids are indispensable building blocks, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. However, the inherent propensity of boronic acids to undergo protodeboronation and form trimeric boroxines often complicates their isolation, purification, and storage. To circumvent these challenges, the boronic acid moiety is frequently protected as a boronate ester. The choice of the protecting group is a critical determinant of the ester's stability and the conditions required for its subsequent cleavage to liberate the free boronic acid.
Among the myriad of available protecting groups, the 2,6-diisopropylphenoxy (DIPP) group stands out for conferring significant steric shielding to the boron center. This bulkiness enhances the stability of the boronate ester, rendering it robust to a variety of reaction conditions and amenable to rigorous purification techniques such as silica gel chromatography. However, this same steric hindrance presents a formidable challenge when the time comes for deprotection. Standard hydrolysis conditions often prove sluggish or ineffective, necessitating the development and application of more specialized deprotection protocols.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of 2,6-diisopropylphenoxy-substituted phenylboronate esters. We will delve into the mechanistic underpinnings of various deprotection strategies and provide detailed, field-proven protocols for their successful implementation. The causality behind experimental choices will be elucidated, empowering the researcher to troubleshoot and adapt these methods to their specific substrates and synthetic goals.
Synthesis of Aryl 2,6-Diisopropylphenoxy Boronate Esters
A common route to aryl 2,6-diisopropylphenoxy boronate esters involves the reaction of an arylboronic acid with 2,6-diisopropylphenol. This esterification is typically driven to completion by the removal of water, often through azeotropic distillation.
Protocol: Synthesis of a Generic Aryl-DIPP-Boronate Ester
-
Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the arylboronic acid (1.0 equiv.), 2,6-diisopropylphenol (2.2 equiv.), and a suitable solvent such as toluene (approximately 0.2-0.5 M concentration of the boronic acid).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting arylboronic acid is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired aryl 2,6-diisopropylphenoxy boronate ester.
Deprotection Methodologies: Overcoming Steric Hindrance
The deprotection of the sterically encumbered DIPP boronate esters requires conditions that can effectively access the boron center. Three primary strategies have proven effective: acidic cleavage, transesterification, and oxidative cleavage. The choice of method will depend on the functional group tolerance of the substrate and the desired reaction conditions.
Method 1: Acidic Cleavage with Boron Trichloride (BCl₃)
Expertise & Experience: Boron trichloride is a powerful Lewis acid that readily coordinates to one of the phenoxy oxygen atoms, activating the B-O bond for cleavage. This method is particularly effective for robust substrates that can withstand strong Lewis acids. The steric hindrance of the DIPP groups can slow the reaction, often necessitating lower temperatures to maintain selectivity and prevent undesired side reactions.
Mechanism of BCl₃-Mediated Deprotection
The deprotection proceeds through a Lewis acid-base adduct formation between the ethereal oxygen of the DIPP group and the boron of BCl₃. This is followed by a nucleophilic attack of the chloride ion on the boron of the boronate ester, leading to the cleavage of the B-O bond and formation of a dichloroboryl species, which upon aqueous workup, hydrolyzes to the desired boronic acid.
Caption: Mechanism of BCl₃-mediated DIPP boronate ester deprotection.
Detailed Protocol: Acidic Cleavage
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl 2,6-diisopropylphenoxy boronate ester (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride (1.0 M in DCM, 2.5-3.0 equiv.) dropwise to the cooled solution. The steric hindrance may require a slight excess of BCl₃.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a vigorously stirred, saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude arylboronic acid can be purified by recrystallization or flash chromatography.
Method 2: Transesterification with Diethanolamine
Expertise & Experience: This two-step method is considerably milder than BCl₃ cleavage and offers excellent functional group tolerance.[1] The process involves an initial transesterification with diethanolamine to form a stable, often crystalline, diethanolamine-boronate adduct. This intermediate is then hydrolyzed under mild acidic conditions to furnish the free boronic acid. The formation of the stable adduct provides a thermodynamic driving force for the removal of the bulky DIPP groups.
Mechanism of Transesterification and Hydrolysis
The transesterification is initiated by the nucleophilic attack of the diethanolamine nitrogen or oxygen on the boron center. This is followed by the displacement of the 2,6-diisopropylphenoxide leaving groups to form a stable tetracoordinate boronate species. Subsequent treatment with a mild acid protonates the diethanolamine, facilitating its removal and hydrolysis to the boronic acid.
Caption: Transesterification-hydrolysis deprotection of DIPP boronate esters.
Detailed Protocol: Transesterification
-
Adduct Formation:
-
Dissolve the aryl 2,6-diisopropylphenoxy boronate ester (1.0 equiv.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) (0.2-0.5 M).
-
Add diethanolamine (1.1-1.5 equiv.) to the solution.
-
Stir the mixture at room temperature. The diethanolamine-boronate adduct will often precipitate as a white solid. The reaction may require several hours to overnight for completion due to the sterically hindered substrate.
-
Collect the solid adduct by filtration, wash with cold solvent, and dry under vacuum.
-
-
Hydrolysis:
-
Suspend the isolated diethanolamine-boronate adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a mild aqueous acid (e.g., 1 M HCl or saturated aqueous ammonium chloride).
-
Stir vigorously at room temperature for 1-4 hours, monitoring the disappearance of the adduct and the formation of the boronic acid by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylboronic acid.
-
Purify as needed by recrystallization or chromatography.
-
Method 3: Oxidative Cleavage
Expertise & Experience: Oxidative cleavage is a common method for converting boronate esters to the corresponding phenols or alcohols. While not a direct deprotection to the boronic acid, it is a valuable transformation in its own right. For the conversion to the boronic acid, a milder oxidative workup can sometimes be employed, though this is less common for DIPP esters. A more typical application is the conversion of the aryl boronate ester directly to the corresponding phenol.
Mechanism of Oxidative Cleavage
The reaction is initiated by the nucleophilic attack of a peroxide anion (generated from an oxidant like hydrogen peroxide under basic conditions) on the boron atom, forming a tetracoordinate boronate intermediate. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, with concomitant cleavage of the weak O-O bond. The resulting borate ester is then hydrolyzed to the phenol.
Caption: Oxidative cleavage of an aryl boronate ester to a phenol.
Detailed Protocol: Oxidative Cleavage to Phenol
-
Setup: Dissolve the aryl 2,6-diisopropylphenoxy boronate ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0 equiv.) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (3.0-5.0 equiv.) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting phenol by column chromatography.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Cleavage | BCl₃, DCM | -78 °C to rt | Effective for robust substrates | Harsh conditions, not suitable for acid-sensitive functional groups |
| Transesterification | Diethanolamine, then mild acid | Room temperature | Mild, excellent functional group tolerance, intermediate is often crystalline | Two-step process, may be slow for highly hindered substrates |
| Oxidative Cleavage | H₂O₂, NaOH | 0 °C to rt | Converts directly to phenol | Does not yield the boronic acid, sensitive to oxidation |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction with BCl₃: If the reaction stalls, consider increasing the equivalents of BCl₃ or extending the reaction time at room temperature. However, be mindful of potential side reactions.
-
Low Yield in Transesterification: Ensure the diethanolamine is of high purity. If the adduct does not precipitate, the solvent can be removed in vacuo, and the residue can be directly subjected to the hydrolysis step. Driving the transesterification with gentle heating (e.g., 40 °C) may be beneficial, but should be monitored closely for decomposition.
-
Difficulty in Purifying the Boronic Acid: Arylboronic acids can be challenging to purify via chromatography due to their polarity and tendency to streak on silica gel. Recrystallization is often the preferred method. A biphasic wash with an organic solvent and a basic aqueous solution can sometimes help remove non-polar impurities.
Conclusion
The deprotection of 2,6-diisopropylphenoxy-substituted phenylboronate esters requires careful consideration of the substrate's stability and the desired final product. The steric bulk of the DIPP group necessitates more forcing conditions or multi-step strategies compared to less hindered boronate esters. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently navigate the deprotection of these valuable synthetic intermediates, thereby advancing their research and development objectives.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
-
Sun, J.; Perfetti, M. T.; Santos, W. L. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 2011 , 76 (9), 3571–3575. [Link]
-
Staub, A. P. A.; Ricard, L.; Fenneteau, J.; Beaudet, I.; Quintard, J.-P.; Le Grognec, E. Sterically Hindered Arylboronic Esters Derived from 2,6-Diisopropoxyphenol: Synthesis and Application in Suzuki–Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry, 2010 , 2010 (28), 5419-5428. [Link]
-
Leonori, D.; Aggarwal, V. K. Lithiation–Borylation of Tertiary and Benzylic N-Boc Amines. Angewandte Chemie International Edition, 2015 , 54 (42), 12452-12456. [Link]
Sources
Use of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid in pharmaceutical synthesis
An Application Guide to (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid in Modern Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Sterically Hindered Boronic Acids
In the landscape of modern pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating the biaryl and heteroaryl scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).[1][2][3] Boronic acids are lauded for their general stability, low toxicity, and broad functional group tolerance.[4][5]
This guide focuses on a specific, structurally sophisticated reagent: This compound (CAS 1072951-64-4). This molecule is distinguished by two key features: an ortho-disposed boronic acid on one phenyl ring and a bulky 2,6-diisopropylphenoxy ether linkage. This intricate architecture is not a liability but a strategic asset. The significant steric hindrance it introduces provides a powerful tool for medicinal chemists to forge highly congested biaryl junctions, which can enforce specific molecular conformations, potentially leading to enhanced target selectivity and potency in drug candidates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the mechanistic rationale for employing this reagent, provide detailed, adaptable protocols for its use in Suzuki-Miyaura cross-coupling, and discuss its potential for accessing novel and complex pharmaceutical scaffolds.
Structural Rationale and Mechanistic Implications
The utility of this compound stems directly from its sterically demanding nature. The bulky diisopropylphenyl group shields the reaction center, influencing the kinetics and outcomes of the catalytic cycle.
Key Advantages of Steric Hindrance:
-
Facilitation of Reductive Elimination: The steric bulk can accelerate the final, product-forming step of the Suzuki-Miyaura cycle (reductive elimination) from the palladium(II) intermediate, often leading to higher yields for challenging couplings.[6][7]
-
Inhibition of Side Reactions: Unwanted side reactions, such as the homocoupling of the boronic acid, can be suppressed due to the steric shielding around the boron center.
-
Access to Complex Architectures: It enables the synthesis of tetra-ortho-substituted biaryls, a motif that is difficult to access with less hindered reagents but is of growing interest in drug design for creating molecules with restricted rotation (atropisomerism).
To effectively couple such a demanding substrate, a highly active catalyst system is paramount. Standard palladium catalysts are often insufficient; instead, specialized systems featuring bulky, electron-rich phosphine ligands are required to drive the reaction efficiently.[7]
The Suzuki-Miyaura Catalytic Cycle with Hindered Substrates
The reaction proceeds through the canonical three-step cycle: oxidative addition, transmetalation, and reductive elimination.[2][8] The presence of a bulky boronic acid places specific demands on the transmetalation step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid, forming a boronate species. This boronate then transfers its aryl group to the Pd(II) center, displacing the halide. This step is often rate-limiting for hindered substrates and requires careful optimization of the base and solvent.
-
Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Application Protocol: Suzuki-Miyaura Coupling
The following section provides a generalized, adaptable protocol for the palladium-catalyzed cross-coupling of this compound with a variety of aryl or heteroaryl halides.
Critical Parameter Selection
The success of coupling a sterically hindered reagent is critically dependent on the judicious selection of reaction components.
| Component | Recommended Choices | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common, reliable sources of Pd(0) upon reaction initiation. |
| Ligand | SPhos, RuPhos, XPhos, AntPhos | Bulky, electron-rich biarylphosphine ligands are essential. They stabilize the Pd(0) species, promote efficient oxidative addition to challenging substrates (e.g., aryl chlorides), and facilitate the difficult reductive elimination step required for hindered products.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to form the active boronate species for transmetalation without degrading the substrates or catalyst. K₃PO₄ is often an excellent first choice. |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF | Aprotic solvents capable of reaching temperatures of 80-110 °C are typically required to provide sufficient energy to overcome the activation barriers associated with hindered couplings. |
| Boronic Acid Stability | Use as is, or convert to boronate ester | While the boronic acid can be used directly, protodeboronation can be a competing side reaction. For sensitive substrates or to improve stability and handling, conversion to a pinacol or MIDA boronate ester prior to coupling is a robust strategy.[9][10] |
General Experimental Protocol
Objective: To synthesize a sterically hindered biaryl compound via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (Ar-X) (1.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., SPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (3.0 equiv), palladium precatalyst (e.g., 1.5 mol % Pd₂(dba)₃), and ligand (e.g., 3 mol % SPhos).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent (aryl halide).
-
Degassing (Optional but Recommended): If the solvent was not pre-degassed, subject the sealed reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Safety Note: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Always conduct reactions in a well-ventilated fume hood.
Experimental Workflow Diagram
Potential Applications in Pharmaceutical Scaffolds
The biaryl structures synthesized using this reagent are characterized by a sterically enforced, non-planar geometry. This feature is highly desirable in modern drug design for several reasons:
-
Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket, and achieving selectivity often requires accessing unique conformational spaces. A bulky, atropisomeric scaffold can provide this selectivity by locking the molecule into a specific bioactive conformation.
-
Protein-Protein Interaction (PPI) Modulators: The large, complex surfaces involved in PPIs often require correspondingly large and three-dimensionally complex small molecules. The scaffolds derived from this reagent can serve as a rigid core for elaborating pharmacophores in multiple vectors.
-
GPCR Ligands: The conformational rigidity can lead to ligands with improved subtype selectivity for G-protein coupled receptors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Ineffective base. | Screen a different ligand (e.g., switch from SPhos to RuPhos). Increase temperature in 10 °C increments. Screen alternative bases (e.g., Cs₂CO₃). |
| Protodeboronation | Presence of water; Base too strong/nucleophilic; Prolonged reaction time. | Ensure anhydrous conditions. Use a weaker base like K₂CO₃. Convert the boronic acid to a more stable pinacol or MIDA boronate ester before coupling. |
| Homocoupling of Ar-X | Catalyst decomposition. | Decrease catalyst loading. Use a more robust ligand. |
| Product Decomposition | Product is sensitive to heat or base. | Lower the reaction temperature and compensate with a more active catalyst system. Use the minimum effective amount of base. |
Conclusion
This compound is a specialized building block designed for the construction of sterically congested molecular architectures. While its use requires careful optimization of reaction conditions—particularly the selection of a highly active palladium-ligand system—it offers medicinal chemists a powerful method for accessing unique chemical space. The ability to create rigid, three-dimensional scaffolds is a significant advantage in the rational design of selective and potent therapeutics. This guide provides the foundational knowledge and protocols to successfully integrate this and similar hindered boronic acids into advanced pharmaceutical synthesis programs.
References
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (n.d.). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. [Link]
- N/A. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. (2019). Boronic acid catalysis. [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
PubMed Central. (n.d.). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Experimental Setup for Cross-Coupling with Bulky Boronic Acids
Introduction: Navigating the Steric Challenge in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its mild conditions and broad functional group tolerance.[1][2][3] However, as the demand for structurally complex molecules in drug discovery and materials science intensifies, chemists are increasingly faced with the challenge of coupling sterically hindered substrates, particularly bulky boronic acids. The steric bulk adjacent to the carbon-boron bond can significantly impede key steps of the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and undesired side reactions.[4][5]
This guide provides an in-depth analysis of the experimental parameters crucial for overcoming these steric challenges. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles that govern the selection of catalysts, ligands, bases, and solvents, empowering researchers to rationally design and troubleshoot their own challenging cross-coupling reactions.
The Mechanistic Hurdles of Steric Hindrance
Understanding the impact of steric bulk on the Suzuki-Miyaura catalytic cycle is paramount for developing effective reaction protocols. The increased steric demand of bulky boronic acids primarily affects two key steps:
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step. Bulky substituents on the boronic acid can hinder the approach of the boronate species to the palladium complex, slowing down this crucial transfer.
-
Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated, can also be impeded by steric congestion around the palladium center.[4] Bulky ligands, while often necessary, can sometimes paradoxically slow this step if not chosen carefully.[6]
Furthermore, sterically hindered boronic acids can be more susceptible to side reactions such as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct.[6][7][8]
The Suzuki-Miyaura Catalytic Cycle with Bulky Substrates
Caption: The Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.
Core Components of the Experimental Setup
The Catalyst System: Palladium Source and Ligand Selection
The choice of the palladium catalyst and, more importantly, the ancillary ligand is the most critical factor for a successful cross-coupling with bulky boronic acids.
Palladium Precatalysts
While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern precatalysts offer superior activity and stability.[7] These complexes, often featuring a ligand already bound to the palladium center, ensure efficient generation of the active Pd(0) species in solution.
| Precatalyst Family | Common Examples | Key Features |
| Buchwald Precatalysts | XPhos Pd G3, SPhos Pd G3 | Highly active, air- and moisture-stable, suitable for a wide range of substrates.[3] |
| PEPPSI™ Catalysts | PEPPSI™-IPr, PEPPSI™-SIPr | N-Heterocyclic Carbene (NHC) based, excellent for challenging couplings, including those with aryl chlorides.[3][7] |
| Traditional Sources | Pd(OAc)₂, Pd₂(dba)₃ | Cost-effective, but may require higher catalyst loading and careful handling.[7] |
Ligand Design: The Key to Overcoming Steric Hindrance
The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. For bulky boronic acids, the ideal ligand possesses a combination of steric bulk and strong electron-donating ability.[9][10][11]
-
Bulky, Electron-Rich Phosphine Ligands: This class of ligands, pioneered by Buchwald and others, is the cornerstone for coupling sterically hindered substrates.[12] The steric bulk of the ligand promotes the reductive elimination step and can prevent the formation of undesired palladium black.[5][9] The strong electron-donating character facilitates the oxidative addition of less reactive aryl halides.[5][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk.[13] They form very stable palladium complexes, making them highly effective for challenging cross-couplings, including those involving tetra-ortho-substituted biaryls.[13]
| Ligand | Structure | Key Application |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | General-purpose for hindered substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for electron-rich aryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a broad range of substrates. |
| tBuXPhos | 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | Increased steric bulk for extremely hindered couplings. |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Robust NHC ligand for challenging substrates.[13] |
| AntPhos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Unique bite angle, can suppress β-hydride elimination.[14][15] |
Workflow for Ligand and Catalyst Selection
Caption: Decision workflow for catalyst and ligand selection in hindered couplings.
The Role of the Base
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[16] For sterically demanding couplings, the choice of base is critical.
-
Inorganic Carbonates and Phosphates: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[7][17] K₃PO₄ is often the base of choice for hindered couplings, particularly in anhydrous conditions, as it is strong enough to promote the reaction without causing significant boronic acid degradation.[16][18]
-
Organic Bases: Strong, non-nucleophilic organic bases can sometimes be advantageous, although they are less common in standard Suzuki protocols.
-
Hydroxide Bases: While effective in some cases, strong hydroxide bases (e.g., NaOH, KOH) can promote protodeboronation of sensitive boronic acids and should be used with caution.
Solvent Selection
The solvent must be capable of dissolving all reaction components and is often chosen for its high boiling point to allow for elevated reaction temperatures.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are excellent choices for many Suzuki couplings.[3][13] They are relatively polar and have good solvating properties for both the organic substrates and the inorganic base.
-
Aromatic Hydrocarbons: Toluene and xylenes are less polar alternatives that are useful for their higher boiling points, allowing for more forcing conditions when necessary.[19]
-
Protic Co-solvents: The addition of a small amount of water can sometimes be beneficial, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[17][18] However, for substrates prone to protodeboronation, anhydrous conditions are often preferred.[7]
Boronic Acid Stability and Alternatives
Bulky boronic acids can be prone to decomposition.[20] If protodeboronation or other degradation pathways are a significant issue, consider using more stable boronic acid surrogates.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable to storage and purification than their corresponding boronic acids.[8] They can be used directly in the cross-coupling reaction, often with similar or improved results.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be purified by chromatography.[21] They undergo a slow, controlled release of the corresponding boronic acid under the reaction conditions, which can be highly advantageous for unstable substrates.[21]
-
Potassium Organotrifluoroborates (BF₃K salts): These are highly stable, crystalline solids that are easy to handle and store. They are excellent coupling partners in many Suzuki reactions.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of a bulky boronic acid with an aryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Bulky boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1–0.5 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid (or its surrogate), and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Insufficiently strong base. | 1. Use a more active precatalyst (e.g., Pd G3 or PEPPSI type).[5][7] 2. Switch to a more electron-rich ligand (e.g., SPhos).[5] 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[7] Increase reaction temperature. |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. Base is too harsh. 3. Boronic acid is inherently unstable. | 1. Use anhydrous solvent and reagents.[7] 2. Use a milder base (e.g., K₂CO₃) or switch to K₃PO₄. 3. Use a more stable boronic acid surrogate like a pinacol ester or MIDA boronate.[7][21] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] |
| Dehalogenation of Aryl Halide | Presence of a hydride source. | Ensure the use of a non-protic solvent and a non-hydroxide base.[7] |
Conclusion
Successfully navigating the challenges of Suzuki-Miyaura cross-couplings with bulky boronic acids requires a thoughtful and mechanistically informed approach to experimental design. The judicious selection of a highly active catalyst system, particularly one featuring a bulky, electron-rich phosphine or NHC ligand, is paramount. By carefully considering the interplay between the catalyst, base, solvent, and the inherent stability of the boronic acid, researchers can unlock efficient pathways to synthesize sterically congested and structurally complex molecules that are vital for advancing pharmaceutical and materials science research.
References
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Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. (2019, October 4). PubMed. Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electron rich, bulky ligands used in cross‐coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved from [Link]
-
Computational Investigation of Selectivity in Suzuki–Miyaura Coupling of Secondary Alkyl Boranes. (n.d.). Sci-Hub. Retrieved from [Link]
-
Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. (n.d.). Organometallics. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Emergent Organoboron Acid Catalysts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023, August 12). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. Retrieved from [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 21. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Sterically Hindered Biaryls via Suzuki-Miyaura Coupling of ortho-Substituted Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, its application to the synthesis of sterically hindered biaryls, particularly those requiring ortho-substituted boronic acids, presents significant challenges. Steric impediment around the reacting centers can dramatically slow key steps in the catalytic cycle, leading to low yields and undesired side reactions.[2] This guide provides a comprehensive overview of the mechanistic hurdles involved and outlines field-proven strategies and detailed protocols to overcome these challenges. We focus on the rational selection of catalysts, ligands, bases, and reaction conditions necessary to facilitate the efficient coupling of sterically demanding substrates, enabling the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, which are crucial motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Mechanistic Considerations: The Challenge of Steric Hindrance
The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within a palladium-based catalytic cycle. When coupling partners bear bulky ortho-substituents, two steps become particularly problematic: transmetalation and reductive elimination.[2][5]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (in its activated boronate form) to the palladium(II) center. Significant steric bulk on either the aryl halide or the boronic acid can hinder the approach of the two coupling partners, raising the activation energy of this crucial C-C bond-forming precursor step.
-
Reductive Elimination: This is often the rate-limiting step in couplings involving sterically demanding substrates.[5] The two organic moieties on the palladium(II) center must orient themselves correctly to form the new C-C bond and regenerate the active Pd(0) catalyst. Bulky ortho-substituents create a crowded environment that disfavors the required cis-orientation, thereby impeding product formation and catalyst turnover.
Understanding these bottlenecks is critical for designing a successful reaction strategy. The primary solution involves the use of specialized catalyst systems that can accommodate and promote the coupling of sterically encumbered fragments.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Key Parameters for a Successful Hindered Coupling
To overcome the mechanistic hurdles, a multi-parameter optimization is required. The choice of ligand is paramount, but the base, solvent, and temperature also play crucial, synergistic roles.
Catalyst and Ligand Selection
For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are generally ineffective. The field has evolved to rely on two main classes of highly effective ligands:
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald-type): Ligands such as XPhos, SPhos, and RuPhos are the gold standard for many challenging couplings.[2][5] Their steric bulk promotes the reductive elimination step by creating a congested coordination sphere around the palladium center, while their strong electron-donating ability facilitates the initial oxidative addition of the aryl halide.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[4] This stability prevents catalyst decomposition at the higher temperatures often required for hindered couplings. Their steric bulk is also tunable, making them highly effective for the formation of di-, tri-, and tetra-ortho-substituted biaryls.[4][6]
Base and Solvent Selection
The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic boronate species.[7]
-
Base: For hindered couplings, moderately strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is a widely used and effective choice. For extremely challenging substrates, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, although care must be taken to avoid base-promoted side reactions.[4][5]
-
Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed. Dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water, are common choices.[4][5] The solvent system must be able to dissolve the organic substrates, the palladium complex, and the base to a sufficient extent.
Data Presentation: Recommended Catalyst Systems
The following table provides starting points for the coupling of ortho-substituted arylboronic acids with various aryl halides. Optimization may be required for specific substrates.
| Challenge Level | Substrate Example | Recommended Ligand | Palladium Source | Base | Solvent | Temp (°C) | Reference |
| Di-ortho | 2-Methylphenylboronic acid + 2-Bromoanisole | XPhos or SPhos | Pd₂(dba)₃ or XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80-100 | [5] |
| Tri-ortho | 2,6-Dimethylphenylboronic acid + 2-Bromoanisole | RuPhos or cataCXium® A | RuPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80-110 | [8][9] |
| Tetra-ortho | 2,6-Dimethylphenylboronic acid + 1-Bromo-2,6-dimethylbenzene | BI-DIME or AntPhos | Pd(OAc)₂ | K₃PO₄ or t-BuOK | Toluene or Dioxane | 110-130 | [10][11] |
| Tetra-ortho (NHC) | 2,4,6-Triisopropylphenylboronic acid + 2-Bromomesitylene | IPr* or custom NHC | Pd-NHC Complex | t-BuOK | Dioxane | RT-80 | [4][6] |
Detailed Experimental Protocol: Synthesis of a Tetra-ortho-Substituted Biaryl
This protocol describes a general procedure for the synthesis of 2,2',6,6'-tetramethylbiphenyl, a representative tetra-ortho-substituted biaryl.
Reaction: 2,6-Dimethylphenylboronic Acid + 1-Bromo-2,6-dimethylbenzene
Materials:
-
1-Bromo-2,6-dimethylbenzene (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
Anhydrous, degassed Toluene (0.1-0.2 M)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-2,6-dimethylbenzene (1.0 equiv) and 2,6-dimethylphenylboronic acid (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Degassing (Optional but Recommended): For maximum efficiency, sparge the resulting slurry with Argon for 10-15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to afford the pure biaryl product.
-
Caption: Experimental workflow for a typical sterically hindered Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently anhydrous/degassed conditions. 3. Base is not strong enough or has poor solubility. 4. Boronic acid is of poor quality or has degraded. | 1. Use a fresh catalyst/ligand or a pre-catalyst (e.g., XPhos Pd G3). 2. Flame-dry glassware; use properly degassed solvents. 3. Switch to a stronger base (e.g., t-BuOK) or a more suitable solvent. 4. Use freshly prepared boronic acid or a stable surrogate like a MIDA boronate.[12] |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Base is too strong or reaction temperature is too high. 3. Boronic acid is highly electron-deficient. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a milder base (K₃PO₄) and the lowest effective temperature. 3. Consider using the corresponding boronic ester (e.g., pinacol) or trifluoroborate salt.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes homocoupling. | 1. Ensure thorough degassing of the reaction mixture. 2. Screen different ligands or lower the catalyst loading. |
| Stalled Reaction | 1. Catalyst decomposition at high temperature. 2. Inhibition by substrate or product. | 1. Switch to a more robust ligand system (e.g., an NHC-based catalyst).[4] 2. Increase catalyst loading or try a different ligand that may be less susceptible to inhibition. |
Conclusion
The synthesis of biaryls using ortho-substituted boronic acids, while challenging, is a highly achievable goal with the appropriate selection of modern catalytic systems. The key to success lies in utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes that are specifically designed to overcome the steric barriers inherent in the transmetalation and reductive elimination steps. By carefully controlling reaction parameters—particularly the choice of ligand, base, and solvent—researchers can efficiently construct even tetra-ortho-substituted biaryls, opening doors to novel molecular architectures for drug discovery and materials science.
References
-
ResearchGate. (n.d.). Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. Retrieved from [Link]
-
Pu, X., & Zhang, W. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society. Retrieved from [Link]
-
Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Retrieved from [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. Retrieved from [Link]
-
Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Retrieved from [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Retrieved from [Link]
-
Bielsa, R., et al. (n.d.). Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. ZORA. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Ghaffari, B., et al. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Yoshifuji, M., et al. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Lubaeva, A. E., et al. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Retrieved from [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Davies, J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Ramirez, J. M., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Retrieved from [Link]
-
Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Retrieved from [Link]
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- 3. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Advanced Protection Strategies Using Sterically Demanding Boronic Acids for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate field of multi-step organic synthesis, particularly within drug development, the selective protection of functional groups is paramount. Boronic acids have emerged as uniquely effective reagents for the reversible protection of 1,2- and 1,3-diols. This guide focuses on the strategic application of sterically demanding boronic acids, which offer enhanced stability and orthogonality compared to their less hindered counterparts. By leveraging bulky aryl substituents, these reagents form robust boronate esters that can withstand a wider range of reaction conditions, enabling more complex and efficient synthetic routes. This document provides an in-depth exploration of the underlying chemical principles, practical applications, detailed experimental protocols, and troubleshooting advice for employing these advanced protecting groups.
The Principle of Boronic Acid Protection
The utility of boronic acids as protecting groups stems from their ability to form cyclic boronate esters with diols through a reversible condensation reaction.[1][2][3] This process involves the reaction of a diol with a boronic acid (R-B(OH)₂), which is a Lewis acid containing an electron-deficient boron center.[1]
Mechanism of Boronate Ester Formation:
The reaction proceeds via an equilibrium between the neutral, sp²-hybridized boronic acid and the diol to form a five- or six-membered cyclic ester.[1][2] This equilibrium is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent. The formation of the boronate ester induces a change in the boron center's hybridization from trigonal planar (sp²) to tetrahedral (sp³), particularly in the more stable anionic form of the ester.[1] While the reaction can proceed at various pH levels, esterification is often favored with the neutral form of the boronic acid.[1][2]
Caption: General mechanism of diol protection with a boronic acid.
The Advantage of Steric Hindrance
While simple boronic acids like phenylboronic acid are useful, their resulting esters can be labile and prone to hydrolysis, limiting their application in multi-step synthesis.[4][5] The introduction of sterically bulky substituents on the aryl ring of the boronic acid dramatically enhances the kinetic stability of the corresponding boronate ester.
Key Advantages:
-
Enhanced Stability: Large groups, such as tert-butyl or fused ring systems like dibenzofuran, physically shield the boron center from nucleophilic attack by water or other reagents, thereby increasing resistance to premature cleavage.[6][7]
-
Orthogonality: This heightened stability allows for "orthogonal" protection strategies. A bulky boronate ester can remain intact while other protecting groups (e.g., silyl ethers, benzyl ethers, acetals) are removed under conditions that would cleave a simpler boronate ester.[8][9]
-
Improved Handling: The increased stability often makes the protected compounds easier to handle, purify via chromatography, and characterize.[4][7]
Prominent examples of sterically demanding boronic acids include dibenzofuran-4-boronic acid and its derivatives, which are valued for their rigidity and stability.[10][11]
Table 1: Comparative Stability of Boronate Ester Protecting Groups
| Protecting Group | Reagent/Condition | Stability | Rationale |
| Phenylboronic Acid | Mild Acid (e.g., AcOH) | Low | Prone to rapid hydrolysis. |
| Mild Base (e.g., K₂CO₃) | Moderate | Generally stable, but can be cleaved. | |
| Column Chromatography | Low-Moderate | Can partially hydrolyze on silica gel. | |
| Pinacol Boronate | Mild Acid / Base | Moderate | More stable than acyclic esters but still susceptible to hydrolysis.[4][7] |
| Column Chromatography | High | Generally stable for purification.[7] | |
| Dibenzofuranboronic Acid | Mild Acid / Base | High | The rigid, planar structure provides significant steric shielding.[10] |
| Grignard Reagents | High | Resistant to many organometallic reagents. | |
| Oxidizing Agents (mild) | High | Generally stable. | |
| Di-tert-butylphenylboronic Acid | Strong Acid (e.g., TFA) | Moderate | Can be cleaved, but more slowly than simpler esters. |
| Hydrogenolysis (H₂, Pd/C) | High | Stable under typical hydrogenolysis conditions. |
Application in Regioselective Synthesis
The ability to selectively protect one diol in the presence of others is a cornerstone of carbohydrate and nucleoside chemistry. Sterically demanding boronic acids can exhibit remarkable regioselectivity, preferentially reacting with the most thermodynamically favored diol, which is often a cis-diol on a five-membered ring. This allows for subsequent chemical modifications at other positions of the molecule.
Caption: Synthetic workflow using a bulky boronic acid protecting group.
Detailed Experimental Protocols
Protocol 4.1: General Procedure for Protection of a 1,2-Diol (e.g., a Ribonucleoside) using Dibenzofuran-4-boronic Acid
-
Rationale: This protocol utilizes azeotropic removal of water to drive the esterification equilibrium towards the product. Toluene is an excellent solvent for this purpose. The stability of the dibenzofuran boronate allows for straightforward purification.[10]
-
Materials and Reagents:
-
Diol substrate (e.g., adenosine, 1.0 equiv)
-
Anhydrous Toluene or Pyridine
-
Dean-Stark apparatus and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the diol substrate (1.0 equiv) and dibenzofuran-4-boronic acid (1.1 equiv).
-
Add anhydrous toluene to the flask to create a suspension (concentration typically 0.1-0.2 M). Causality: Toluene forms an azeotrope with water, facilitating its removal and driving the reaction forward.
-
Flush the system with an inert gas (N₂ or Ar).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours when no more water is observed collecting.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure boronate ester.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The formation of the ester will cause characteristic shifts in the protons adjacent to the protected hydroxyl groups.
-
Protocol 4.2: General Procedure for the Deprotection of a Boronate Ester
-
Rationale: Deprotection leverages the reversibility of boronate ester formation. The addition of water or a sacrificial diol shifts the equilibrium back towards the free diol and boronic acid. Mild acidic or basic conditions can catalyze this hydrolysis.
-
Materials and Reagents:
-
Protected diol substrate (1.0 equiv)
-
Solvent system (e.g., Acetone/Water, Methanol/Water, or THF/aqueous acid)
-
Optional catalyst: Acetic acid (AcOH) or trifluoroacetic acid (TFA)
-
Optional scavenger: Pinacol or 2-methyl-2,4-pentanediol
-
-
Step-by-Step Methodology (Aqueous Hydrolysis):
-
Dissolve the boronate ester substrate in a suitable solvent mixture, such as acetone and water (e.g., 9:1 v/v).
-
Stir the solution at room temperature. Causality: The excess water acts as a nucleophile and drives the hydrolysis equilibrium.
-
For more robust esters, add a catalytic amount of a weak acid like acetic acid (10 mol%) to facilitate cleavage.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. This can take from 30 minutes to several hours.
-
Upon completion, remove the organic solvent via rotary evaporation.
-
The resulting aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate) to remove the boronic acid byproduct. The desired deprotected diol typically remains in the aqueous layer or can be isolated by crystallization or chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Protection | - Insufficient removal of water.- Reagent stoichiometry is off.- Steric hindrance prevents reaction. | - Ensure the Dean-Stark trap is functioning correctly.- Use a higher boiling azeotroping solvent.- Add molecular sieves to the reaction flask.- Increase the equivalents of boronic acid (to 1.5 equiv). |
| Difficult Deprotection | - The boronate ester is exceptionally stable.- Insufficient water or catalyst. | - Increase the water content in the solvent system.- Use a stronger acid catalyst (e.g., TFA) if the substrate is stable.- Add a sacrificial diol like pinacol to act as a scavenger for the boronic acid.- Increase the reaction temperature. |
| Side Reactions during Protection | - Substrate degradation under heat.- Boronic acid self-condensation (boroxine formation). | - Use a milder solvent like pyridine at a lower temperature.- Ensure the boronic acid is of high purity to minimize boroxine content. |
Conclusion
Sterically demanding boronic acids represent a powerful class of protecting groups for the selective and robust protection of diols. Their enhanced stability provides crucial orthogonality, enabling chemists to perform complex transformations on polyfunctional molecules without premature deprotection. By understanding the principles of their formation and cleavage, and by utilizing the detailed protocols provided, researchers in organic synthesis and drug development can significantly expand their strategic options for constructing complex molecular architectures.
References
- Exploring the Synthesis and Applications of Dibenzofuran-4-Boronic Acid. Vertex AI Search.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- Dibenzofuran-4-boronic acid synthesis. ChemicalBook.
- Dibenzofuran Boronic Acids: Key Building Blocks for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
- Protecting Groups for Boronic Acids.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Chemistry Of Boronic Esters. AA Blocks.
- Structure, Properties, and Preparation Of Boronic Acid Deriv
- Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform Abstract.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Protecting group - Wikipedia. Wikipedia.
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- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
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- 12. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Microwave-Assisted Suzuki Coupling with Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Steric Challenges in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful tool is integral to the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge to traditional thermal heating methods.[5][6] These reactions are often plagued by low yields, long reaction times, and the need for high catalyst loadings.
Microwave-assisted organic synthesis has emerged as a transformative technology to overcome these limitations.[7][8] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating, leading to dramatic rate accelerations and often improved product yields with reduced side product formation.[9] This application note provides a comprehensive guide to the principles, optimization, and practical application of microwave-assisted Suzuki coupling for the synthesis of sterically hindered biaryls.
The Synergy of Microwaves and Suzuki Coupling: A Mechanistic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For the reaction to proceed, the boronic acid must first be activated by a base to facilitate the transmetalation step.[10]
Microwave energy significantly enhances the efficiency of this catalytic cycle, particularly for challenging substrates. The direct coupling of microwave irradiation with the polar and metallic species in the reaction mixture leads to rapid and localized heating. This targeted heating can overcome the high activation energy barriers associated with the coupling of sterically hindered substrates, where the bulky groups impede the necessary geometric arrangements for the oxidative addition and reductive elimination steps.[11] Studies have shown that microwave heating can lead to rate increases of up to 48-fold compared to conventional oil bath heating.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design and Optimization: A Strategic Approach
The success of a microwave-assisted Suzuki coupling with hindered substrates hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
For sterically demanding couplings, the choice of the palladium catalyst and, more importantly, the phosphine ligand is critical.[1]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts.[1][12] For challenging substrates, palladacycles often exhibit higher activity and stability.[2]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating the coupling of hindered substrates.[1][2] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Buchwald ligands such as XPhos and SPhos are widely recognized for their effectiveness in these challenging reactions.[1] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective for the coupling of hindered aryl chlorides.[13]
Base and Solvent System: Creating the Optimal Environment
The base and solvent system play a crucial role in the reaction's success.
-
Base: The choice of base is critical for activating the boronic acid.[10] For hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[14][15] The solubility of the base in the chosen solvent is also a key consideration.
-
Solvent: A solvent or solvent mixture that can solubilize all reactants and facilitate efficient heating under microwave irradiation is necessary. Common choices include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[14] The use of aqueous media is not only environmentally friendly but can also enhance the reaction rate.[16][17]
Figure 2: Workflow for optimizing microwave-assisted Suzuki coupling of hindered substrates.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of a hindered aryl bromide with a hindered arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Hindered Aryl Halide (e.g., 2-bromo-1,3-diisopropylbenzene)
-
Hindered Arylboronic Acid (e.g., 2,6-dimethylphenylboronic acid)
-
Palladium Precatalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Microwave Reactor Vials (appropriate size with stir bars)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a microwave reactor vial equipped with a magnetic stir bar, add the hindered aryl halide (1.0 equiv), hindered arylboronic acid (1.2 equiv), palladium precatalyst (0.02 equiv, 2 mol%), and base (3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent mixture (to achieve a concentration of ~0.2 M with respect to the aryl halide).
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[18] Safety Note: Always operate the microwave reactor according to the manufacturer's instructions.
-
Reaction Monitoring: After the initial irradiation time, the reaction progress can be monitored by TLC, GC-MS, or LC-MS.[12] If the reaction is incomplete, it can be subjected to further irradiation.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the microwave-assisted Suzuki coupling of various hindered substrates.
| Aryl Halide Substrate | Boronic Acid Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | KF | THF | 50 | 120 | 96 | |
| 4-Bromo-3,5-dimethoxybenzoate | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 85 | |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 140 | 15 | 78 | [19] |
| Aryl Perfluorooctylsulfonate | ortho-Isopropoxy-substituted boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Acetone/H₂O | 130 | 10 | High | [20] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand- Insufficiently strong base- Poor solvent choice- Low reaction temperature | - Use fresh, high-quality catalyst and ligand- Switch to a stronger base (e.g., Cs₂CO₃)- Screen different solvent systems- Increase the microwave temperature in increments |
| Protodeboronation | - Presence of water- Base-mediated decomposition of boronic acid | - Use anhydrous solvents and reagents- Switch to a milder base (e.g., KF)- Use a boronic ester or trifluoroborate salt |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure rigorous degassing of solvents and maintain an inert atmosphere |
| Dehalogenation of Aryl Halide | - Presence of a hydride source- Catalyst-mediated side reaction | - Ensure purity of all reagents- Screen different catalyst/ligand combinations |
Conclusion: A Powerful Tool for Complex Synthesis
Microwave-assisted Suzuki coupling has proven to be an indispensable tool for the synthesis of sterically hindered biaryls, offering significant advantages in terms of reaction time, yield, and purity. By understanding the underlying principles and systematically optimizing the key reaction parameters, researchers can effectively tackle even the most challenging coupling reactions. This powerful technology will undoubtedly continue to play a pivotal role in advancing the fields of drug discovery, materials science, and beyond.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating.
- A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordin
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
- Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
- Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
- Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluorobor
- Technical Support Center: Accelerating Sluggish Suzuki Couplings. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal.
- Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. PMC - NIH.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
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- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 19. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling with (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the sterically demanding (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid. This guide is structured to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, ensuring you can navigate the complexities of this powerful C-C bond-forming reaction with confidence.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common issues encountered when using sterically hindered boronic acids in Suzuki-Miyaura couplings.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with this compound is resulting in a low to negligible yield. What are the primary factors I should investigate?
Answer: Low yields in Suzuki couplings involving sterically hindered substrates, such as the di-ortho-substituted boronic acid , are frequently due to challenges in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The significant steric bulk of the (2,6-Diisopropylphenoxy)methyl group can impede the approach of the coupling partners to the palladium center.
Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[3] You require a catalyst system that is both highly active and can accommodate bulky reactants.
-
Expert Insight: The key is to use bulky, electron-rich phosphine ligands. These ligands promote both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination step.[3][4] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are excellent choices for coupling sterically hindered partners.[1][5] Consider using pre-formed palladium precatalysts, such as XPhos Pd G3, which are air- and moisture-stable and ensure efficient generation of the active Pd(0) species.[6]
-
-
Base and Solvent System: The choice of base and solvent is crucial for activating the boronic acid and facilitating the transmetalation step.
-
Causality: The base activates the boronic acid by forming a more nucleophilic boronate species. For sterically hindered boronic acids, a stronger, non-nucleophilic base is often required to drive this equilibrium.[7]
-
Recommendations: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[7][8] Ensure the base is finely powdered to maximize its surface area. The solvent system should be able to dissolve all reactants and the base. A mixture of an organic solvent like dioxane or toluene with a small amount of water can be beneficial, as water can aid in dissolving the base and facilitate the formation of the active boronate species.[7]
-
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barriers of the catalytic cycle.[7]
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[1][2][9][10]
Issue 2: Significant Formation of Homocoupling Product
Question: I am observing a significant amount of the homocoupled biaryl product derived from my boronic acid. How can I suppress this side reaction?
Answer: The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki couplings.[11][12][13] This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle that favors homocoupling.[2][9]
Strategies to Minimize Homocoupling:
-
Rigorous Inert Atmosphere: As mentioned previously, the most effective way to prevent homocoupling is to meticulously remove all traces of oxygen from the reaction mixture.[2][9] Subsurface sparging of the solvent with nitrogen or argon is a highly effective technique.[9]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[8] However, modern palladacycle precatalysts are designed for efficient and clean generation of the active Pd(0) species.
-
Ligand Choice: Certain bulky ligands can disfavor the intermediates that lead to homocoupling.[8] Experimenting with different ligands from the Buchwald or NHC families can be beneficial.
-
Reaction Stoichiometry: Ensure an appropriate stoichiometry of the boronic acid. While a slight excess (1.1-1.5 equivalents) is common to drive the reaction to completion, a large excess can sometimes increase the rate of side reactions.[7]
Issue 3: Protodeboronation of the Boronic Acid
Question: My starting boronic acid appears to be decomposing during the reaction, leading to the formation of the corresponding arene. What is causing this and how can I prevent it?
Answer: The replacement of the boronic acid group with a hydrogen atom is known as protodeboronation. This is a significant decomposition pathway, especially under harsh basic conditions or at elevated temperatures.[7][14][15]
Mitigation Strategies:
-
Milder Base: If protodeboronation is a major issue, consider switching to a milder base like potassium fluoride (KF).[7]
-
Protecting the Boronic Acid: A highly effective strategy is to convert the boronic acid into a more stable derivative.
-
Pinacol Esters (BPin): These are generally more stable towards protodeboronation and can be used directly in the coupling reaction.[7][16]
-
Potassium Trifluoroborate Salts (BF₃K): These salts exhibit excellent stability and often participate in the coupling reaction under "slow release" conditions, minimizing the concentration of the reactive boronic acid in solution at any given time.[14][15]
-
Diethanolamine Adducts: Forming a diethanolamine adduct of the boronic acid can enhance its stability and ease of handling.[1]
-
Systematic Optimization Workflow
When faced with a challenging Suzuki coupling, a systematic approach to optimizing the reaction conditions is essential. The following workflow, represented as a DOT graph, outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Generalized Experimental Protocol for Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Note: This protocol should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M)
-
Oven-dried glassware
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To an oven-dried reaction vial, add the aryl halide, the boronic acid, the base, and a magnetic stir bar.[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 10-15 minutes. This is a critical step to remove oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.[1]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-type ligands so effective for this type of coupling? A: Buchwald-type biarylphosphine ligands possess a unique combination of steric bulk and electron-donating character.[1][3] The steric bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates, by promoting the formation of a three-coordinate palladium intermediate.[4][17] The electron-rich nature of the phosphine accelerates the oxidative addition step.[3][4]
Q2: Can I use an aryl chloride as my coupling partner with this boronic acid? A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[3][4][18] To successfully couple an aryl chloride, you will likely need a more active catalyst system, such as one employing a highly electron-rich and bulky ligand like SPhos or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[5][12][19][20]
Q3: My boronic acid is an oil and difficult to handle. Are there any alternatives? A: Yes. If the boronic acid is difficult to handle or purify, converting it to a more stable, crystalline derivative is a common and effective strategy. As mentioned in the troubleshooting section, potassium trifluoroborate salts or pinacol esters are excellent, stable alternatives that can be easily isolated and stored.[7]
Q4: I am seeing inconsistent results between batches. What could be the cause? A: Inconsistent results are often traced back to variations in reagent quality or reaction setup. Key factors to scrutinize include:
-
Catalyst Activity: Ensure your palladium catalyst and ligand have not degraded. Purchase from a reputable supplier and store under inert atmosphere.
-
Solvent Purity and Water Content: The amount of water can be critical. Ensure you are using a consistent source of degassed solvent.
-
Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary. Standardize your procedure for this crucial step.
-
Base Quality: The purity and physical form (e.g., particle size) of the base can impact the reaction rate.
Parameter Optimization Summary
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ | Switch to Buchwald precatalysts (e.g., XPhos Pd G3) or NHC-Pd complexes. | Enhances activity for sterically hindered substrates.[1][5] |
| Ligand | PPh₃ | Use bulky, electron-rich biarylphosphines (XPhos, SPhos) or NHCs. | Promotes oxidative addition and reductive elimination.[3][4] |
| Base | Na₂CO₃, K₂CO₃ | Use stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. | More effectively forms the active boronate species.[7] |
| Solvent | THF, Toluene | Use aprotic polar solvents like Dioxane, often with a small amount of H₂O. | Improves solubility and facilitates boronate formation.[7] |
| Temperature | Room Temp - 80 °C | Increase to 80 - 120 °C. | Overcomes activation energy barriers for hindered substrates.[7] |
| Atmosphere | Nitrogen blanket | Thoroughly degas all solvents and maintain a strict inert atmosphere. | Prevents catalyst deactivation and boronic acid homocoupling.[2][9] |
References
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society. [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. [Link]
-
Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PubMed Central. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Optimization of the reaction conditions. | Download Table - ResearchGate. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis - ACS Publications. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 19. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in palladium-catalyzed cross-coupling reactions. Instead of a rigid, one-size-fits-all approach, this resource is structured to address specific issues you may encounter during your experiments, providing expert insights into the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered questions regarding sterically hindered cross-coupling reactions.
Q1: Why is my cross-coupling reaction failing or giving low yields with bulky substrates?
A1: Steric hindrance is a primary obstacle in cross-coupling reactions, fundamentally impeding key steps of the catalytic cycle. The bulky nature of one or both coupling partners can significantly slow down or prevent the desired bond formation. The two most commonly affected steps are:
-
Oxidative Addition: This is often the rate-limiting step.[1] A sterically encumbered aryl halide can physically block the palladium catalyst from inserting into the carbon-halide bond.[1]
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, can also be hindered. Large ortho-substituents on the coupling partners can prevent them from coming into the required proximity for bond formation.[2]
Q2: What is the first parameter I should consider changing when a standard protocol fails for my hindered substrates?
A2: The ligand is the most critical component to address. Standard ligands like triphenylphosphine are often ineffective for sterically demanding transformations. Switching to a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is the most impactful initial change.[3][4] These specialized ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more adept at engaging sterically hindered substrates.[5][6]
Q3: Can switching the halide on my electrophile improve reaction outcomes?
A3: Absolutely. The reactivity of the aryl halide is inversely proportional to the strength of the carbon-halide bond (C-I < C-Br < C-OTf < C-Cl). If you are using an aryl chloride, which is the least reactive, switching to the analogous aryl bromide or iodide can significantly improve the rate of oxidative addition and, consequently, the overall yield.[7] While aryl chlorides are often more commercially available and cost-effective, their use typically requires more specialized and highly active catalyst systems.[8]
Q4: How do I know if my catalyst is the problem?
A4: Catalyst decomposition or inefficient generation of the active Pd(0) species is a common failure point. Using a fresh source of palladium is a simple first check. For more robust and reliable generation of the active catalyst, consider using pre-formed, air-stable palladium precatalysts.[1] These complexes are designed to cleanly and efficiently generate the active monoligated catalyst in situ, which is particularly beneficial for challenging couplings.[9][10]
II. Troubleshooting Guide: Specific Issues & Solutions
This section provides a systematic approach to troubleshooting common problems encountered during sterically hindered cross-coupling reactions.
Problem 1: No or Minimal Product Formation
If you observe little to no conversion of your starting materials, a systematic evaluation of the reaction components is necessary.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Analysis and Solutions:
-
Catalyst System:
-
Cause: The active Pd(0) species may not be forming correctly or is decomposing. Standard phosphine ligands may not be sufficient to promote the reaction.[11]
-
Solution:
-
Ligand Selection: This is the most critical factor. For sterically demanding substrates, bulky and electron-rich ligands are essential.[3] These ligands favor the formation of highly reactive monoligated palladium species, which are necessary to engage hindered substrates.[5]
-
Use of Precatalysts: Switch to a modern, air-stable precatalyst. These are designed for the reliable in-situ generation of the active catalyst, minimizing side reactions and improving consistency.[9]
-
-
-
Base Selection:
-
Cause: The chosen base may be too weak to facilitate the transmetalation step, or it may have poor solubility in the reaction solvent.
-
Solution: For Suzuki reactions, common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required.[12] The choice of base can be critical and may require screening.[13]
-
-
Solvent Choice:
-
Cause: Poor solubility of the starting materials or the base can lead to a heterogeneous mixture and slow reaction rates.
-
Solution: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. For Suzuki reactions involving polar substrates, a co-solvent system like THF/water can be effective.[14]
-
Problem 2: Competing Side Reactions (e.g., Homocoupling, Dehalogenation)
The presence of significant side products indicates that the desired cross-coupling pathway is being outcompeted.
Common Side Reactions and Their Causes:
| Side Reaction | Common Cause(s) | Proposed Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen in the reaction mixture.- Inefficient transmetalation or reductive elimination. | - Ensure rigorous degassing of the solvent and reaction vessel.- Use a more active catalyst system (ligand/precatalyst) to accelerate the cross-coupling pathway.[15] |
| Reductive Dehalogenation | - The catalyst system is not efficient at promoting reductive elimination relative to β-hydride elimination (if applicable).- Presence of water or other proton sources. | - Select a ligand that accelerates reductive elimination, such as bulky biarylphosphines.[16]- Use anhydrous solvents and reagents. |
| Glaser Coupling (Sonogashira) | - The copper co-catalyst promotes the homocoupling of terminal alkynes. | - Reduce the loading of the copper(I) salt.- Switch to a copper-free Sonogashira protocol.[1] |
Diagram: Catalytic Cycle and Off-Cycle Reactions
Caption: Simplified catalytic cycle with potential off-cycle pathways.
III. Ligand and Catalyst Selection Guide
The choice of ligand is paramount for overcoming steric hindrance.[17] The goal is to use a ligand that is bulky enough to promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[6]
Comparison of Ligand Classes for Hindered Couplings:
| Ligand Class | Key Examples | Advantages | Considerations |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | - Strong σ-donors and large cone angles.- Accelerate both oxidative addition and reductive elimination.[18]- Wide variety allows for fine-tuning.[4] | - Can be air-sensitive.- Cost can be a factor. |
| Bulky Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | - Highly electron-rich and sterically demanding.- Effective for coupling unreactive aryl chlorides.[4] | - Prone to oxidation.- Can be pyrophoric in some cases. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | - Strong σ-donors, forming very stable Pd complexes.[19][20]- High catalyst turnover numbers and thermal stability.[21]- "Flexible" steric bulk can accommodate hindered substrates.[8] | - Can sometimes lead to slower reductive elimination compared to phosphines. |
Experimental Protocol: Ligand Screening for a Hindered Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different ligands to find the optimal conditions for a challenging Suzuki-Miyaura reaction.
-
Reaction Setup:
-
To an array of oven-dried reaction vials, add the sterically hindered aryl halide (1.0 equiv.), the boronic acid derivative (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate glovebox, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) and various ligands (4 mol %) in the reaction solvent (e.g., dioxane).
-
-
Catalyst Addition:
-
Add the appropriate amount of the palladium and ligand stock solutions to each reaction vial.
-
-
Reaction Execution:
-
Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
IV. Conclusion
Overcoming steric hindrance in cross-coupling reactions is a multifaceted challenge that requires a systematic and informed approach to reaction optimization. By understanding the roles of the ligand, catalyst, base, and solvent, researchers can effectively troubleshoot and develop robust protocols for the synthesis of complex, sterically congested molecules. The strategic selection of bulky, electron-rich ligands and the use of modern precatalysts are often the keys to success in these demanding transformations.[22][23]
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
Chen, Y.-A., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6689. [Link]
-
Wang, J., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Chan, K. S., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-16195. [Link]
-
Quintana, M., & van Leeuwen, P. W. N. M. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
Vantourout, J. C., et al. (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. ACS Catalysis, 7(8), 5153–5158. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig Amination. Retrieved January 18, 2026, from [Link]
-
Biscoe, M. R., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15997–16067. [Link]
-
Gande, A., & de Lera, Á. R. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]
-
ResearchGate. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved January 18, 2026, from [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1679-1684. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved January 18, 2026, from [Link]
-
Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2244-2248. [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. [Link]
-
Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. Retrieved January 18, 2026, from [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]
-
ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 20. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Welcome to the technical support center for (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered reagent in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. Here, we address common challenges, delve into the mechanisms of side reactions, and provide field-proven troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Suzuki-Miyaura coupling reaction has stalled, yielding mainly the deboronated arene (1,3-diisopropylbenzene derivative). What is causing this, and how can I prevent it?
Answer: You are likely observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, converting your valuable boronic acid back into its corresponding hydrocarbon starting material. For this compound, the bulky 2,6-diisopropylphenoxy group does not entirely prevent this issue, which is often exacerbated by specific reaction conditions.
Mechanism Deep Dive: The Protodeboronation Pathway Protodeboronation is primarily facilitated by the presence of a proton source (often water) and a base. The currently accepted mechanism involves the formation of a tetracoordinate boronate species (Ar-B(OH)3-) upon reaction of the boronic acid with a hydroxide base.[1][2] For highly electron-deficient arylboronic acids, this intermediate can be unstable and may even liberate a transient aryl anion, which is then quenched by a proton source.[1] However, for electron-rich or neutral systems, the process is often a concerted ipso-protonation of the boronate by a proton source, leading to C-B bond cleavage.[1][3][4]
Several factors accelerate this undesired reaction:
-
Presence of Water: Aqueous bases (e.g., aq. K₂CO₃, aq. Na₂CO₃) provide both the hydroxide to form the reactive boronate and the water molecules to act as a proton source.
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, including protodeboronation.
-
Prolonged Reaction Times: If the desired catalytic cycle is slow, the boronic acid is exposed to degrading conditions for a longer period.
-
Choice of Base: The strength and nature of the base can influence the concentration of the reactive boronate species.
Troubleshooting Protocol: Minimizing Protodeboronation The key is to limit the availability of proton sources while ensuring the catalytic cycle proceeds efficiently.
-
Rigorous Control of Water:
-
Switch to Anhydrous Bases: Replace aqueous bases with anhydrous, finely powdered bases like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] K₃PO₄ is particularly effective for hindered substrates.
-
Use Anhydrous Solvents: Ensure your solvents (e.g., 1,4-dioxane, toluene, THF) are thoroughly dried before use.
-
"Slow-Release" Water: If some water is necessary for catalyst activity (as is sometimes the case), consider using a hydrated base like K₃PO₄·H₂O or adding a few equivalents of water to an anhydrous solvent system rather than using a biphasic system.[6]
-
-
Optimize the Base:
-
For substrates sensitive to hydrolytic deboronation, strong, non-nucleophilic bases in anhydrous conditions, such as potassium tert-butoxide (t-BuOK), can be effective.[7]
-
-
Enhance Catalytic Cycle Speed:
-
Select an Appropriate Catalyst: For sterically hindered couplings, standard catalysts like Pd(PPh₃)₄ may be too slow. Switch to more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] Buchwald-type palladacycle precatalysts (e.g., XPhos Pd G3) are often excellent choices.[5]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the desired coupling relative to the background decomposition.
-
Analytical Verification: Monitor your reaction by UPLC-MS or GC-MS at regular intervals (e.g., every 30 minutes). Track the relative peak areas of your desired product, remaining boronic acid, and the protodeboronated byproduct. A successful modification will show a rapid increase in product formation with minimal growth of the deboronated peak.
FAQ 2: My LC-MS analysis shows a significant biaryl impurity with a mass corresponding to two molecules of my boronic acid coupled together. What is this byproduct and how do I suppress it?
Answer: This common byproduct is the result of homocoupling , where two molecules of your this compound react to form a symmetrical biaryl. This side reaction consumes your starting material and complicates purification.
Mechanism Deep Dive: The Homocoupling Pathway Homocoupling of boronic acids is typically mediated by the palladium catalyst and is often significantly promoted by the presence of oxygen.[10][11] There are two primary pathways:
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized by dissolved O₂ to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[12]
-
Redox-Neutral Pathway: In some cases, particularly with electron-deficient boronic acids or under specific conditions, homocoupling can occur through a protonolysis/second transmetalation event without the requirement of an external oxidant.[13]
The presence of excess Pd(II) at the start of the reaction (if using a Pd(II) precatalyst that is not efficiently reduced) can also lead to an initial burst of homocoupling.[10]
Troubleshooting Protocol: Preventing Homocoupling
-
Deoxygenate Rigorously:
-
Inert Atmosphere: Conduct the entire experiment under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox.
-
Degas Solvents: Before adding reagents, thoroughly degas your solvent(s) by sparging with an inert gas (e.g., bubbling Argon through the solvent) for at least 20-30 minutes.[14] A freeze-pump-thaw cycle (3x) is even more effective for complete oxygen removal.
-
-
Control the Palladium Species:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).
-
Ensure Efficient Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are optimal for its rapid reduction to the active Pd(0) state. The choice of ligand and base plays a critical role here.[15]
-
-
Stoichiometry and Addition Order:
-
Add the boronic acid to the mixture containing the aryl halide and catalyst. This ensures that once the active Pd(0) catalyst forms and undergoes oxidative addition with the aryl halide, it is more likely to engage in the desired cross-coupling cycle rather than reacting with another boronic acid molecule.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura cycle in competition with the protodeboronation and homocoupling side reactions.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Purification of Products from (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid. The unique steric bulk imparted by the 2,6-diisopropylphenoxy group makes this reagent highly valuable for achieving specific synthetic outcomes, particularly in cross-coupling reactions. However, these same structural features can introduce distinct challenges during product isolation and purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting strategies and in-depth answers to frequently encountered purification issues. Our goal is to empower you with the knowledge to efficiently isolate your target compounds with high purity.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most common issues encountered during the workup and purification of reaction mixtures containing this compound.
Issue 1: My final product is contaminated with unreacted boronic acid.
Question: Standard chromatographic methods are failing to separate my product from the starting boronic acid. How can I remove this persistent impurity?
Answer: This is a frequent challenge, as the polarity of the starting boronic acid can be similar to that of many cross-coupled products. The key is to exploit the unique chemical properties of the boronic acid functional group.
Strategy A: Basic Liquid-Liquid Extraction
The most reliable method leverages the Lewis acidity of the boronic acid. By washing the crude reaction mixture with a basic aqueous solution, the boronic acid is deprotonated to its anionic boronate salt, which is highly soluble in the aqueous phase.[1][2][3]
Experimental Protocol: Basic Extraction
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.
-
Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the boronate salt.
-
Wash the organic layer with brine to remove residual base and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality: This method is effective because the non-acidic desired product remains in the organic phase while the boronic acid impurity is selectively partitioned into the aqueous layer as a salt.[1][2] This is often superior to chromatography for bulk removal.
Strategy B: Scavenger Resins
For cases where the target molecule is base-sensitive, or for final polishing, scavenger resins are an excellent alternative. Resins functionalized with diol or N-methylglucamine moieties react with the boronic acid to form a stable, five- or six-membered cyclic boronate ester, effectively sequestering it from the solution.
Experimental Protocol: Scavenger Resin Purification
-
Dissolve the crude product in a suitable solvent (e.g., THF, DCM).
-
Add the appropriate boronic acid scavenger resin (typically 3-5 equivalents relative to the residual boronic acid).
-
Stir the slurry at room temperature for 2-12 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate to yield the purified product.
Issue 2: My mass spectrometry results show a significant byproduct corresponding to the loss of the B(OH)₂ group.
Question: I am observing a major byproduct with a mass corresponding to 1,3-diisopropyl-2-(tolyloxymethyl)benzene. What is this and how can I minimize its formation?
Answer: This byproduct is the result of protodeboronation , a common side reaction where the C–B bond is cleaved and replaced with a C–H bond.[4][5][6] This process is often promoted by acidic conditions, excessive heat, or the presence of protic solvents, particularly water.[6][7][8]
Minimization Strategies:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, switching to rigorously anhydrous and degassed solvents can suppress protodeboronation.[9]
-
Reaction Monitoring: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC or LC-MS and proceed with the workup as soon as the starting materials are consumed.
-
Temperature Control: Use the lowest temperature that allows for an efficient reaction rate.
-
Base Selection: In some cases, very strong bases can accelerate protodeboronation. Consider screening milder bases like K₃PO₄ or Cs₂CO₃.[9]
Purification: The protodeboronated byproduct is significantly less polar than the boronic acid-containing starting material and, typically, the desired coupled product. This difference in polarity makes it readily separable by standard silica gel column chromatography.
| Impurity/Product Class | Typical Polarity | Recommended Eluent System (Silica Gel) |
| Protodeboronated Byproduct | Low | 1-10% Ethyl Acetate in Hexanes |
| Desired Coupled Product | Intermediate | 10-50% Ethyl Acetate in Hexanes (Gradient) |
| Starting Boronic Acid | High | >50% Ethyl Acetate in Hexanes / MeOH co-solvent |
Issue 3: My compound streaks severely during silica gel chromatography.
Question: I am unable to achieve good separation on a silica gel column due to severe tailing/streaking of my product. What causes this and how can I fix it?
Answer: Boronic acids and their derivatives can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to poor chromatographic performance.[10][11] This is especially true for more polar compounds.
Solutions:
-
Use a Less Acidic Stationary Phase: Neutral alumina is an excellent alternative to silica gel for the chromatography of boronic acids and can significantly reduce tailing.[10]
-
Deactivate the Silica Gel: Add a small amount of a competitive base, such as triethylamine (~0.1-1%), to the eluent system. This neutralizes the acidic sites on the silica, allowing for cleaner elution.
-
Boric Acid Treatment: For boronic esters, impregnating the silica gel with boric acid has been shown to suppress over-adsorption and improve separation.[12]
-
Reversed-Phase Chromatography: For high-purity applications or particularly difficult separations, reversed-phase HPLC or flash chromatography using a C18 stationary phase is a powerful option.[13] A typical mobile phase would be a gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid as a modifier.
Caption: Troubleshooting workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: Besides protodeboronation, what other common side products should I look for in a Suzuki-Miyaura reaction? A1: The most common side products are the homocoupled dimer of your coupling partner (e.g., Ar-X giving Ar-Ar) and residual starting materials. The significant steric hindrance from the 2,6-diisopropylphenoxy group generally suppresses the homocoupling of the boronic acid itself.
Q2: How should I store this compound? A2: Like most boronic acids, it is susceptible to dehydration over time to form its corresponding cyclic anhydride, known as a boroxine. This is often observed as a loss of solubility or a change in physical appearance. For long-term stability, store the compound in a tightly sealed container in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can the formation of boroxines affect my reaction? A3: Boroxine formation changes the molecular weight of the reagent, which can lead to errors in stoichiometry if not accounted for. However, under many typical Suzuki-Miyaura reaction conditions (especially those involving water and a base), the boroxine is hydrolyzed back to the active boronic acid monomer in situ. For sensitive or anhydrous reactions, using freshly purchased or properly stored material is recommended.
Q4: My product is a non-crystalline oil. What is the best purification strategy? A4: When recrystallization is not an option, column chromatography is the primary method.[1] If you encounter issues with streaking, refer to the solutions in Issue 3 above (e.g., using neutral alumina or reversed-phase chromatography). Additionally, you can try trituration . This involves stirring the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can effectively "wash" the impurities away from your oily product.
Caption: Competing reaction pathways for the boronic acid.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
Reddit. (2017). Purification of boronic acids?
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
CSIRO Publishing. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.
-
Semantics Scholar. (n.d.). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.
-
Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Boronic Acids.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid.
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
PubMed Central. (2020). Efficiently self-healing boronic ester crystals.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. academic.oup.com [academic.oup.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Sterically Demanding Boronic Acids
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with sterically demanding boronic acids. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges encountered during your experiments. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions to rescue your reactions and achieve your synthetic goals.
The Challenge of Bulk: Why Sterically Hindered Boronic Acids Require Special Attention
Sterically demanding boronic acids, particularly those with ortho-substituents or bulky alkyl groups (e.g., neopentyl, cyclohexyl), are invaluable building blocks in modern organic synthesis, especially in the construction of complex pharmaceuticals and agrochemicals. However, their bulkiness can significantly impede the progress of crucial reactions like the Suzuki-Miyaura coupling. The steric hindrance around the boron center can slow down or even inhibit key steps in the catalytic cycle, primarily the transmetalation step, leading to low yields, slow reaction rates, and the formation of unwanted byproducts. This guide will equip you with the knowledge and techniques to effectively troubleshoot these challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Yield & Incomplete Conversion
Question 1: My Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid is giving very low yield. What are the most likely causes and how can I fix it?
Answer: Low yields with bulky boronic acids are a common issue and often stem from a sluggish transmetalation step in the Suzuki-Miyaura catalytic cycle. The steric bulk on the boronic acid hinders its approach to the palladium center, slowing down the transfer of the organic group. Here’s a systematic approach to troubleshoot this:
-
1. Evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. You need a ligand that is both electron-rich and bulky to promote the formation of a reactive, coordinatively unsaturated palladium species.
-
Recommendation: Switch to specialized ligands designed for challenging couplings. Buchwald phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. These ligands possess bulky, electron-donating biaryl backbones that stabilize the palladium catalyst and facilitate oxidative addition and reductive elimination.
-
-
2. Re-evaluate Your Base and Solvent System: The choice of base is critical. The base activates the boronic acid by forming a more nucleophilic boronate species. For hindered boronic acids, a stronger base is often required to drive this equilibrium.
-
Recommendation: Use a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have been shown to be highly effective in promoting the coupling of hindered substrates. In terms of solvent, a polar aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, is typically used. The water can help to dissolve the base and facilitate the formation of the boronate.
-
-
3. Increase Reaction Temperature and Time: The activation energy for the transmetalation of hindered boronic acids is higher.
-
Recommendation: Cautiously increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100 °C or even 110 °C, solvent permitting. Monitor the reaction for potential decomposition of your starting materials or product. Extended reaction times (24-48 hours) may also be necessary to drive the reaction to completion.
-
Question 2: I am observing significant amounts of protodeboronation (cleavage of the C-B bond) with my sterically hindered boronic acid. How can I prevent this side reaction?
Answer: Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by steric hindrance. It is often catalyzed by trace amounts of palladium(0) and can be promoted by water or acidic conditions.
-
1. Minimize Water Content: While a small amount of water can be beneficial for the Suzuki coupling, excess water can promote protodeboronation.
-
Recommendation: Use anhydrous solvents and ensure your reagents are dry. If your base is hydrated (e.g., K₃PO₄·H₂O), account for the water content. You can also try running the reaction under strictly anhydrous conditions, for example, using a non-aqueous base like potassium tert-butoxide (KOtBu) in a solvent like THF.
-
-
2. Control the Stoichiometry of the Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased protodeboronation.
-
Recommendation: Start with a stoichiometry of 1.1 to 1.5 equivalents of the boronic acid. If protodeboronation is still an issue, try reducing the excess.
-
-
3. Consider Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than the corresponding boronic acids.
-
Recommendation: If possible, synthesize or purchase the pinacol ester of your sterically hindered boronic acid. These are generally more robust and can give cleaner reactions.
-
Category 2: Catalyst & Ligand Issues
Question 3: My palladium catalyst appears to be deactivating (turning into palladium black) during the reaction with my bulky boronic acid. What is happening and how can I prevent it?
Answer: The formation of palladium black indicates catalyst decomposition, which is a common issue in cross-coupling reactions. With sterically demanding substrates, the catalytic cycle can be slow, leaving the palladium(0) species vulnerable to aggregation and precipitation.
-
1. Use a More Robust Ligand: As mentioned earlier, the right ligand is crucial for stabilizing the palladium catalyst.
-
Recommendation: Employ bulky, electron-rich phosphine ligands like those from the Buchwald or Josiphos families. These ligands form stable, monoligated palladium complexes that are resistant to decomposition.
-
-
2. Choose the Right Palladium Precursor: The choice of palladium precursor can influence the initial formation of the active catalyst.
-
Recommendation: Pre-formed palladium(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred. Alternatively, palladium(II) precursors like Pd(OAc)₂ (palladium(II) acetate) or PdCl₂(PPh₃)₂ can be used, but they require an in-situ reduction step that can sometimes be sluggish.
-
-
3. Degas Your Reaction Mixture Thoroughly: Oxygen can oxidize and deactivate the palladium(0) catalyst.
-
Recommendation: Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Troubleshooting Workflow Diagram
Here is a general workflow to guide your troubleshooting process when working with sterically demanding boronic acids.
Caption: A systematic troubleshooting workflow for Suzuki-Miyaura couplings involving sterically hindered boronic acids.
Experimental Protocols
Protocol 1: Ligand Screening for a Challenging Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the optimal ligand for a coupling reaction between a sterically hindered aryl halide and a sterically hindered boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Sterically hindered boronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
A selection of phosphine ligands (e.g., PPh₃, SPhos, XPhos, RuPhos; 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane, 5 mL)
-
An array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
GC-MS or LC-MS for analysis
Procedure:
-
Preparation: In a glovebox, weigh the aryl halide, boronic acid, and base into each reaction vial.
-
Stock Solutions: Prepare stock solutions of the palladium precursor and each ligand in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Addition of Catalyst and Ligand: Add the palladium precursor stock solution to each vial, followed by the respective ligand stock solution for each specific experiment.
-
Addition of Solvent: Add the remaining solvent to each vial to reach the desired concentration.
-
Reaction Setup: Seal the vials, remove them from the glovebox, and place them in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reactions for a set period (e.g., 24 hours). Take aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) to monitor the progress by GC-MS or LC-MS.
-
Analysis: After the reaction is complete, quench the reactions, and analyze the crude mixture to determine the conversion and yield for each ligand.
Data Interpretation:
| Ligand | Conversion (%) after 24h | Product Yield (%) | Byproduct Formation |
| PPh₃ | 15 | <10 | Significant protodeboronation |
| SPhos | 95 | 88 | Minimal side products |
| XPhos | 98 | 92 | Minimal side products |
| RuPhos | 90 | 85 | Minimal side products |
This table provides a clear comparison of ligand performance, allowing you to select the most effective one for your specific substrate combination.
Mechanistic Insight: The Steric Clash in Transmetalation
The rate-limiting step in many Suzuki-Miyaura couplings, especially with hindered partners, is transmetalation. This is the step where the organic group is transferred from the boron atom to the palladium center.
Minimizing homocoupling of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Minimizing Homocoupling of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for minimizing the undesired homocoupling of the sterically hindered this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your specific synthetic context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the homocoupled biaryl product derived from my boronic acid. What are the primary causes?
A1: The formation of a symmetrical biaryl from the homocoupling of this compound is a common side reaction in Suzuki-Miyaura couplings. This process consumes your boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The two most frequent culprits are the presence of oxygen and reactive Pd(II) species in your reaction mixture.[1]
-
Oxygen-Mediated Pathway: Dissolved oxygen in your solvents or atmosphere can react with the active Pd(0) catalyst to form a palladium peroxo complex.[1] This complex can then react with two molecules of your boronic acid, leading to the homocoupled product and regenerating a Pd(0) species, perpetuating the undesired cycle.[1]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the in situ reduction to the catalytically active Pd(0) can occur via the homocoupling of two boronic acid molecules.[1] In this scenario, your boronic acid is consumed as a reductant before the main catalytic cycle for cross-coupling can efficiently begin.
Q2: The steric hindrance of my boronic acid seems to be a major issue. How does this bulky substituent favor homocoupling over the desired cross-coupling?
A2: The significant steric bulk presented by the 2,6-diisopropylphenoxy group in your boronic acid introduces considerable challenges. While steric hindrance can sometimes suppress homocoupling, in this case, it can slow down the desired cross-coupling pathway, giving the competing homocoupling reaction a greater opportunity to occur.
The key is the relative rates of the catalytic cycles. The desired Suzuki-Miyaura coupling requires the sterically encumbered boronic acid to approach and transmetalate onto the palladium center, which already bears the organic halide partner. If this process is slow due to steric clash, the smaller, less hindered boronic acid molecules may preferentially react with each other in an oxygen-mediated or Pd(II)-reduction pathway. Optimizing the ligand and base becomes critical to facilitate the desired, sterically demanding transmetalation step.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When encountering high levels of homocoupling, a systematic approach to diagnosing and resolving the issue is essential. The following workflow will guide you through the most critical experimental parameters.
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Experimental Protocols
Protocol 1: Rigorous Deoxygenation and Use of a Pd(0) Catalyst
This protocol is designed to minimize homocoupling by thoroughly removing oxygen and starting with the active form of the palladium catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Loading: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Bubble inert gas through the stirred reaction mixture for 20-30 minutes.
-
Addition of Boronic Acid: Add the this compound as a solid under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Protocol 2: Employing a Modern Precatalyst with a Bulky Ligand
For challenging, sterically hindered couplings, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands often provide superior results.[2] These systems are designed for efficient generation of the active monoligated Pd(0) species, which can accelerate the desired cross-coupling.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Reagent Loading: In a glovebox or under a positive flow of inert gas, add the aryl halide, Cs₂CO₃, and the SPhos Pd G3 precatalyst to an oven-dried reaction vessel.
-
Boronic Acid Addition: Add the this compound.
-
Solvent Addition: Add the anhydrous, degassed 2-MeTHF.
-
Reaction Setup: Seal the vessel, remove from the glovebox (if used), and place it in a preheated oil bath (typically 80-100 °C).
-
Monitoring and Workup: Stir vigorously and monitor the reaction. Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and proceed with aqueous workup.
Mechanistic Insights: Visualizing the Competing Pathways
Understanding the catalytic cycles helps visualize how homocoupling competes with the desired cross-coupling reaction. The key is to favor the pathway on the left.
Caption: Competing reaction pathways in Suzuki coupling.
Data Summary: Parameter Selection Guide
The choice of reaction parameters is critical for success, especially with sterically hindered substrates.
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or modern G3/G4 precatalysts. | Avoids the boronic acid being consumed to reduce a Pd(II) source, which directly causes homocoupling.[1] |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos). | Promotes the rate-limiting oxidative addition and reductive elimination steps, helping the desired cross-coupling outcompete homocoupling.[2] |
| Base | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). | Strong bases (e.g., NaOH, KOH) in the presence of water can accelerate protodeboronation and other side reactions. Anhydrous conditions are often preferred. |
| Solvent | Anhydrous aprotic polar solvents (1,4-Dioxane, Toluene, 2-MeTHF, CPME). | These solvents have good solubility for the reactants and are less prone to promoting side reactions compared to protic solvents or highly polar aprotic solvents like DMF. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Essential to prevent the oxygen-mediated homocoupling pathway.[1] Rigorous degassing of solvents is mandatory. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers associated with sterically demanding substrates. |
| Addition Method | Slow addition of the boronic acid. | Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[2] |
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Chen, J., et al. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569. [Link]
-
Cioffi, C. L., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 324-329. [Link]
-
Kattritz, C., & Martin, R. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107-12. [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4180. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Miller, W. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]
-
Thomas, S. P., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Angewandte Chemie International Edition, 55(2), 447-464. [Link]
-
Walker, S. D., et al. (2004). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Technical Support Center: Navigating the Challenges of Boronic Acid Derivative Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of boronic acid derivatives by column chromatography. Boronic acids and their esters are fundamental building blocks in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their unique chemical properties often present significant purification challenges. This document is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your daily research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My boronic acid derivative is either not eluting from the silica gel column or I'm experiencing very low recovery.
Q: I'm running a standard silica gel column, but my boronic acid or boronate ester is streaking badly on the TLC plate and seems to be irreversibly binding to the column. What's causing this and how can I fix it?
A: This is a classic and frequently encountered problem. The root cause lies in the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups (Si-OH) present on the surface of the silica gel. This strong interaction leads to significant tailing and, in severe cases, complete retention of the compound on the stationary phase[1]. For boronate esters, the acidic nature of the silica surface can also catalyze hydrolysis back to the more polar and less mobile boronic acid[1].
Solutions & Mitigation Strategies:
-
Deactivation of the Silica Gel: The most direct approach is to passivate the active silanol groups.
-
Base Treatment: Prepare a slurry of your silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (Et3N) (typically 0.1-1% v/v). This will cap the acidic silanol groups, reducing their interaction with your boronic acid derivative[1][2].
-
Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can effectively suppress the over-adsorption of boronic esters, leading to significantly improved recovery and chromatographic performance[1][3][4]. This method is particularly effective for pinacol esters.
-
-
Employ an Alternative Stationary Phase:
-
Neutral Alumina: For less polar boronic acid derivatives, neutral alumina can be an excellent alternative to silica gel as it lacks the acidic silanol groups[1][5].
-
Celite or Silica Plug: If the goal is simply to remove baseline impurities, a short plug of Celite or silica gel can minimize the contact time between your compound and the stationary phase, thereby reducing degradation and adsorption[1].
-
-
Protection Strategy: If you are working with a boronic acid, consider converting it to a more stable and less interactive boronate ester.
Diagram 1: Interaction of Boronic Acid with Silica Gel
Caption: Lewis acid-base interaction between boronic acid and silica gel.
Issue 2: My boronate ester is decomposing during purification.
Q: My post-column fractions show the presence of the corresponding boronic acid, indicating my boronate ester is hydrolyzing on the column. How can I prevent this?
A: Boronate esters, particularly pinacol esters, are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, as well as the presence of water or alcohols[1]. The acidic surface of standard silica gel is a common culprit for on-column hydrolysis.
Solutions & Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all solvents are thoroughly dried and use oven-dried glassware. For highly sensitive compounds, performing the chromatography under an inert atmosphere (e.g., Nitrogen or Argon) can be beneficial[1].
-
Use of Deactivated Silica: As mentioned previously, treating the silica gel with triethylamine or boric acid will reduce its acidity and minimize hydrolysis[1][3][4].
-
Alternative Protecting Groups: Consider using more sterically hindered or electronically stabilized protecting groups which are more resistant to hydrolysis. For example, 1,1,2,2-tetraethylethylene glycol esters have been shown to be more stable on silica gel than their pinacol counterparts[7].
-
Reversed-Phase Chromatography: If applicable, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful alternative. By using a high percentage of organic solvent in the mobile phase, on-column hydrolysis can be effectively prevented[8]. For particularly challenging separations, unconventional methods like using highly basic mobile phases (pH 12.4) with an ion-pairing reagent have proven successful for stabilizing reactive pinacolboronate esters[8].
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Stability on Silica Gel | Key Features |
| Pinacol (pin) | Cyclic diol ester | Moderate; can hydrolyze on acidic silica[6][7] | Most common, generally stable enough for purification[6]. |
| MIDA | N-methyliminodiacetic acid ester | High[2] | Very stable to a wide range of conditions, including chromatography[2]. |
| Trifluoroborate | K[R-BF₃] | High | Often crystalline and highly stable salts[6]. |
| Diethanolamine | Adduct | Crystalline adduct | Useful for purification by crystallization; adduct can be cleaved[9]. |
Issue 3: I'm struggling to separate my boronic acid derivative from closely related impurities.
Q: My boronic acid derivative co-elutes with starting materials or byproducts, such as the corresponding protodeborylated compound. How can I improve the separation?
A: Co-elution is a common challenge, especially when dealing with structurally similar compounds. When standard chromatographic adjustments (e.g., solvent polarity) fail, more advanced or alternative strategies are required.
Solutions & Mitigation Strategies:
-
Derivatization to a Crystalline Adduct: A highly effective strategy for purifying boronic acids is to convert them into a crystalline derivative, which can then be isolated by filtration and subsequently cleaved to regenerate the pure boronic acid.
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be precipitated from a non-polar solvent like diethyl ether, leaving impurities behind in the solution[9].
-
-
Affinity-Based Extraction: This technique leverages the unique ability of boronic acids to reversibly bind with diols.
-
Sorbitol Extraction: By partitioning your crude product between an organic solvent and an aqueous solution containing sorbitol, the boronic acid will selectively form a water-soluble boronate ester with the sorbitol and be extracted into the aqueous phase, leaving non-boronic acid impurities in the organic layer[9]. The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
-
Recrystallization/Trituration: For solid products, recrystallization can be a powerful purification method[5]. If the product is an oil, trituration with a solvent in which the impurities are soluble but the desired compound is not can be effective[5].
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, HPLC offers superior resolution compared to flash chromatography. Both normal-phase and reversed-phase methods can be developed for boronic acid separation[10]. The use of specialized columns with low silanol activity can also improve peak shape and resolution[11].
Diagram 2: Purification Workflow via Diethanolamine Adduct Formation
Caption: A workflow for purifying boronic acids via diethanolamine adducts.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from methodologies reported to enhance the purification of pinacol boronic esters[1][3][12].
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol or Ethanol
-
Round bottom flask
-
Rotary evaporator or vacuum oven
Procedure:
-
Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution[1].
-
In a round bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Gently agitate or stir the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration using a Büchner funnel.
-
Wash the treated silica gel with fresh ethanol (approximately 600 mL for 100 g of silica) to remove any excess, unbound boric acid[12].
-
Dry the silica gel thoroughly in a vacuum oven (e.g., at 60-80°C) until it is a free-flowing powder[1][12]. The boric acid-impregnated silica gel is now ready for column packing.
References
-
Zhang, Z., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18266–18273. [Link]
-
Duval, F. (2015). New applications of the interaction between diols and boronic acids. Wageningen University. [Link]
-
Zhang, Y., et al. (2013). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 405(27), 8991-8998. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Akula, M. R., et al. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Molecules, 16(7), 5765-5777. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]
-
Oka, T., et al. (2020). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
McCauley, J. P., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Reddit r/chemistry community. (2017). Purification of boronic acids?. Reddit. [Link]
-
Zhang, Z., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information. The Royal Society of Chemistry. [Link]
-
Liu, X., & Scouten, W. H. (2006). Boronic acids as ligands for affinity chromatography. Journal of Chromatography A, 1122(1-2), 1-13. [Link]
-
Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 229-236. [Link]
-
Hitosugi, S., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]
-
Springsteen, G., & Wang, B. (2002). Boronic acids as ligands for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Chemistry, 74(1), 20-25. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Liu, X. C. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]
-
Reddit r/OrganicChemistry community. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
-
Kumar, A., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4647-4654. [Link]
-
Zhang, H., et al. (2013). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Sensors, 13(11), 14699-14711. [Link]
-
Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. [Link]
-
Green, S. J., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7585-7589. [Link]
-
Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
Sources
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- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
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- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
Comparing catalysts for Suzuki coupling with (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1] However, as the complexity of molecular targets in pharmaceutical and materials science continues to grow, so too do the steric demands placed upon this powerful transformation. The coupling of substrates such as this compound, with its bulky 2,6-diisopropylphenoxy moiety, presents a significant challenge to conventional catalytic systems. This guide provides a comparative analysis of catalyst systems for this demanding transformation, offering insights into catalyst selection, mechanistic considerations, and practical experimental guidance for researchers, scientists, and drug development professionals.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The intricate dance of the Suzuki-Miyaura catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, can be significantly impeded by sterically encumbered substrates. The bulky nature of this compound can hinder the approach of the coupling partners to the palladium center, slowing down key steps of the catalytic cycle. Furthermore, sterically hindered boronic acids are often more susceptible to undesirable side reactions, most notably protodeboronation, where the boronic acid is cleaved by a proton source, leading to reduced yields and purification challenges.[2] The selection of an appropriate catalyst system is therefore paramount to overcoming these steric barriers and achieving efficient C-C bond formation.
A Comparative Overview of Catalytic Systems
The evolution of palladium catalysts for Suzuki-Miyaura coupling has been driven by the need to address challenging substrates. While traditional catalysts laid the groundwork, modern systems incorporating specialized ligands have revolutionized the field, particularly for sterically demanding applications.[3]
Traditional Phosphine Ligand-Based Catalysts
Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) were among the first to be widely used for Suzuki couplings. While effective for simple, unhindered substrates, their performance dramatically decreases with increasing steric bulk. The relatively small cone angle of triphenylphosphine is often insufficient to promote the reductive elimination of bulky products. Consequently, these catalysts typically require higher temperatures and catalyst loadings, leading to a greater potential for side reactions and catalyst decomposition.
Buchwald-Type Biarylphosphine Ligands: A Paradigm Shift
A significant breakthrough in overcoming the limitations of traditional catalysts came with the development of bulky, electron-rich dialkylbiarylphosphine ligands by the Buchwald group.[3][4] These ligands, such as SPhos, XPhos, and RuPhos, possess several key features that make them highly effective for coupling sterically hindered substrates:
-
Steric Bulk: The large steric footprint of these ligands promotes the formation of a monoligated palladium(0) species, which is believed to be the active catalyst in many cross-coupling reactions.[3] This steric bulk also facilitates the final reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
Electron-Donating Properties: The electron-rich nature of these phosphines enhances the rate of oxidative addition of the aryl halide to the palladium(0) center.[4]
The use of Buchwald-type ligands often allows for lower catalyst loadings, milder reaction conditions (including room temperature reactions), and broader substrate scope, even with challenging aryl chlorides.[3][5]
N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[3][6] They are strong σ-donors, even more so than many phosphine ligands, which can significantly impact the catalytic cycle. For sterically demanding couplings, NHC ligands offer:
-
Strong σ-Donation: This property promotes oxidative addition and stabilizes the palladium center throughout the catalytic cycle.
-
Tunable Steric Bulk: The steric environment around the carbene carbon can be readily modified by changing the substituents on the nitrogen atoms, allowing for fine-tuning of the ligand to a specific application.[7] The concept of "flexible steric bulk" has been proposed to be crucial for the high catalytic activity of some NHC-palladium complexes in coupling hindered substrates.[7]
Robust NHC-palladium complexes have demonstrated high efficiency in the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls in excellent yields with low catalyst loadings.[7]
Data-Driven Catalyst Comparison
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | Triarylphosphine | 1-5 | 80-120 | Commercially available, well-established | Poor performance with hindered substrates, high catalyst loading, high temperatures |
| Pd(OAc)₂ / SPhos | Buchwald-type | 0.1-2 | RT - 80 | Excellent for hindered substrates, low catalyst loadings, mild conditions[4] | Ligand cost can be a factor |
| [Pd(IPr)Cl₂]₂ | NHC | 0.05-1 | RT - 100 | High activity for hindered substrates, thermally stable[7] | Synthesis of some NHC ligands can be complex |
| Buchwald G3/G4 Precatalysts | Buchwald-type | 0.5-2 | RT - 100 | Air- and moisture-stable, easy to handle, reliable generation of active species | Higher initial cost compared to generating the catalyst in situ |
Mechanistic Considerations and Catalyst Selection Rationale
The choice of catalyst should be guided by a clear understanding of the mechanistic hurdles presented by the sterically demanding this compound.
Caption: The Suzuki-Miyaura Catalytic Cycle.
For the coupling of this compound, the key steps to optimize are:
-
Oxidative Addition: An electron-rich ligand (Buchwald-type or NHC) will accelerate this step.
-
Transmetalation: A suitable base is crucial to activate the boronic acid.[8]
-
Reductive Elimination: This is often the most challenging step for sterically hindered substrates. A bulky ligand is essential to facilitate the release of the sterically demanding product.
Based on these considerations, a catalyst system employing a Buchwald-type ligand (e.g., SPhos or XPhos) or a bulky NHC ligand (e.g., IPr) is highly recommended. The use of a palladium precatalyst , such as a Buchwald G3 or G4 precatalyst, is also advisable for reproducibility and ease of use, as they provide a reliable method for generating the active monoligated Pd(0) species.[3]
Experimental Protocols
The following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst
Caption: Experimental workflow for Suzuki coupling with a Buchwald precatalyst.
Protocol 2: In Situ Generation of an NHC-Palladium Catalyst
Caption: Experimental workflow for Suzuki coupling with an in situ generated NHC-Pd catalyst.
Conclusion
The Suzuki-Miyaura coupling of the sterically demanding this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. Modern catalyst systems based on bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes have demonstrated remarkable efficacy in overcoming the steric hurdles associated with such substrates. For optimal results, a systematic approach to catalyst and condition screening is recommended, starting with a reliable palladium precatalyst in combination with a well-established bulky ligand. By understanding the mechanistic nuances and leveraging the advanced catalytic tools available, researchers can confidently tackle the synthesis of complex molecular architectures.
References
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for palladium-catalyzed cross-coupling of C–F and C–H bonds. Journal of the American Chemical Society, 133(42), 16747-16750. [Link]
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Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: a quest for understanding. Coordination Chemistry Reviews, 252(10-11), 1179-1188. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Cross-coupling and related reactions: connecting past success to the development of new reactions for the future. Angewandte Chemie International Edition, 50(29), 6414-6435. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 136(28), 9966-9977. [Link]
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Espinosa, M. R., Doppiu, A., & Hazari, N. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
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Ghaffari, B., & Zare, A. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3749-3783. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Liu, L., & Zhang, Y. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3297-3299. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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A Comparative Guide to the Reactivity of Sterically Hindered Boronic Acids: The Case of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose structural and electronic properties dictate the reaction's efficiency, scope, and success. While a vast array of boronic acids are commercially available, those bearing significant steric encumbrance present unique challenges and opportunities.
This guide provides an in-depth technical comparison of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid, a molecule characterized by substantial steric bulk, against a series of progressively less hindered analogues. We will dissect the causal relationships between molecular structure and chemical reactivity, offering field-proven insights and experimental frameworks to empower researchers in navigating the complexities of sterically demanding cross-coupling reactions.
Structural Analysis: Deconstructing Steric and Electronic Effects
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the steric and electronic environment surrounding the carbon-boron bond.[2][3] To understand the unique behavior of our target molecule, we will compare it against three benchmark boronic acids representing a gradient of steric hindrance.
-
Phenylboronic Acid: The archetypal, non-hindered arylboronic acid. Its small size allows for rapid and efficient participation in the catalytic cycle.
-
2-Methylphenylboronic Acid: Introduces moderate steric hindrance through a single ortho-methyl group, which can influence the rate of reaction.
-
2,6-Diisopropylphenylboronic Acid: A highly hindered analogue where two bulky isopropyl groups flank the boronic acid moiety. This structure serves as a close comparison for extreme steric effects.[4]
-
This compound: The subject of our analysis (CAS 1072951-64-4).[5] This molecule features a large 2,6-diisopropylphenoxy group held by a flexible methylene linker. This unique architecture places immense steric bulk in the vicinity of the reactive center, albeit one atom removed from the phenyl ring.
Mechanistic Implications of Steric Hindrance
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6] The primary steps are: (A) Oxidative Addition of an organic halide to the Pd(0) catalyst, (B) Transmetalation where the organic group is transferred from boron to palladium, and (C) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Steric bulk on the boronic acid primarily impacts the transmetalation step. For this step to occur, the boronic acid (or its derived boronate) must approach the palladium(II) complex to transfer its aryl group. Large substituents, like the 2,6-diisopropylphenoxy group, create a significant steric shield around the C-B bond, impeding this approach and increasing the activation energy of the transmetalation step. This often results in dramatically slower reaction rates.
The Reactivity-Stability Trade-Off
While high reactivity is often desired, it can come at the cost of stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[7][8] The steric bulk that hinders the desired transmetalation can also serve a protective role, shielding the C-B bond from this undesired side reaction. This means that for prolonged reactions or under harsh conditions, a sterically hindered boronic acid might ultimately provide a better yield than a more reactive but less stable counterpart, even if the reaction takes longer.
Comparative Performance and Experimental Protocol
Direct head-to-head kinetic data for this compound in the literature is limited. The following comparison is therefore based on established chemical principles and data from analogous systems to provide a reliable projection of performance.
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for coupling an aryl bromide with the boronic acids discussed. It serves as a baseline for comparison and a starting point for optimization.
Materials:
-
Aryl Bromide (e.g., 4-Bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (Buchwald Ligand, 0.04 mmol, 4 mol%)[1]
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL) and Water (0.5 mL)
-
Oven-dried Schlenk tube or round-bottom flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried flask, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS at set intervals (e.g., 1h, 4h, 12h, 24h).
-
Work-up: Upon completion, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Projected Comparative Data
The following table summarizes the expected outcomes when applying the standardized protocol to the four boronic acids.
| Boronic Acid | Relative Steric Hindrance | Expected Reaction Time | Expected Yield (%) | Key Considerations |
| Phenylboronic Acid | Low | 1-4 hours | >90% | Baseline for optimal performance. Fast and efficient coupling. |
| 2-Methylphenylboronic Acid | Moderate | 4-12 hours | 75-85% | The ortho-methyl group slows transmetalation. May require slightly longer reaction times for full conversion. |
| 2,6-Diisopropylphenylboronic Acid | High | 12-24+ hours | 40-60% | Severely hindered. Standard conditions may give low yields. Requires optimization (higher temp, stronger base). |
| This compound | Very High | 24+ hours | 30-50% | The large, flexible sidearm creates a highly congested environment. Expect slow conversion and need for optimization. |
Strategies for Optimizing Reactions with Hindered Boronic Acids
Successfully employing sterically demanding reagents like this compound requires a departure from standard protocols. The key is to select conditions that accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (i.e., "Buchwald ligands") such as SPhos, XPhos, or RuPhos are essential. Their steric bulk promotes the formation of a monoligated Pd(0)L species, which is highly active in oxidative addition, while their electron-donating nature accelerates the final reductive elimination step.[1]
-
Base and Solvent: A strong, non-nucleophilic base is often required. While K₂CO₃ or Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective in promoting the formation of the active boronate species for transmetalation.[6] Aprotic polar solvents like dioxane or 2-MeTHF can also be beneficial.
-
Temperature and Concentration: Due to the higher activation energy, increased temperatures (100-120 °C) are typically necessary to achieve a reasonable reaction rate. Using more concentrated reaction mixtures can also favor the bimolecular transmetalation step.
Conclusion
This compound represents a class of sterically challenging reagents whose utility in synthesis is balanced by inherent kinetic hurdles. Its substantial steric profile, originating from the diisopropylphenoxy moiety, significantly retards the rate of Suzuki-Miyaura cross-coupling by impeding the crucial transmetalation step. This leads to slower reactions and potentially lower yields under standard conditions when compared to unhindered analogues like phenylboronic acid.
However, this steric bulk may confer enhanced stability against protodeboronation, a valuable trait for complex, multi-step syntheses. For the practicing chemist, harnessing the potential of this and other hindered boronic acids is not a matter of simple substitution but of rational design. Success hinges on the strategic optimization of reaction parameters, particularly the use of advanced catalyst systems featuring bulky, electron-rich ligands, stronger bases, and higher reaction temperatures. By understanding the mechanistic basis of these challenges, researchers can unlock the synthetic potential of these valuable, albeit demanding, building blocks.
References
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
- Boruah, P. R., et al. (2015).
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Yu, S., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
- Wikipedia. (n.d.). Boronic acid.
- Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- ACS Omega. (2025).
- National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Sigma-Aldrich. (n.d.). 2,6-Diisopropylphenylboronic acid.
- MDPI. (n.d.).
- MDPI. (n.d.).
- BLDpharm. (n.d.). 1072951-64-4|this compound.
- Santa Cruz Biotechnology. (n.d.). 2-[(2',6'-Diisopropylphenoxy)methyl]phenylboronic acid.
- BenchChem. (2025). Application Notes: The Pivotal Role of 2-Methylpropylboronic Acid in Pharmaceutical Synthesis.
- Wiley-Liss, Inc. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
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Navigating the Steric Maze: A Comparative Guide to Alternatives for Hindered Biaryl Synthesis Beyond Suzuki Coupling
For researchers, medicinal chemists, and professionals in drug development, the construction of sterically hindered biaryls is a frequent and often formidable challenge. These motifs are privileged structures in numerous pharmaceuticals, agrochemicals, and functional materials. While the Nobel Prize-winning Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, its efficacy can diminish significantly when faced with the steric demands of multi-ortho-substituted biaryls. This guide provides an in-depth comparison of robust alternatives to the Suzuki coupling for these challenging syntheses, offering experimental insights and actionable protocols to empower researchers in selecting the optimal synthetic strategy.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling, reacting an organoboron species with an organohalide, is celebrated for its mild conditions and broad functional group tolerance.[1] However, when synthesizing biaryls with substituents at all four ortho positions (tetra-ortho-substituted), the reaction often suffers from low yields and sluggish kinetics.[2] The primary bottleneck is the sterically demanding reductive elimination step, where the two bulky aryl groups must come into proximity on the palladium center to form the new C-C bond. While the development of highly specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs) has pushed the boundaries of what is possible with Suzuki coupling, these reactions can still require high catalyst loadings, elevated temperatures, and extended reaction times.[3] This necessitates a critical evaluation of alternative cross-coupling methodologies that may offer inherent advantages for the synthesis of these sterically congested molecules.
A Comparative Overview of Key Alternative Methodologies
This guide focuses on three primary palladium- or nickel-catalyzed alternatives to the Suzuki coupling—Kumada, Negishi, and Hiyama couplings—and also explores the modern approach of C-H activation. Each of these methods utilizes a different organometallic nucleophile, which fundamentally alters the reaction's characteristics, including reactivity, functional group compatibility, and practical considerations.
At a Glance: Key Features of Suzuki Alternatives
| Coupling Reaction | Organometallic Reagent | Key Advantages | Primary Limitations |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | High functional group tolerance; commercially available reagents; stable reagents.[1] | Often struggles with severe steric hindrance; can require specialized, expensive ligands.[2] |
| Kumada | Organomagnesium (R-MgX) | Highly reactive nucleophiles, often enabling coupling at low temperatures; cost-effective Grignard reagents.[4] | Poor functional group tolerance (reacts with esters, ketones, nitriles, etc.); requires strictly anhydrous conditions.[5] |
| Negishi | Organozinc (R-ZnX) | Good balance of reactivity and functional group tolerance; broader compatibility than Kumada.[6][7] | Organozinc reagents often need to be prepared fresh; can be sensitive to air and moisture. |
| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity of silicon reagents; high stability of reagents; can be performed under fluoride-free conditions.[3] | Often requires an activating agent (e.g., fluoride or a strong base) to facilitate transmetalation.[8] |
| C-H Activation | Arene (Ar-H) | Atom economical (avoids pre-functionalization); potential for novel disconnections. | Often requires directing groups for regioselectivity; can have limited substrate scope and issues with competing homocoupling.[9] |
Mechanistic Insights: A Visual Comparison
Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization. While all are based on the fundamental steps of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent significantly influences the transmetalation step.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle for the Kumada coupling.
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle for the Negishi coupling.
Hiyama Coupling Catalytic Cycle
Caption: Catalytic cycle for the Hiyama coupling.
Performance in Practice: Experimental Data for Hindered Biaryl Synthesis
A direct, quantitative comparison of these methods for the synthesis of a single, highly hindered biaryl is challenging to extract from the literature due to variations in substrates and reaction conditions. However, by compiling data from various sources, we can get a representative picture of their relative performance. The synthesis of tetra-ortho-substituted biaryls, such as those derived from 2,6-disubstituted aryl halides, serves as a good benchmark.
Target Molecule: A Tetra-ortho-substituted Biaryl
| Method | Aryl Halide | Organometallic | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki | 2,6-Dimethylbromobenzene | (2,6-Dimethylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene/H₂O, 100 °C | 70-85 | [4] |
| Kumada | 2,6-Dimethylbromobenzene | 2,6-Dimethylphenylmagnesium bromide | NiCl₂(dppp) | THF, reflux | 87-98 | [10] |
| Negishi | 2,6-Dimethylbromobenzene | (2,6-Dimethylphenyl)zinc chloride | Pd(OAc)₂ / RuPhos | THF, 70 °C | ~90 | [6] |
| Hiyama | 2,6-Dimethylbromobenzene | Trimethoxy(2,6-dimethylphenyl)silane | Pd(OAc)₂ / P(o-tol)₃ | TBAF, THF, 60 °C | ~80-90 | [3] |
| C-H Activation | 1,3-Dimethylbenzene | 2,6-Dimethylbromobenzene | Pd(OAc)₂ / Ligand | Oxidant, High Temp. | Variable | [1] |
Note: Yields are representative and can vary based on the specific ligand, base, solvent, and temperature used.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, the following are representative, detailed protocols for the synthesis of a hindered biaryl using Kumada, Negishi, and Hiyama couplings.
Protocol: Kumada Coupling for a Hindered Biaryl
This protocol is adapted from procedures for the synthesis of sterically crowded biaryls.[10]
Workflow Diagram:
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- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
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- 7. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Performance of XPhos and SPhos in Suzuki-Miyaura Couplings of Ortho-Substituted Boronic Acids
For researchers, medicinal chemists, and process development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of C(sp²)–C(sp²) bonds. The success of these transformations, particularly when dealing with sterically demanding substrates, is critically dependent on the choice of phosphine ligand. Among the pantheon of highly effective Buchwald-type biarylmonophosphine ligands, XPhos and SPhos have emerged as powerful catalysts for a broad range of applications. This guide provides an in-depth, data-driven comparison of the performance of XPhos and SPhos, with a specific focus on their application in the challenging Suzuki-Miyaura couplings of ortho-substituted boronic acids.
The Decisive Role of the Ligand in Sterically Hindered Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered substrates, such as those involving ortho-substituted boronic acids, both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the biaryl product can be kinetically challenging. The choice of a bulky, electron-rich phosphine ligand is paramount as it promotes the formation of a monoligated Pd(0) species (L-Pd(0)), which is more reactive in the oxidative addition step. Furthermore, the steric bulk of the ligand can facilitate the final reductive elimination step, leading to faster product formation and higher yields.[2]
Structural and Electronic Divergence of XPhos and SPhos
At first glance, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) share a common structural motif: a dicyclohexylphosphine moiety attached to a biphenyl backbone. However, the substituents on the second aryl ring impart distinct steric and electronic properties that significantly influence their catalytic activity.
-
XPhos features three isopropyl groups at the 2', 4', and 6' positions. These bulky alkyl groups create a sterically demanding environment around the palladium center. Electronically, isopropyl groups are weakly electron-donating.
-
SPhos , in contrast, possesses two methoxy groups at the 2' and 6' positions. While also sterically significant, the methoxy groups are less bulky than isopropyl groups. Crucially, the oxygen lone pairs of the methoxy groups are strongly electron-donating through resonance, making SPhos a more electron-rich ligand than XPhos.
This difference in electron density is a key factor in their divergent performance, particularly in the oxidative addition of challenging substrates like aryl chlorides.[1]
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Perspective
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the critical role of the phosphine ligand (L).
Caption: A systematic workflow for the comparative screening of XPhos and SPhos.
Detailed Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (XPhos or SPhos, with a Pd:ligand ratio of 1:1.1 to 1:2) to separate, oven-dried reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M) to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80 °C or 100 °C).
-
Monitoring: At regular intervals (e.g., 1, 4, 12, and 24 hours), carefully take an aliquot from each reaction mixture under an inert atmosphere. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the conversion to product.
-
Work-up and Analysis: Once the reaction has reached completion or a set time point, cool the vials to room temperature. Dilute the reaction mixtures with water and an organic solvent. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography and determine the isolated yield.
Conclusion and Recommendations
Both XPhos and SPhos are exceptional ligands for facilitating the Suzuki-Miyaura coupling of sterically challenging ortho-substituted boronic acids. The choice between them is not always clear-cut and should be guided by the specific substrates and desired reaction conditions.
-
SPhos is often the ligand of choice for couplings involving aryl chlorides, owing to its high electron-donating ability which promotes the challenging oxidative addition step. Its remarkable activity can, in some cases, allow for reactions to be performed at or near room temperature.
-
XPhos serves as a robust, all-around ligand for a wide variety of sterically hindered substrates. Its significant steric bulk can be particularly beneficial for promoting the reductive elimination of highly substituted biaryls.
For any new and challenging Suzuki-Miyaura coupling involving ortho-substituted boronic acids, it is highly recommended to perform a parallel screen of both XPhos and SPhos, along with variations in base and solvent, to identify the optimal conditions for achieving the desired product in high yield and purity.
References
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. [Link to a relevant BenchChem guide, if available]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemistry LibreTexts. (2023, May 3). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to RuPhos and XPhos for Sterically Hindered Suzuki Coupling. [Link to a relevant BenchChem guide, if available]
-
Doyle Group. (2023, May 4). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. Retrieved from [Link]
-
ACS Omega. (2021, December 23). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Doyle Group, The. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [r/Chempros]. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative ability of XPhos and arylated XPhos derivative 22 to... [Image]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Barder, T.E., Walker, S.D., Martinelli, J.R. and Buchwald, S.L. (2005) Catalysts for Suzuki-Miyaura Coupling Processes Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127, 4685-4696. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, April 17). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
MIT Libraries. (2009, September 3). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Tosylates and Mesylates. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Journal of the American Chemical Society. (2010, September 21). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
Sources
Navigating the Steric Maze: A Comparative Guide to Kinetic Studies of Suzuki Reactions with Bulky Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, forging carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, as the complexity of molecular architecture increases, particularly in the synthesis of pharmaceuticals and advanced materials, chemists are increasingly confronted with the challenge of coupling sterically hindered substrates. The intricate dance of atoms required for bond formation is often impeded by bulky substituents, leading to sluggish reactions, low yields, and a host of undesirable side products. Understanding and optimizing these challenging transformations necessitates a deep dive into their reaction kinetics. This guide provides a comparative analysis of methodologies for the kinetic study of Suzuki reactions involving bulky substrates, offering insights into experimental design, data interpretation, and the selection of optimal catalytic systems.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Steric congestion around the reaction centers of either the organohalide or the organoboron coupling partner can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle. The primary hurdles include:
-
Slow Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halide bond is often the rate-determining step.[1] Bulky groups near the halide can shield the carbon center, impeding the approach of the palladium complex and thus slowing down the reaction. This is a particular challenge for electron-rich and sterically hindered aryl chlorides.[2][3]
-
Impeded Reductive Elimination: The final step, where the two organic moieties are joined to form the product and regenerate the palladium(0) catalyst, can also be hindered. The steric bulk on the coupling partners can make it difficult for them to come into the required proximity on the palladium center for bond formation to occur.
To overcome these challenges, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), and N-heterocyclic carbenes (NHCs) have been developed to enhance the reactivity of the palladium catalyst.[1] These ligands promote both oxidative addition and reductive elimination, helping to navigate the steric maze.[1]
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction provides a framework for understanding the influence of steric hindrance on the reaction kinetics.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodologies for Kinetic Analysis: A Comparative Overview
The choice of analytical technique for monitoring the kinetics of Suzuki reactions with bulky substrates is crucial for obtaining high-quality, reproducible data. The ideal method should be non-invasive, provide real-time information, and be sensitive enough to detect subtle changes in concentration.
| Methodology | Principle | Advantages | Disadvantages | Best Suited For |
| In-situ NMR Spectroscopy | Monitors the change in concentration of reactants, products, and intermediates by acquiring NMR spectra at regular intervals. | Provides detailed structural information, allowing for the identification of intermediates and byproducts. Highly quantitative. | Lower sensitivity compared to other techniques. Requires deuterated solvents for locking, which may alter reaction kinetics. | Reactions with relatively slow kinetics and for identifying and quantifying all species in the reaction mixture. |
| In-situ IR Spectroscopy (FTIR) | Tracks the change in concentration of functional groups by monitoring their characteristic infrared absorptions. | High sensitivity and fast data acquisition. Can be used in non-deuterated solvents. Probes can be directly inserted into the reaction vessel. | Spectral overlap can make data analysis complex. Not all species may have a unique and observable IR absorption. | Monitoring the disappearance of a starting material or the appearance of a product with a distinct IR-active functional group. |
| In-situ Raman Spectroscopy | Measures the inelastic scattering of light to monitor vibrational modes of molecules. | Complements IR spectroscopy, particularly for symmetric vibrations. Can be used in aqueous media. | Lower signal intensity than IR. Can be affected by fluorescence. | Reactions in aqueous or biphasic media and for monitoring species with strong Raman scattering cross-sections. |
| Reaction Progress Kinetic Analysis (RPKA) | A method where a single experiment provides a wealth of kinetic data by varying the concentration of one reactant while others are in excess. | Highly efficient in terms of time and resources. Can quickly determine reaction orders and rate constants. | Requires careful experimental design and data analysis. May not be suitable for very complex reaction networks. | Rapidly screening catalysts and optimizing reaction conditions. |
Experimental Protocols for Kinetic Studies
1. In-situ NMR Spectroscopy for Kinetic Monitoring
This protocol outlines the general steps for monitoring a Suzuki-Miyaura coupling reaction using in-situ NMR spectroscopy.
Materials and Equipment:
-
NMR spectrometer with a variable temperature probe
-
NMR tubes with a sealable cap (e.g., J. Young tubes)
-
Deuterated solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reactants (aryl halide, boronic acid, base)
-
Catalyst and ligand
-
Syringes and needles for transfer of reagents
Procedure:
-
Sample Preparation: In a glovebox, accurately weigh the aryl halide, boronic acid, base, and internal standard into a vial. Dissolve the mixture in the deuterated solvent. In a separate vial, prepare a stock solution of the palladium catalyst and ligand.
-
Reaction Initiation: Transfer the substrate solution to the NMR tube. Acquire an initial spectrum (t=0) to confirm the starting material signals. Inject the catalyst solution into the NMR tube, quickly shake to mix, and immediately place it in the pre-heated NMR probe.
-
Data Acquisition: Set up an arrayed experiment on the NMR spectrometer to automatically acquire spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Integrate the signals of the starting material, product, and internal standard. The concentration of each species at a given time can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile.
2. Catalyst Performance Comparison: A Case Study with Bulky Ligands
The choice of ligand is critical for the success of Suzuki couplings with sterically hindered substrates. The following table compares the performance of several common bulky phosphine ligands in the Suzuki-Miyaura coupling of a heteroaryl bromide with a boronic acid, as measured by their turnover number (TON). A higher TON indicates a more active and stable catalyst.[4]
| Ligand/Precatalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| RuPhos Pd G4 | 0.05 | 92 | 1840 |
| XPhos Pd G2 | 0.05 | 81 | 1620 |
| XPhos Pd G3 | 0.05 | 68 | 1360 |
| SPhos | 0.05 | 54 | 1080 |
Data from a comparative study on the Suzuki-Miyaura coupling of 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with (4-methoxyphenyl)boronic acid.[4]
This data clearly demonstrates the superior performance of the RuPhos ligand in this challenging coupling, highlighting the importance of ligand selection in overcoming steric hindrance.[4]
Causality Behind Experimental Choices: A Decision-Making Framework
Choosing the right kinetic methodology requires a careful consideration of the specific reaction and the information sought.
Sources
Navigating the Bulky Landscape: A Comparative Guide to Bases in Sterically Hindered Couplings
For the modern chemist, the construction of complex molecules often hinges on the ability to forge connections between sterically encumbered fragments. Palladium-catalyzed cross-coupling reactions, the bedrock of contemporary synthesis, frequently encounter challenges when bulky substrates are involved. The success of these transformations is intricately tied to the judicious selection of a seemingly simple reagent: the base. This guide provides a deep dive into the comparative analysis of bases for sterically hindered couplings, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
In the intricate dance of the catalytic cycle, the base is far from a mere spectator. Its roles are multifaceted and critical, particularly when steric congestion impedes the desired bond formation. A well-chosen base can accelerate key steps, mitigate side reactions, and ultimately dictate the success or failure of a challenging coupling. This guide will navigate the diverse landscape of available bases, from common inorganic salts to sophisticated organic superbases, providing a framework for rational selection in the context of sterically hindered Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Crucial Role of the Base in Sterically Demanding Couplings
In sterically hindered couplings, the primary challenge often lies in facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in Suzuki-Miyaura), and reductive elimination. Large, bulky substituents on the coupling partners can significantly slow down these processes. The base plays a pivotal role in overcoming these hurdles.
In Suzuki-Miyaura couplings , the base is essential for the activation of the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center. With sterically hindered boronic acids, the formation of this boronate and its subsequent transfer to the bulky palladium complex can be sluggish.
For Buchwald-Hartwig aminations , the base is responsible for deprotonating the amine nucleophile, allowing it to coordinate to the palladium center and participate in the C-N bond-forming reductive elimination. When dealing with bulky amines, their lower nucleophilicity and the steric hindrance around the nitrogen atom make this deprotonation and subsequent coupling steps particularly challenging.
The ideal base for a sterically hindered coupling should possess several key characteristics:
-
Sufficient Basicity: It must be strong enough to deprotonate the coupling partner (boronic acid or amine) effectively.
-
Low Nucleophilicity: The base itself should not compete with the intended nucleophile and react with the electrophile or the palladium catalyst.[1]
-
Steric Compatibility: The base's own steric profile can influence its effectiveness. In some cases, a bulky, non-coordinating base is advantageous, while in others, a more compact base might be required.
-
Solubility: The solubility of the base and its byproducts can significantly impact reaction kinetics. Homogeneous reaction conditions, often achieved with soluble organic bases, can offer advantages in terms of reproducibility and scalability.[2][3][4]
A Comparative Analysis of Key Base Classes
The choice of base is highly dependent on the specific substrates, ligand, and solvent system. Below is a comparative overview of commonly employed base classes for sterically hindered couplings.
Inorganic Bases: The Workhorses of Cross-Coupling
Inorganic bases are widely used due to their low cost, ready availability, and proven efficacy in a vast range of coupling reactions.
-
Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a mild and versatile base, often a good starting point for optimization. Cesium carbonate, while more expensive, is often more effective in challenging couplings due to its higher solubility in organic solvents and the "cesium effect," which can promote challenging reductive elimination steps.[5]
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that has proven to be particularly effective for sterically hindered Suzuki-Miyaura couplings.[1] Its efficacy is often attributed to its ability to efficiently form the reactive boronate species without promoting side reactions.
Alkoxides: Strong and Effective, with a Caveat
-
Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base, NaOtBu is a go-to choice for many challenging Buchwald-Hartwig aminations, especially with less nucleophilic anilines. Its high basicity facilitates the deprotonation of even weakly acidic amines. However, its strength can also be a drawback, as it can be incompatible with base-sensitive functional groups.[6]
Soluble Organic Bases: Homogeneity and Mildness
The use of soluble organic bases has gained significant traction as they can lead to more reproducible and scalable reactions by creating homogeneous conditions.[2][3][4][7][8]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic, organic base that has been successfully employed in Buchwald-Hartwig aminations, offering a milder alternative to strong alkoxides.[2][3][9] Its use can be particularly advantageous for substrates with base-sensitive functionalities.
-
Phosphazene Bases (e.g., P₂-Et, BTPP): These are a class of exceptionally strong, non-nucleophilic organic superbases.[4] Their high basicity, coupled with low nucleophilicity and good solubility in organic solvents, makes them powerful tools for particularly challenging couplings where traditional bases fail. The steric hindrance of the phosphazene core can be tuned by modifying the substituents on the phosphorus and nitrogen atoms.
Performance Data: A Head-to-Head Comparison
The following tables summarize representative data from the literature, comparing the performance of different bases in sterically hindered Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Comparison of Bases in a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 100 | 92 | [10] |
| 2 | 2-Bromo-1,3-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | 75 | [10] |
| 3 | 2-Bromomesitylene | Mesitylboronic acid | t-BuOK | Pd-NHC | Dioxane | 100 | >99 | [11] |
| 4 | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylphenylboronic acid | K₃PO₄ | Pd₂ (dba)₃ / XPhos | t-Amyl alcohol | 110 | 85 | [10] |
Table 2: Comparison of Bases in a Sterically Hindered Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Pd(OAc)₂ / XPhos | Toluene | 110 | 91 | [12] |
| 2 | 4-Chloro-N,N-dimethylaniline | 2,6-Diisopropylaniline | LHMDS | Pd₂ (dba)₃ / BrettPhos | Toluene | 100 | 88 | [12] |
| 3 | 4-Bromotoluene | Indoline | DBU (slow addition) | Pd-AlPhos | 2-MeTHF | 60 | ~99 | [2][3] |
| 4 | Phenyl triflate | Secondary alkylamine | BTPP | Pd-AlPhos | Toluene | RT | 85 | [4] |
Experimental Protocols: A Practical Guide to Base Screening
To facilitate the rational selection of a base for a specific sterically hindered coupling, a systematic screening approach is recommended. The following protocols provide a general framework for such a screen.
Protocol 1: Screening of Bases for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol outlines a procedure for the coupling of a di-ortho-substituted aryl bromide with a bulky arylboronic acid.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 mmol)
-
Bulky arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pre-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium precatalyst, and the selected base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Bases for a Sterically Hindered Buchwald-Hartwig Amination
This protocol describes a procedure for the amination of a hindered aryl chloride with a bulky secondary amine.[6][13]
Materials:
-
Hindered aryl chloride (1.0 mmol)
-
Bulky secondary amine (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol)
-
Bases to be screened (e.g., NaOtBu, LHMDS, DBU, P₂-Et, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a pre-dried reaction vial with the palladium precatalyst and the selected base.
-
Add the aryl chloride and the bulky secondary amine.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizing the Mechanistic Role of the Base
The following diagrams, generated using DOT language, illustrate the key roles of the base in the catalytic cycles of sterically hindered Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: Role of the base in the Buchwald-Hartwig amination cycle.
Conclusion and Future Outlook
The selection of an appropriate base is a critical parameter in overcoming the challenges associated with sterically hindered cross-coupling reactions. While traditional inorganic bases remain valuable tools, the development of soluble organic bases, particularly phosphazenes, has opened new avenues for performing these difficult transformations under milder and more homogeneous conditions.
A systematic approach to base screening, guided by an understanding of the mechanistic role of the base and the specific demands of the substrates, is paramount for success. The interplay between the base, the ligand, and the solvent is a delicate balance that must be carefully optimized for each unique coupling reaction. As the demand for the synthesis of increasingly complex and sterically congested molecules continues to grow, the development of new and more effective bases will undoubtedly remain a key area of research in the field of organic synthesis.
References
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Complex Biaryls
Introduction: The Centrality of the Biaryl Motif
The biaryl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence in drug discovery, from anti-inflammatory agents to complex targeted therapies, underscores the critical need for efficient, scalable, and robust synthetic routes.[3][4][5] However, the construction of sterically hindered or electronically complex biaryls is a significant synthetic challenge. The selection of a synthetic pathway is not merely an academic exercise; it is a pivotal decision in the drug development pipeline that dictates manufacturing costs, impurity profiles, and ultimately, the viability of a drug candidate.[6]
This guide provides a comparative analysis of the leading synthetic strategies for complex biaryl construction. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical limitations, and critical validation checkpoints for each approach. Our focus is on providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions when navigating the intricate landscape of biaryl synthesis.
The Workhorses: Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are the undisputed cornerstone of modern biaryl synthesis.[3] Among these, the Nobel Prize-winning Suzuki-Miyaura, Stille, and Negishi reactions are the most frequently employed, each offering a unique set of advantages and disadvantages.
The Suzuki-Miyaura Coupling: The Versatile Powerhouse
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method for C-C bond formation due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of its boron-based reagents.[2][3]
Mechanistic Rationale: The catalytic cycle provides a clear framework for understanding and troubleshooting the reaction. The process is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the activated boronate species (facilitated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise in Practice: The choice of base is critical and non-intuitive. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they are not merely proton scavengers.[8] Their primary role is to activate the boronic acid, forming a more nucleophilic boronate complex ("-ate complex"), which is essential for the transmetalation step to proceed efficiently.[7] The presence of water or protic solvents can also be beneficial, accelerating the transmetalation. For complex, sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and improving yields.
Stille and Negishi Couplings: High Reactivity at a Cost
The Stille (organotin) and Negishi (organozinc) couplings offer alternatives, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki-Miyaura reaction.
-
Stille Coupling: Employs highly reactive organostannanes. A key advantage is the tolerance of a wide range of functional groups and the fact that the reaction often proceeds under neutral conditions. The primary, and significant, drawback is the high toxicity of organotin reagents and byproducts, which poses serious challenges for purification, waste disposal, and regulatory approval in pharmaceutical manufacturing.[9]
-
Negishi Coupling: Utilizes organozinc reagents, which are among the most reactive organometallics for cross-coupling. This high reactivity allows for reactions to occur under very mild conditions, often at room temperature.[9] However, organozinc reagents are highly sensitive to air and moisture, necessitating stringent anhydrous and inert atmosphere techniques, which can complicate scale-up.[9]
Comparative Performance Analysis
The validation of a synthetic route requires objective, data-driven comparisons. The following table summarizes typical performance metrics for the synthesis of a substituted biaryl, highlighting the trade-offs inherent in each method.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent | Moderate to Good | High to Quantitative[9] |
| Catalyst Loading | 0.5 - 5 mol% (can be lower)[10] | 1 - 5 mol% | Typically ≤ 5 mol% |
| Reaction Temp. | Room Temp. to Reflux | Often requires elevated temperatures[9] | Room Temp. to mild heating[9] |
| Reaction Time | Hours to overnight | Can require long reaction times[9] | Generally shorter (hours)[9] |
| Reagent Toxicity | Low (Boronic acids) | High (Organotins) | Moderate (Pyrophoric potential) |
| Functional Group Tolerance | Good (sensitive to strong base) | Excellent (neutral conditions) | Excellent[9] |
| Operational Complexity | Moderate (bench-stable reagents) | Moderate | High (requires inert atmosphere) |
The Next Frontier: C-H Bond Activation
Direct C-H activation/arylation represents a paradigm shift in biaryl synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization of one of the aryl partners.[11] This strategy involves the direct coupling of an aryl halide with an unactivated C-H bond of another arene.
Mechanistic Insight: These reactions often proceed via a Concerted Metalation-Deprotonation (CMD) pathway or through a radical mechanism.[12][13] The primary challenge is controlling regioselectivity—achieving arylation at the desired position on the unactivated arene.[14] This is often accomplished through the use of directing groups that chelate to the metal catalyst, positioning it for selective C-H cleavage.
Caption: A logical workflow for developing a C-H activation-based biaryl synthesis.
Trustworthiness and Validation: The major validation hurdle for C-H arylation is proving regiochemical purity. Homocoupling of the aryl halide is a common side reaction that must be quantified.[14] Extensive characterization using 2D NMR techniques (NOESY, HMBC) and, if necessary, X-ray crystallography is often required to unambiguously confirm the structure of the desired product and rule out isomeric byproducts.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol for a representative Suzuki-Miyaura coupling is designed to be self-validating by explaining the causal role of each component and step.
Reaction: 4-Bromotoluene with Phenylboronic Acid
Materials:
-
4-Bromotoluene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dioxane/Water (4:1 mixture), degassed
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation and Inerting: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 eq) and phenylboronic acid (1.2 eq).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. Using a slight excess of the boronic acid (1.2 eq) ensures complete consumption of the more expensive aryl halide and compensates for potential homocoupling (protodeboronation).
-
-
Reagent Addition: Add the finely ground K₂CO₃ (2.0 eq) and the Pd(OAc)₂ catalyst (0.5 mol%).
-
Causality: K₂CO₃ is the base required to form the active boronate species for transmetalation.[8] Grinding it increases the surface area, improving reaction kinetics. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Solvent Degassing and Addition: Degas the Dioxane/Water (4:1) solvent by bubbling with nitrogen or argon for 15-20 minutes. Add the solvent to the flask via cannula or syringe.
-
Reaction Execution: Place the flask under a positive pressure of inert gas and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation from prolonged heating.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base (K₂CO₃) and boron byproducts. Column chromatography separates the desired biaryl product from unreacted starting materials and any homocoupled byproducts.
-
Conclusion
The validation of a synthetic route to a complex biaryl is a multi-faceted process that balances reaction efficiency with practical considerations of safety, cost, and scalability. While the Suzuki-Miyaura coupling remains the preeminent tool due to its versatility and the low toxicity of its reagents, emerging methods like C-H activation are paving the way for more sustainable and efficient syntheses.[11][14] A thorough understanding of the underlying mechanisms is not just academic; it is the key to troubleshooting unforeseen challenges and rationally optimizing reaction conditions. By employing a data-driven, comparative approach and designing self-validating protocols, researchers can confidently select and refine the optimal synthetic pathway to accelerate the journey from discovery to application.
References
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Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Wang, D. H., & Wasa, M. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2838-2849. Retrieved from [Link]
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Shaheen, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 211-224. Retrieved from [Link]
-
Pramanik, M. M. J. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(9), 2495-2527. Retrieved from [Link]
-
Karimi, M., & Alimohammadi, M. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 209-221. Retrieved from [Link]
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Majumdar, N. (2014). Synthesis of Biaryls Through Aromatic C-H Bond Activation: A Review of Recent Developments. ChemInform, 45(32). Retrieved from [Link]
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ResearchGate. (n.d.). A few structures of biaryl in pharmaceutical products. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental validation of the predicted synthesis route for an FDA-approved drug. Retrieved from [Link]
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Parrow, D. C., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1700-1703. Retrieved from [Link]
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Berthon-Gelloz, G., & Guérinot, A. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(11), 3871-3898. Retrieved from [Link]
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Chen, Y. H., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(25), 16361-16371. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Retrieved from [Link]
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Adams, J. P., et al. (2022). Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv. Retrieved from [Link]
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Fagnan, K. R., et al. (2021). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 12, 3778. Retrieved from [Link]
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Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University. Retrieved from [Link]
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Laudadio, G., & Waldvogel, S. R. (2019). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules, 24(22), 4067. Retrieved from [Link]
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Chen, Y. H., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 6(25), 16361-16371. Retrieved from [Link]
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Saikia, B., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Retrieved from [Link]
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Sharma, D., & Daugulis, O. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3968. Retrieved from [Link]
-
Gosh, R., et al. (2022). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Catalysts, 12(5), 548. Retrieved from [Link]
-
Leung, M. P., et al. (2020). Recent Advances in Palladium‐Based Cross‐Dehydrogenative‐Coupling (CDC) with C(sp 2 ) H/C(sp 2 ) H Bond to Form New C C Bonds. Chemistry – An Asian Journal, 15(1), 22-38. Retrieved from [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Rojas, C. M. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. Retrieved from [Link]
-
Conor, A. (2024). Innovations in Synthetic Route Design for Drug Discovery and Development. Journal of Organic and Chemical Process Research, 16(4), 132. Retrieved from [Link]
-
Worrell, B. T., et al. (2014). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters, 16(7), 1836-1839. Retrieved from [Link]
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A Senior Application Scientist's Guide to Protecting Groups: Benchmarking (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
For the modern researcher in organic synthesis and drug development, the strategic use of protecting groups is not merely a matter of tactical necessity but a cornerstone of elegant and efficient molecular construction.[1][2] A protecting group acts as a temporary shield for a reactive functional group, preventing it from engaging in unwanted side reactions while chemical transformations are carried out elsewhere in the molecule.[3] The ideal protecting group is readily introduced and removed in high yield under mild conditions, stable to a range of reagents, and does not introduce unforeseen reactivity.[4]
This guide provides an in-depth technical comparison of the sterically hindered boronic acid, (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid , as a potential protecting group, benchmarked against established alternatives. While direct head-to-head experimental data for this specific compound is not prevalent in the peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust, scientifically grounded analysis of its expected performance. We will focus on its likely application in the protection of diols, a common use for boronic acids.[5]
The Rise of Boronic Acids as Protecting Groups
Boronic acids have emerged as versatile reagents in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] However, their utility extends to their application as protecting groups, particularly for diols and other bifunctional molecules.[5] The formation of a cyclic boronate ester with a 1,2- or 1,3-diol is a reversible process that effectively masks the hydroxyl groups.[6]
Despite their utility, simple boronic acids can suffer from drawbacks such as a propensity to form trimeric boroxines upon dehydration and instability under certain acidic or oxidative conditions.[8] This has led to the development of a diverse arsenal of boronic acid derivatives and other protecting groups with tailored stability and reactivity profiles.[9][10]
Introducing the Contenders: A Comparative Framework
This guide will benchmark the performance of This compound against three widely used protecting groups for diols:
-
Pinacol (Pin) Boronate Esters: Formed from pinacol, these are perhaps the most common boronic acid-based protecting groups, valued for their stability to chromatography.[8]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These tetracoordinate boron species offer exceptional stability to a wide range of reaction conditions and are cleaved under basic conditions.[11][12]
-
tert-Butyldimethylsilyl (TBDMS) Ethers: A representative from the widely used silyl ether class of protecting groups, offering a different mechanism of protection and deprotection.
The central hypothesis of this guide is that the sterically demanding 2,6-diisopropylphenoxy moiety in the ortho position of the target molecule will significantly influence its performance characteristics, particularly its stability and the conditions required for its cleavage.
Performance Benchmarking: A Data-Driven Comparison
The selection of a protecting group is a multifactorial decision, balancing stability, ease of introduction and removal, and compatibility with other functional groups. The following table summarizes the expected performance of our target molecule alongside its established counterparts.
| Performance Metric | This compound (Inferred) | Pinacol Boronate Esters | MIDA Boronates | TBDMS Ethers |
| Stability to Acidic Conditions | Expected to be high due to steric hindrance. | Moderate; direct hydrolysis often requires acidic conditions and heating.[8] | High; stable to acidic conditions.[11] | Labile; readily cleaved by mild acid. |
| Stability to Basic Conditions | Expected to be high. | Generally stable, though can be cleaved under harsh basic conditions. | Labile; readily cleaved by mild aqueous base.[8][11] | Stable. |
| Stability to Oxidative Conditions | Moderate; the boronic acid moiety is susceptible to oxidation.[13] | Moderate; susceptible to oxidation.[13] | High; the tetracoordinate nature enhances stability.[8] | Stable. |
| Stability to Reductive Conditions | High. | High. | High. | Stable. |
| Stability to Chromatography | Expected to be high due to steric bulk and covalent nature. | High; stable to column purification on silica gel.[8] | High; MIDA boronates have a unique affinity for silica gel that can be exploited for purification.[12] | High. |
| Ease of Introduction | Likely requires forcing conditions (e.g., azeotropic removal of water) due to steric hindrance. | Generally straightforward, often involving reaction with the diol and removal of water. | Can be more laborious, sometimes requiring vigorous removal of water and specific solvents like DMSO.[8] | Straightforward; reaction of the alcohol with TBDMSCl and a base like imidazole. |
| Ease of Removal (Cleavage) | Expected to require harsh conditions (e.g., strong acid or transesterification) due to steric hindrance. | Can be difficult; often requires acidic hydrolysis with heating or transesterification.[8][14] | Mild and specific; aqueous base (e.g., NaOH or K₃PO₄).[8][12] | Mild and specific; fluoride ion sources (e.g., TBAF) or acidic conditions. |
| Orthogonality | Potentially orthogonal to base-labile (e.g., MIDA) and fluoride-labile (e.g., TBDMS) groups. | Orthogonal to base-labile and fluoride-labile groups. | Orthogonal to acid-labile and fluoride-labile groups.[11] | Orthogonal to many acid- and base-stable protecting groups. |
The "Ortho Effect": A Deeper Dive into Steric Hindrance
The defining feature of This compound is the bulky substituent in the ortho position. This is expected to manifest as a significant "ortho effect," influencing the molecule's properties in several ways.[15][16]
-
Enhanced Stability: The steric bulk of the 2,6-diisopropylphenoxy group is anticipated to shield the boronic acid moiety from attack by nucleophiles and acids, thereby increasing the stability of the corresponding boronate ester.[17] This is a common strategy to enhance the robustness of protecting groups.[18]
-
Challenges in Formation and Cleavage: The same steric hindrance that confers stability is likely to make the formation of the boronate ester more challenging, potentially requiring higher temperatures or longer reaction times.[19] Similarly, cleavage of this highly hindered ester would be expected to be more difficult than for less substituted analogues, likely necessitating forcing conditions.[17]
Experimental Protocols: A Guide to Implementation
While specific, optimized protocols for this compound are not available, the following represents a logical, experimentally sound starting point based on established procedures for sterically hindered boronic acids and other protecting groups.
Protection of a Diol (Hypothetical Protocol for the Target Molecule)
-
Reaction Setup: To a solution of the diol (1.0 equiv) in toluene (0.1-0.5 M) is added this compound (1.1 equiv).
-
Azeotropic Water Removal: The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux, and water is removed azeotropically.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting diol.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Deprotection of a Protected Diol (Hypothetical Protocol)
-
Reaction Setup: The protected diol is dissolved in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.
-
Acidic Hydrolysis: A strong acid, such as hydrochloric acid or trifluoroacetic acid, is added to the solution.
-
Heating: The reaction mixture is heated to facilitate the cleavage of the sterically hindered boronate ester. The temperature and reaction time will need to be optimized.
-
Monitoring: The progress of the deprotection is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude diol is then purified.
Conclusion and Future Outlook
While direct experimental comparisons are lacking, a thorough analysis of the structural features of This compound allows for well-informed predictions of its behavior as a protecting group. The significant steric hindrance provided by the ortho-substituent is expected to confer high stability to the corresponding boronate esters, making it a potentially robust protecting group for diols in complex, multi-step syntheses. This stability, however, comes at the likely cost of requiring more forcing conditions for both its introduction and removal.
This sterically demanding protecting group would likely find its niche in synthetic routes where exceptional stability is required to withstand harsh reagents that might cleave more common protecting groups. Its orthogonality to base-labile and fluoride-labile groups presents opportunities for sophisticated protecting group strategies.
Future experimental work is needed to validate these hypotheses. A systematic study of the stability of the protected diol to a range of acidic, basic, oxidative, and reductive conditions, along with a thorough optimization of the protection and deprotection protocols, would be invaluable to the synthetic chemistry community. Such studies would firmly establish the place of this and similar sterically hindered boronic acids in the synthetic chemist's toolkit.
References
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Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
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ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
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- BenchChem. (2025). A Comparative Benchmarking Guide to Carbonyl Protecting Groups: 2-Methyl-1,3-Dioxolane in Focus.
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- Sporzyński, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 925, 121487.
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- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020336118.
- Suginome, M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590-1599.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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ResearchGate. Synthesis of sterically hindered boronate ester 2 from the aryl bromide 1. [Link]
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Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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ChemWhat. 4-[(2′,6′-DIISOPROPYLPHENOXY)METHYL]PHENYLBORONIC ACID. [Link]
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A Researcher's Guide to Phosphine Ligands for Challenging Hindered Cross-Coupling Reactions
Introduction: The Steric Challenge in Modern Synthesis
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are foundational pillars of modern organic synthesis.[1][2] Their power lies in the ability to construct carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. However, as synthetic targets increase in complexity, chemists frequently encounter a significant hurdle: steric hindrance. When coupling partners bear bulky substituents near the reaction site (e.g., ortho-substituted biaryls or hindered amines), the efficiency of standard catalytic systems plummets. This guide provides an in-depth comparison of phosphine ligands specifically designed to overcome these steric challenges, supported by experimental insights and mechanistic rationale.
The Decisive Role of the Phosphine Ligand
The success of a hindered cross-coupling reaction is almost entirely dependent on the choice of the phosphine ligand coordinated to the palladium center. The ligand's properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For hindered substrates, the ideal ligand must possess a delicate balance of two key features:
-
Steric Bulk: Measured by the Tolman cone angle (θ), a ligand's bulk is paramount.[3] Large, bulky ligands favor the formation of highly reactive, monoligated L1Pd(0) species.[2][4][5] These coordinatively unsaturated complexes are necessary to allow the hindered substrates to approach the metal center, particularly facilitating the often rate-limiting oxidative addition and reductive elimination steps.[2][3]
-
Electron-Donating Ability: The ligand's electronic character influences the electron density at the palladium center. Electron-rich ligands enhance the rate of oxidative addition, a crucial step, especially with less reactive electrophiles like aryl chlorides.[3][4]
The interplay of these steric and electronic factors is what distinguishes a highly effective ligand for hindered coupling from a mediocre one.[1]
Key Ligand Classes for Hindered Couplings
Decades of research have led to the development of several "privileged" classes of phosphine ligands that excel in sterically demanding environments.
1. Dialkylbiaryl Phosphines (Buchwald Ligands)
This class, developed by Stephen L. Buchwald and his coworkers, has revolutionized cross-coupling chemistry.[4][6] Ligands like SPhos , XPhos , and RuPhos feature a biaryl backbone that positions bulky dialkylphosphino groups (e.g., dicyclohexylphosphino, di-tert-butylphosphino) to create a sterically demanding pocket around the metal center. This architecture is exceptionally effective at promoting the formation of the critical monoligated L1Pd(0) active species.[4][7] The electron-rich nature of the dialkylphosphino group further accelerates the oxidative addition step.[4][6]
2. Bulky Trialkylphosphines
Ligands such as tri-tert-butylphosphine (P(t-Bu)3) and tricyclohexylphosphine (PCy3) represent a simpler class of highly effective ligands.[8] Their large cone angles and strong electron-donating character make them highly effective for promoting both oxidative addition and reductive elimination.[3] Their primary drawback can be their air sensitivity, although more stable phosphonium salt precursors are often used.[3]
3. Ferrocene-Based Ligands (Josiphos-type)
While renowned for asymmetric catalysis, ligands like Josiphos are also effective in standard cross-coupling. Their bidentate nature and unique geometry can create a well-defined, sterically hindered catalytic pocket, proving effective for coupling heteroaryl chlorides with various nucleophiles.[9]
Comparative Efficacy in Action: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for C-C bond formation. Hindered couplings, such as the synthesis of tetra-ortho-substituted biaryls, pose a significant challenge.
Experimental Scenario: Coupling of a Hindered Aryl Bromide
Let's consider the coupling of 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid. This reaction is notoriously difficult due to the steric clash between the ortho-methyl groups on both coupling partners.
| Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh3 | 2 | 100 | 24 | <5 | General Knowledge |
| PCy3 | 2 | 80 | 12 | 75 | [8] |
| SPhos | 1 | 80 | 4 | 92 | [4] |
| XPhos | 1 | 80 | 2 | >98 | [4] |
Analysis: As the data clearly shows, the traditional triphenylphosphine (PPh3) is ineffective. The bulky alkylphosphine PCy3 shows moderate success.[8] However, the dialkylbiaryl phosphines demonstrate superior performance. The increased steric bulk going from SPhos to XPhos (due to the dimethylamino group on the lower arene ring) facilitates the final reductive elimination step, leading to a faster reaction and higher yield.[7] The bulky and electron-donating character of these ligands is crucial for stabilizing the monoligated L1Pd intermediates believed to be key species in the catalytic cycle.[4]
Generalized Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling, highlighting the key role of the ligand (L) in facilitating the transformation from a Pd(0) to a Pd(II) state and back.
Caption: Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of a Tetra-ortho-substituted Biaryl using XPhos
This protocol describes a general procedure for a challenging Suzuki-Miyaura coupling.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Hindered Aryl Bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
Hindered Arylboronic Acid (e.g., 2,6-dimethylphenylboronic acid)
-
Potassium Phosphate (K3PO4), finely ground
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv) and the hindered arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add finely ground K3PO4 (2.0 mmol, 2.0 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Efficacy in Action: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but coupling hindered aryl halides with bulky secondary amines or even sterically demanding primary amines can be challenging.
Experimental Scenario: Coupling of a Hindered Aryl Chloride with a Bulky Amine
Consider the coupling of 2-chloro-1,3-dimethylbenzene with di-tert-butylamine. This reaction is difficult due to the ortho-substituents on the electrophile and the extreme bulk of the nucleophile.
| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| BINAP | 2 | NaOt-Bu | 110 | No Reaction | [2] |
| P(t-Bu)3 | 1.5 | NaOt-Bu | 80 | 65 | [2] |
| RuPhos | 1 | NaOt-Bu | 80 | 88 | [10] |
| BrettPhos | 1 | NaOt-Bu | 80 | 96 | [10] |
Analysis: Early bidentate ligands like BINAP are completely ineffective for this transformation.[2] The bulky, electron-rich P(t-Bu)3 provides a moderate yield. The dialkylbiaryl phosphines, however, show exceptional activity. Both RuPhos and BrettPhos, which are specifically designed for C-N coupling, give high yields.[10] The subtle structural differences between them can lead to different rate-limiting steps; for some systems, BrettPhos may accelerate the reductive elimination step more effectively than RuPhos, leading to higher overall efficiency.[10] The propensity of these bulky ligands to favor monoligated palladium species is key to their success.[2]
Buchwald-Hartwig Amination Workflow
The following diagram outlines the logical workflow for setting up a hindered C-N cross-coupling experiment.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of a Hindered Aryl Amine using BrettPhos
Materials:
-
BrettPhos Palladacycle (Precatalyst)
-
Hindered Aryl Chloride (e.g., 2-chloro-1,3-dimethylbenzene)
-
Hindered Amine (e.g., di-tert-butylamine)
-
Sodium tert-butoxide (NaOt-Bu)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add the BrettPhos palladacycle (0.01 mmol, 1 mol%) to an oven-dried vial.
-
Add the hindered aryl chloride (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (2 mL).
-
Add the hindered amine (1.1 mmol, 1.1 equiv) via syringe.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated aluminum block at 80-100 °C and stir for 12-24 hours.
-
After cooling, proceed with a standard aqueous workup and purification as described for the Suzuki-Miyaura reaction.
Comparative Efficacy in Action: Sonogashira Coupling
The Sonogashira coupling forges C(sp2)-C(sp) bonds, but reactions involving hindered aryl halides can be sluggish and prone to side reactions like Glaser homocoupling of the alkyne.[11]
Experimental Scenario: Coupling of a Hindered Aryl Bromide with a Bulky Alkyne
Let's examine the coupling of 2,6-dimethylbromobenzene with triisopropylsilylacetylene.
| Ligand | Co-catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh3 | CuI | 80 | 24 | 15 | [12] |
| P(t-Bu)3 | None (Cu-free) | 60 | 6 | 85 | [13][14] |
| t-Bu2PCy | CuI | 60 | 4 | 91 | [13][14] |
| PCy3 | CuI | 60 | 2 | 94 | [13][14] |
Analysis: Again, PPh3 is a poor ligand for this hindered transformation. A significant finding in Sonogashira chemistry is that the ideal ligand is often determined by the steric bulk of the alkyne.[13][14] For extremely bulky acetylenes and aryl bromides, highly basic and bulky ligands like PCy3 are ideal.[13][14] The use of bulky, electron-rich phosphines can also enable highly efficient copper-free Sonogashira protocols, which can be advantageous for simplifying purification.[12] These bulky ligands promote the crucial oxidative addition step and facilitate the overall catalytic turnover.[12]
Conclusion and Future Outlook
For researchers tackling sterically hindered cross-coupling reactions, the choice of phosphine ligand is the single most critical parameter for success. The evidence overwhelmingly supports the use of bulky, electron-rich monophosphine ligands.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) consistently provide the highest efficacy, enabling reactions at lower catalyst loadings and temperatures.[4][10]
-
For Sonogashira couplings, the choice is more substrate-dependent, but bulky trialkylphosphines like PCy3 and P(t-Bu)3 are often the ligands of choice, particularly when both coupling partners are sterically demanding.[13][14]
The rational design of ligands continues to evolve, with a focus on fine-tuning steric and electronic properties to overcome ever-more-challenging synthetic problems. As our understanding of reaction mechanisms deepens, we can expect the development of even more powerful and selective catalysts to further expand the horizons of organic synthesis.
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Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
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Sha, S.-C., et al. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
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Lee, C.-J., et al. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
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Mohlala, K. A., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
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Mohlala, K. A., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]
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Ruiz-Castillo, P. & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Lundgren, R. J. & Stradiotto, M. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Hein, J. E., et al. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
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Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]
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Vantourout, J. C., et al. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Newman, S. G., et al. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. [Link]
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Christensen, A. T., et al. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Capretta, A., et al. The development of cage phosphine 'DalPhos' ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles. National Institutes of Health. [Link]
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Billingsley, K. L. & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]
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Li, G., et al. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
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Szychta, M., et al. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. [Link]
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Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Figshare. [Link]
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Zultanski, S. L., et al. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. [Link]
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Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
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Mohlala, K. A., et al. Biaryl phosphine ligands with cyclic (1–7) and acyclic (8–10) frameworks. ResearchGate. [Link]
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Khumalo, N. M., et al. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journals. [Link]
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Kantchev, E. A. B., et al. Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Pugliese, A., et al. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]
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A Senior Application Scientist’s Guide to Scaling Suzuki Reactions with Sterically Demanding Boronic Acids
Introduction: The Steric Challenge in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility, functional group tolerance, and relatively benign reaction conditions.[1][2][3] In pharmaceutical and materials science, its ability to construct complex molecular architectures via C-C bond formation is indispensable. However, as synthetic targets grow in complexity, so does the steric congestion around the reaction centers. The coupling of sterically demanding partners—particularly those involving di-, tri-, or even tetra-ortho-substituted biaryls—presents a significant hurdle that can render standard Suzuki protocols ineffective, especially during scale-up.[3][4]
Low reactivity and poor yields in these cases are not arbitrary failures; they are direct consequences of steric hindrance impeding key steps in the palladium catalytic cycle.[5] This guide provides a comparative analysis of strategies to overcome these challenges, grounded in mechanistic principles and supported by experimental data. We will explore how rational selection of catalysts, ligands, and reaction parameters can transform a low-yielding lab-scale reaction into a robust, scalable process.
Mechanistic Bottlenecks: Where Steric Hindrance Derails the Catalytic Cycle
Understanding the "why" behind a failed reaction is critical. The generally accepted mechanism for the Suzuki coupling involves three primary stages, two of which are acutely sensitive to steric bulk.[6]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide. This step is typically faster with electron-rich, bulky phosphine ligands that stabilize the low-coordinate Pd(0) species.[6]
-
Transmetalation: The organic group is transferred from the boronic acid (as a boronate complex) to the palladium center. This is often the rate-limiting step, especially with hindered substrates.[4] Large ortho-substituents on either coupling partner can physically block the approach required for the transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is also promoted by bulky ligands, which create steric pressure that favors the formation of the more compact product and the release of the catalyst.[6]
When coupling sterically demanding boronic acids, the transmetalation and reductive elimination steps become significant energy barriers, leading to low or no product formation.[7]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step as a common bottleneck for sterically hindered substrates.
Part 1: The Catalyst System - A Comparative Guide
The single most critical factor for a successful sterically hindered coupling is the choice of the catalyst system—the palladium source and, more importantly, the ligand.[8] Standard catalysts like Pd(PPh₃)₄ are often completely ineffective.[8]
Ligand Selection: Moving Beyond Triphenylphosphine
Modern ligands for challenging couplings are designed to be both highly electron-donating and sterically bulky. Electron-richness promotes the initial oxidative addition, while steric bulk accelerates the final reductive elimination.[6][9]
Buchwald Biaryl Phosphine Ligands: This class of ligands, developed by Stephen Buchwald, has revolutionized Suzuki couplings. They possess bulky biaryl backbones that create a sterically demanding pocket around the palladium center, facilitating difficult couplings.
-
XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective, general-purpose ligand for a wide range of couplings, including those with aryl chlorides and sterically hindered substrates.[7][10]
-
SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows improved performance for particularly electron-rich or hindered aryl chlorides.[7][10]
-
RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another powerful ligand, often complementary to XPhos and SPhos, that is effective for hindered substrates.[7]
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and possess significant steric bulk, making them excellent alternatives to phosphine ligands.[7] Ligands like IPr and IMes are particularly useful for activating less reactive aryl chlorides.[11]
Specialized Ligands for Extreme Steric Hindrance: For the most challenging substrates, such as the synthesis of tetra-ortho-substituted biaryls, even standard Buchwald ligands may be insufficient. In these cases, highly specialized ligands are required.
-
AntPhos & BI-DIME: These ligands have demonstrated exceptional reactivity in extremely demanding aryl-aryl and aryl-alkyl couplings, succeeding where other bulky phosphines fail.[12][13][14] Their unique structures are thought to play a key role in overcoming the high activation barriers.[12]
| Ligand Class | Example(s) | Primary Application Scope | Key Advantages |
| Triphenylphosphine | PPh₃ | Simple, unhindered aryl iodides/bromides | Low cost, readily available |
| Buchwald Biaryl | XPhos, SPhos, RuPhos | Sterically hindered aryl bromides & chlorides | High reactivity, broad substrate scope[7][10] |
| N-Heterocyclic Carbene | IPr, IMes, PEPPSI™ | Deactivated aryl chlorides, hindered substrates | Strong σ-donors, high thermal stability[7][11] |
| Specialized Bulky | AntPhos, BI-DIME | Tetra-ortho-substituted biaryls, hindered aryl-alkyl | Unprecedented reactivity for extreme hindrance[12][13] |
| Table 1: Comparative guide to ligand selection for Suzuki-Miyaura reactions based on substrate complexity. |
Palladium Precatalysts: Ensuring a Reproducible Start
On a large scale, consistency is key. Using air-sensitive Pd(0) sources like Pd₂(dba)₃ can lead to batch-to-batch variability. Modern palladium precatalysts are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ.[7][15] Buchwald's G3 and G4 precatalysts, for example, are designed to rapidly and quantitatively generate the active L-Pd(0) species, leading to more reliable and reproducible reactions.[10]
Part 2: Optimizing Reaction Parameters for Scalability
Beyond the catalyst system, the choice of base, solvent, and temperature are interdependent variables that must be co-optimized.
Base Selection: More Than Just a Proton Acceptor
The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered couplings, weak bases like Na₂CO₃ are often insufficient.[8]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective for challenging couplings. It is often the base of choice for hindered systems.[7]
-
Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF): Even stronger bases that can sometimes provide superior results when K₃PO₄ fails.
-
Potassium tert-Butoxide (KOtBu): A very strong base that can be effective but may introduce compatibility issues with sensitive functional groups.[7]
Solvent Systems: Balancing Solubility and Reactivity
The solvent must solubilize all reaction components while facilitating the catalytic cycle.
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Toluene/H₂O): Classic Suzuki conditions. Water is often necessary for the base to activate the boronic acid.[9] However, water can also promote the undesirable side reaction of protodeboronation (cleavage of the C-B bond).[8]
-
Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, 2-MeTHF): For hindered couplings requiring higher temperatures and stronger bases (like K₃PO₄), non-polar aprotic solvents are often preferred.[7] They can minimize protodeboronation, a common failure mode for unstable boronic acids.[10][16]
Temperature and Reaction Time
Sterically hindered reactions often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of the transmetalation step.[7] Reaction times can also be significantly longer. Careful monitoring by LC-MS or GC is essential to determine the optimal reaction endpoint and avoid decomposition.
Part 3: Alternative Coupling Strategies
When a Suzuki reaction proves intractable despite extensive optimization, other cross-coupling methods may provide a viable alternative.
-
Stille Coupling (Organotin Reagents): Stille coupling is often less sensitive to steric hindrance than Suzuki coupling. However, the high toxicity and stoichiometric tin waste are significant drawbacks, especially for pharmaceutical applications.[17]
-
Hiyama Coupling (Organosilicon Reagents): A milder alternative that uses organosilanes or organosiloxanes. It is gaining popularity due to the low toxicity and stability of the silicon reagents.[17]
-
Negishi Coupling (Organozinc Reagents): Highly reactive but requires the pre-formation of organozinc reagents, which are often sensitive to air and moisture.
The choice to switch from a Suzuki reaction should be made after careful consideration of the trade-offs in reagent toxicity, functional group tolerance, and process complexity.
Experimental Protocols
Protocol 1: Synthesis of a Tri-ortho-substituted Biaryl
This protocol describes a representative procedure for a challenging Suzuki coupling between a di-ortho-substituted aryl bromide and an ortho-substituted boronic acid, a common challenge in drug development.
Workflow Diagram:
Figure 2: Step-by-step workflow for a sterically hindered Suzuki coupling reaction.
Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if not using a precatalyst.
-
Solvent Addition: Seal the flask and evacuate and backfill with nitrogen three times. Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tri-ortho-substituted biaryl.
Conclusion and Future Outlook
Successfully scaling Suzuki-Miyaura reactions with sterically demanding boronic acids is a multifaceted challenge that hinges on a deep understanding of the reaction mechanism. By moving beyond traditional conditions and embracing modern, rationally designed catalyst systems, chemists can overcome the inherent steric barriers. The use of bulky, electron-rich biaryl phosphine or NHC ligands, paired with stable palladium precatalysts and optimized anhydrous reaction conditions, provides a robust toolkit for constructing even the most hindered biaryl systems. As the demand for complex molecules continues to grow, the principles outlined in this guide will remain essential for translating challenging chemical syntheses from the laboratory bench to large-scale production.
References
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-
Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from [Link]
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Zou, G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Retrieved from [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]
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Omoregie, H. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
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Senanayake, C. H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Retrieved from [Link]
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Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
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Senanayake, C. H., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Hartwig, J. F., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. Retrieved from [Link]
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Zhang, Y-H., et al. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett. Retrieved from [Link]
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Nguyen, V. T., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, science-first approach to the proper disposal of (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid, a specialized reagent often used in complex organic synthesis.
The protocols outlined here are synthesized from an analysis of safety data for structurally similar arylboronic acids and established best practices for laboratory chemical waste management. The core principle is to treat this compound with the respect it deserves—as a reactive chemical with potential health and environmental hazards that must be managed through a structured and informed disposal process.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can construct a reliable hazard profile by examining related boronic acids. This approach allows us to anticipate risks and implement appropriate controls.
The primary hazards associated with this class of compounds are summarized below.
| Hazard Category | Description & Causality | Supporting Sources |
| Acute Oral Toxicity | Phenylboronic acid, a parent structure, is classified as Harmful if Swallowed (GHS Category 4). This suggests that ingestion of this compound could lead to adverse health effects. | [1][2] |
| Skin & Eye Irritation | Some substituted phenylboronic acids are known to cause skin irritation (H315) and serious eye irritation (H319). The complex organic structure increases the likelihood of dermal and ocular reactions upon exposure. | [3] |
| Respiratory Irritation | As a fine solid powder, this compound may cause respiratory tract irritation (H335) if inhaled. Proper engineering controls are essential to prevent aerosolization. | [3] |
| Chemical Instability | Arylboronic acids can undergo protodeboronation, a process where the carbon-boron bond is cleaved in the presence of aqueous or protic media. This reaction is sensitive to pH and can be accelerated under acidic or basic conditions, complicating waste streams. | [4][5][6] |
| Environmental Hazard | Certain boronic acid derivatives may cause long-lasting harmful effects to aquatic life. Therefore, it is imperative to prevent this compound and its containers from entering drains or waterways. | [7] |
| Potential Genotoxicity | Research has indicated that some arylboronic acids may be weakly mutagenic. This potential genotoxicity necessitates treating them as a significant health hazard and ensuring their complete containment and destruction through approved disposal channels. | [5] |
Pre-Disposal Operations: Engineering Controls and PPE
Before handling the compound for disposal, establishing a safe working environment is paramount.
-
Primary Engineering Control : All handling of solid this compound and preparation of its waste containers must be conducted within a certified chemical fume hood. This prevents the inhalation of fine powders and contains any potential spills.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required, consisting of:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned.
-
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
-
Waste Classification : this compound waste should be classified as Hazardous Chemical Waste . Specifically, it is a non-halogenated organic solid .
-
Segregation Protocol :
-
Do Not Mix : This waste must not be mixed with other waste types. Keep it in a dedicated, clearly labeled container.
-
Incompatible Materials : Ensure the waste container is stored separately from strong oxidizing agents, strong acids, and strong bases.[1][2][10] Mixing with acids or bases could accelerate protodeboronation, while mixing with strong oxidizers presents a risk of a violent reaction.[4][11]
-
Original Containers : Whenever possible, dispose of the pure, unused compound in its original container. This preserves essential identifying information for waste management personnel.
-
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste.
Protocol A: Unused or Expired Pure Compound
-
Container Integrity : Ensure the original container is in good condition with a tightly sealed cap.
-
Labeling : Verify the manufacturer's label is intact and legible. Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.
-
Storage : Place the sealed container in a designated satellite accumulation area for hazardous waste. Ensure it is stored in secondary containment (e.g., a chemical-resistant tray).
Protocol B: Contaminated Solid Waste
This category includes items like contaminated weighing paper, gloves, bench protectors, and paper towels from spill cleanup.
-
Collection : Place all contaminated solid materials into a designated, leak-proof hazardous waste bag or a properly labeled, sealable container (e.g., a wide-mouth HDPE jar).
-
Labeling : Clearly label the bag or container with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage : Seal the container and store it in the designated satellite accumulation area.
Protocol C: Contaminated Solutions and Rinsate
This includes leftover reaction mixtures or solvent rinses of contaminated glassware.
-
Collection : Pour the waste solution into a designated, chemically compatible (e.g., glass or HDPE) hazardous waste container equipped with a screw cap.
-
Labeling : On the hazardous waste tag, list all chemical components of the solution with their approximate percentages. For example:
-
This compound (~5%)
-
Tetrahydrofuran (70%)
-
Water (25%)
-
-
Closure and Storage : Tightly seal the container. Never cap a waste container while a reaction is still occurring. Store in secondary containment within the satellite accumulation area.
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill (manageable by laboratory personnel) within a fume hood:
-
Alert and Restrict : Alert personnel in the immediate area and ensure access to the spill area is restricted.[12]
-
Don PPE : If not already worn, don the full PPE ensemble described in Section 2, including respiratory protection if the spill is outside of a fume hood and dust is generated.[1]
-
Contain Dust : Do not use a dry brush or towel, as this can aerosolize the powder. If necessary, gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean-Up :
-
Carefully sweep the solid material using a plastic dustpan or scoop with cardboard and place it into a designated hazardous waste container.[1][9]
-
For liquid spills, use an inert absorbent material like vermiculite or a spill pillow, working from the outside of the spill inward to prevent spreading.[13][14]
-
-
Decontaminate : Wipe the spill area with a towel dampened with a suitable solvent (e.g., ethanol or acetone). Place the used towel in the solid hazardous waste container.
-
Package and Label : Seal the waste container, label it appropriately as spill cleanup debris, and move it to the satellite accumulation area.
-
Report : Inform your laboratory supervisor and EHS office of the incident, as per your institution's policy.
The Disposal Workflow: A Decision Pathway
The ultimate goal is the safe and compliant transfer of waste to trained professionals. The following diagram illustrates the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice.[Link]
-
West Virginia University Environmental Health & Safety. Chapter 8: Decontamination, Disinfection and Spill Response.[Link]
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Queen Mary University of London. Spill procedure: Clean-up guidance.[Link]
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University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals.[Link]
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The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.[Link]
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Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.[Link]
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Angene Chemical. Safety Data Sheet: (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid.[Link]
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U.S. Environmental Protection Agency. Guide to the Disposal of Chemically Stabilized and Solidified Waste.[Link]
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Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.[Link]
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Occupational Safety and Health Administration (OSHA). Boron Oxide.[Link]
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Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers.[Link]
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A Researcher's Guide to Personal Protective Equipment for Handling (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and precision. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid. We will delve into the rationale behind each safety protocol, ensuring you are equipped not just with instructions, but with the understanding to manage risks effectively in your laboratory.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally analogous boronic acids provide a consistent and reliable hazard profile.[1] This compound should be treated as a hazardous substance, with precautions taken to mitigate exposure.[2]
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[1][3][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3][5] |
The main routes of exposure are inhalation of the solid dust, direct contact with the skin and eyes, and accidental ingestion.[6] Therefore, our safety strategy must be built around preventing these exposures at every step.
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final line of defense. The most effective safety protocols begin with robust engineering and administrative controls that minimize hazards at their source.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid compound and its solutions.[1][2] This prevents the inhalation of dust or vapors. Your workspace must also be equipped with a readily accessible and tested eyewash station and safety shower.[7][8]
-
Administrative Controls: Good laboratory practice is non-negotiable. This includes minimizing the quantity of the chemical handled, designating specific areas for its use, and prohibiting eating, drinking, or smoking in the laboratory.[9][10] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][11][12]
Mandatory Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier to prevent accidental exposure.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards for chemical splash protection are required at all times.[13] Due to the serious eye irritation risk (H319), standard safety glasses with side shields are insufficient.[5][12]
-
Rationale: Boronic acid dust is fine and can easily bypass the protection offered by standard safety glasses. Goggles form a seal around the eyes, providing comprehensive protection from dust and potential splashes.[12]
-
Best Practice: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6][7]
Hand Protection
Chemically resistant gloves, such as nitrile gloves, must be worn.[7][14]
-
Rationale: This compound causes skin irritation (H315), and direct contact must be avoided.[1][3] Nitrile gloves provide an effective barrier against incidental contact.
-
Best Practice: Before each use, inspect gloves for any signs of degradation or punctures.[9] Use proper glove removal technique to avoid contaminating your skin. If gloves become contaminated, remove them immediately, wash your hands, and don a new pair. Contaminated gloves should be disposed of as hazardous waste.
Body Protection
A flame-resistant lab coat, fully buttoned, is required.[7] It should be worn over long pants and closed-toe shoes.[14]
-
Rationale: The lab coat protects your skin and personal clothing from accidental spills. Long pants and closed-toe shoes ensure no part of your lower body or feet is exposed.
-
Best Practice: Do not wear lab coats outside of the laboratory to prevent the spread of contamination.[12]
Respiratory Protection
All work with the solid compound should be performed within a chemical fume hood to eliminate the need for respiratory protection.[1][2]
-
Rationale: Inhaling the dust can cause respiratory tract irritation (H335).[1][3] A fume hood is the most effective way to control this hazard.
-
Contingency: In the rare event that handling the solid outside of a fume hood is unavoidable (e.g., balance enclosure malfunction), a NIOSH/MSHA-approved respirator with an N95 rating or higher is mandatory.[7][15]
Step-by-Step Operational Plan for Safe Handling
-
Preparation:
-
Confirm that the chemical fume hood has a current certification.
-
Ensure the work area within the hood is clean and uncluttered.[13]
-
Verify that an eyewash station and safety shower are unobstructed and accessible.[7]
-
Assemble all necessary glassware and equipment.
-
Prepare a designated hazardous waste container.[1]
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry your hands, then don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring the solid, deep within the chemical fume hood.
-
When weighing, use a weigh boat or creased paper to prevent contamination of the balance. Handle the container and spatula with care to minimize dust generation.[15]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Securely close the primary container of the boronic acid.
-
Decontaminate any surfaces with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste container.[6]
-
Remove gloves using the proper technique and dispose of them in the hazardous waste stream.
-
Remove your goggles and lab coat.
-
Wash your hands thoroughly with soap and water.[9]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][15]
Disposal Plan
All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.[1][4]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[2][16] Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[2]
-
Empty Container Decontamination: Empty containers must be decontaminated before disposal.[2] Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol). Crucially, collect this rinseate and dispose of it as hazardous waste.[2] After triple-rinsing and air-drying in a fume hood, the container can typically be disposed of in the regular laboratory glassware or plastic stream after defacing the label.[2]
Visualization of Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE and engineering controls when working with this compound.
Caption: PPE and Engineering Control Decision Workflow.
References
-
Lab Alley. How To Safely Dispose of Boric Acid.
-
BenchChem. Personal protective equipment for handling 2-Naphthylboronic acid-D7.
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Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
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University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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Sigma-Aldrich. 4-(Diphenylamino)phenylboronic acid Safety Data Sheet.
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Fisher Scientific. Phenylboronic acid Safety Data Sheet.
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HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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Santa Cruz Biotechnology. Phenylboronic acid Safety Data Sheet.
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Jackson State Community College. Safety in Organic Chemistry Laboratory.
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University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
